4-Vinylquinoline CAS number and molecular structure
4-Vinylquinoline (CAS 4945-29-3): Molecular Architecture, Synthetic Methodologies, and Advanced Applications Executive Summary As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently...
Author: BenchChem Technical Support Team. Date: March 2026
4-Vinylquinoline (CAS 4945-29-3): Molecular Architecture, Synthetic Methodologies, and Advanced Applications
Executive Summary
As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently encounter the challenge of functionalizing quinoline derivatives for downstream macromolecular and medicinal applications. 4-Vinylquinoline (CAS 4945-29-3) is a highly versatile, terminal alkene-bearing heterocycle. Its unique stereoelectronic profile makes it an indispensable monomer for stereoregular polymer synthesis and a privileged scaffold for asymmetric drug design.
This whitepaper deconstructs the chemical identity of 4-vinylquinoline, establishes causality-driven synthetic protocols, and outlines field-proven workflows for its application in polymer science and medicinal chemistry.
Chemical Identity & Molecular Architecture
4-Vinylquinoline features a quinoline core substituted at the 4-position with a reactive vinyl group. The electron-withdrawing nature of the quinoline ring polarizes the vinyl group, significantly altering its reactivity compared to isolated alkenes. This polarization dictates its behavior in both coordination-insertion polymerizations and electrophilic additions.
Table 1: Physicochemical Properties of 4-Vinylquinoline
Synthetic Pathways: The Wittig Olefination Strategy
Historically, the synthesis of 4-vinylquinoline relied on the dehydration of 4-(1-hydroxyethyl)quinoline. However, as an application scientist, I strongly advise against this route. The causality for its failure lies in pyrolytic rearrangement: dehydration agents (e.g., NaOH, phosphorus pentoxide) or pyrolysis of xanthate derivatives predominantly yield a 1:1 equimolar mixture of 4-ethylquinoline and 4-acetylquinoline, with 4-vinylquinoline isolated in negligible amounts (<15%).
To achieve high chemoselectivity, the is the gold standard.
Table 2: Comparative Yields of 4-Vinylquinoline Synthesis Routes
Objective: Synthesize 4-vinylquinoline via a methyl triphenylphosphonium ylide.
Ylide Generation: Suspend sodium hydride (NaH, 0.02 mol) in 20 mL of anhydrous dimethyl sulfoxide (DMSO). Heat to 70–75°C.
Causality: Heating NaH in DMSO generates the highly basic dimsyl anion, which is required to deprotonate the phosphonium salt.
Self-Validation Checkpoint: The cessation of hydrogen gas (
) bubbling confirms the complete formation of the dimsyl anion.
Phosphonium Addition: Cool to room temperature and add a solution of methyl triphenylphosphonium bromide (0.02 mol) in 20 mL DMSO.
Self-Validation Checkpoint: The solution will immediately transition to a deep, vibrant orange color, visually validating the successful formation of the active ylide.
Carbonyl Addition: Dropwise add 4-quinolinecarboxaldehyde (0.01 mol) dissolved in 15 mL DMSO. Stir at room temperature for 12 hours.
Causality: Room temperature stirring prevents the thermal degradation of the betaine/oxaphosphetane intermediate, ensuring a clean elimination to the alkene.
Quench & Isolate: Hydrolyze the mixture with cold distilled water and extract with n-hexane. Purify via silica gel chromatography (Ethyl acetate:n-hexane).
Self-Validation Checkpoint: Thin-Layer Chromatography (TLC) under UV light (254 nm) will show the disappearance of the aldehyde starting material and the emergence of a highly non-polar, UV-active spot (4-vinylquinoline).
Fig 1: Mechanistic workflow of the Wittig olefination for 4-Vinylquinoline synthesis.
While 4-vinylquinoline can undergo radical copolymerization (e.g., with divinylbenzene to form robust ion-exchange resins), radical methods often yield atactic, poorly defined microstructures. For advanced materials, coordination-insertion polymerization using a
is required to produce stereoregular poly(4-vinylquinoline).
Catalyst Activation: In a Schlenk flask under strictly anhydrous argon, combine Vanadium(III) chloride (
) and Triethylaluminium () in a hydrocarbon solvent (e.g., toluene).
Causality:
alkylates the vanadium center, creating the vacant coordination site necessary for monomer insertion.
Donor Ligand Modulation: Introduce a stoichiometric amount of pyridine.
Causality: The highly nucleophilic nitrogen of 4-vinylquinoline can irreversibly coordinate to and poison the vanadium center. Pyridine acts as a competitive donor ligand, modulating the Lewis acidity of the catalyst and preventing auto-inhibition.
Propagation: Inject purified 4-vinylquinoline monomer and heat to 60°C for 24 hours.
Self-Validation Checkpoint: A progressive, macroscopic increase in the solution's viscosity serves as a physical indicator of successful chain propagation and high molecular weight attainment.
Termination: Quench the active centers by pouring the viscous mixture into a large excess of acidified, ice-cold methanol.
Self-Validation Checkpoint: The immediate precipitation of a fibrous, solid polymer mass validates successful macromolecular synthesis.
Fig 2: Ziegler-Natta coordination polymerization pathway for stereoregular poly(4-vinylquinoline).
Medicinal Chemistry: Asymmetric Functionalization
In drug development, 4-vinylquinoline is a critical precursor for synthesizing , which exhibit potent antibacterial (e.g., against M. avium) and antimalarial properties. The biological efficacy of these drugs is highly stereodependent, necessitating the asymmetric oxidation of the vinyl group.
Objective: Convert 4-vinylquinoline to an enantiopure (R)- or (S)-diol.
Catalyst Assembly: Dissolve AD-mix-α (for the S-enantiomer) or AD-mix-β (for the R-enantiomer) in a 1:1 mixture of tert-butanol and water. Cool the biphasic mixture to 0°C.
Causality: The biphasic solvent system ensures that the osmium catalyst remains in the aqueous phase while the organic substrate is slowly drawn in, preventing over-oxidation. The chiral cinchona alkaloid ligands in the AD-mix dictate the facial selectivity of the osmium tetroxide (
) attack.
Substrate Addition: Add 4-vinylquinoline (1.0 eq) and stir vigorously at 0°C for 12–24 hours.
Self-Validation Checkpoint: The reaction mixture will transition from a distinct two-phase suspension to a more homogeneous yellow/orange emulsion, indicating the formation of the intermediate osmate ester.
Reductive Quench: Add solid sodium sulfite (
) and allow the mixture to warm to room temperature, stirring for 1 hour.
Causality:
reduces the highly toxic, volatile Os(VIII) species to a safe, water-soluble Os(VI) or Os(IV) salt, simultaneously hydrolyzing the osmate ester to release the diol.
Self-Validation Checkpoint: The solution will turn dark brown/black, visually validating the complete reduction and deactivation of the osmium catalyst.
Isolation: Extract with ethyl acetate and purify the resulting chiral diol (typically >90% ee).
Fig 3: Asymmetric Sharpless dihydroxylation of 4-vinylquinoline for antimicrobial drug precursors.
Conclusion
4-Vinylquinoline is far more than a simple building block; it is a highly tunable scaffold bridging the gap between macromolecular engineering and targeted drug discovery. By abandoning outdated pyrolytic dehydration methods in favor of precision Wittig olefination, researchers can secure the high-purity monomer required for stereospecific Ziegler-Natta polymerizations and asymmetric Sharpless dihydroxylations. Adhering to the causality-driven, self-validating protocols outlined in this guide ensures reproducibility, safety, and high-yield functionalization.
References
Rodriguez, J. G., & Gutierrez, A. "Synthesis of 4-vinylquinoline: Pyrolytic rearrangement of the 4-(1-hydroxyethyl)quinoline and related derivatives." Journal of Heterocyclic Chemistry, 1988.[Link]
Benito, Y., et al. "Synthesis and polymerization of 4-vinylquinoline and 4-vinylpyridine with AlEt3-VCl3: Influence of pyridine as donor ligand." European Polymer Journal, 1994.[Link]
Gellis, A., et al. "Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs." Molecules (MDPI), 2019.[Link]
Exploratory
Comprehensive Technical Guide on the Physical and Chemical Properties of 4-Vinylquinoline: Synthesis, Reactivity, and Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary 4-Vinylquinoline (CAS: 4945-29-3) is a highly versatile, nitrogen-containing heter...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Role: Senior Application Scientist
Executive Summary
4-Vinylquinoline (CAS: 4945-29-3) is a highly versatile, nitrogen-containing heterocyclic compound that serves as a privileged scaffold in both medicinal chemistry and materials science. Characterized by its conjugated vinylazaarene system, it bridges the gap between traditional quinoline-based pharmacophores (such as mefloquine and bedaquiline) and complex, stereoselective synthetic intermediates. This whitepaper provides a rigorous analysis of its physicochemical properties, elucidates the causality behind its core synthetic methodologies, and details field-proven protocols for its application in drug discovery and functional polymer synthesis.
Physicochemical Profiling
Understanding the quantitative physical and chemical parameters of 4-Vinylquinoline is critical for predicting its behavior in cross-coupling reactions, cycloadditions, and storage. The conjugated nature of the vinyl group makes the molecule susceptible to spontaneous polymerization if not handled under strict inert conditions.
Table 1: Quantitative Physicochemical Properties of 4-Vinylquinoline
Parameter
Value / Description
Chemical Name
4-Vinylquinoline
CAS Registry Number
4945-29-3
Molecular Formula
C11H9N
Molecular Weight
155.20 g/mol
SMILES String
C=CC1=CC=NC2=CC=CC=C12
Physical State
Liquid to low-melting solid (temperature and purity dependent)
Solubility Profile
Highly soluble in organic solvents (DCM, THF, Toluene); Insoluble in water
Reactivity Hazards
Prone to spontaneous free-radical polymerization; requires stabilization
Storage Requirements
2–8°C, stored under inert gas (Argon/Nitrogen), protected from light
Data synthesized from verified chemical databases (1)[1].
Mechanistic Chemistry & Reactivity
The synthetic utility of 4-Vinylquinoline stems from the dual reactivity of its quinoline core and the exocyclic vinyl group.
Lewis Acid-Promoted Diels-Alder Cycloadditions
Unactivated vinylazaarenes are notoriously sluggish dienophiles due to insufficient polarization of the vinyl group. However, by introducing a Lewis acid such as Boron trifluoride (
), the nitrogen atom of the quinoline ring is coordinated. This stereoelectronic activation withdraws electron density from the conjugated vinyl system, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This enables a highly regioselective [4+2] cycloaddition with unactivated dienes like isoprene, yielding cyclohexyl-appended azaarenes—a class of substructures of rising prominence in drug discovery (2)[2].
Asymmetric Sharpless Aminohydroxylation (ASAH)
To generate vicinal amino alcohol pharmacophores, 4-Vinylquinoline undergoes ASAH. Utilizing an osmium(VI) pre-catalyst alongside chiral ligands like
, the reaction provides regio- and syn-selective synthesis of 1,2-amino alcohols. The chiral induction is driven by the alkaloid-derived ligands, which dictate the facial selectivity of the osmate ester intermediate, allowing for the precise construction of enantiopure drug candidates (3)[3].
Key mechanistic pathways and pharmaceutical applications of 4-Vinylquinoline.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every experimental choice.
Protocol 1: Synthesis of 4-Vinylquinoline via Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 4-vinylquinoline from 4-hydroxyquinoline with high atom economy.
Causality & Logic: The selection of sodium vinyl trifluoroborate over traditional vinylboronic acids is a deliberate mechanistic choice. Boronic acids are highly prone to protodeboronation and homocoupling under basic conditions. The trifluoroborate salt acts as a slow-release reservoir of the active boronic species, ensuring high stability and driving the yield to approximately 94% (4)[4].
Step-by-Step Methodology:
Bromination: React 4-hydroxyquinoline (1.0 eq) with Phosphorus oxybromide (
) under reflux conditions to yield 4-bromoquinoline.
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The highly polar starting material spot (
) will disappear, replaced by a less polar, strongly UV-active spot ().
Catalyst Preparation: In a Schlenk flask under a strict argon atmosphere, combine 4-bromoquinoline (1.0 eq), sodium vinyl trifluoroborate (1.2 eq), and
(0.05 eq).
Base Addition: Add a degassed aqueous solution of
(3.0 eq) and a THF/Water co-solvent mixture.
Causality: The base is critical for the transmetalation step, hydrolyzing the trifluoroborate to the active boronic acid in situ and facilitating the transfer of the vinyl group to the palladium center.
Reaction: Heat the mixture to 80°C for 12 hours.
Self-Validation: The reaction mixture will transition from a yellow/orange suspension to a dark brown/black mixture as Pd(0) nanoparticles aggregate upon completion.
Workup: Quench with water, extract with dichloromethane (DCM), dry over anhydrous
, and concentrate. Purify via silica gel flash chromatography to isolate 4-vinylquinoline.
Step-by-step synthesis workflow of 4-Vinylquinoline from 4-hydroxyquinoline.
Protocol 2: Lewis Acid-Promoted Diels-Alder Cycloaddition
Preparation: In a flame-dried vial under nitrogen, dissolve 4-vinylquinoline (1.0 eq) in anhydrous DCM.
Activation: Cool the solution to -78°C and dropwise add
(1.1 eq).
Self-Validation: A distinct color shift (deepening to yellow/orange) visually confirms the formation of the Lewis acid-base complex.
Cycloaddition: Add isoprene (5.0 eq) to the activated complex. Seal the vial and heat to 70°C for 24 hours.
Quenching & Isolation: Quench with saturated aqueous
to neutralize the Lewis acid. Extract with ethyl acetate, concentrate, and purify.
Self-Validation:
NMR analysis will confirm success via the complete disappearance of the characteristic vinyl proton multiplets ( 5.5–7.0 ppm) and the emergence of aliphatic cyclohexenyl protons ( 1.5–3.0 ppm) (2)[2].
Applications in Drug Development & Materials Science
Antimicrobial Therapeutics
The global crisis of antibiotic resistance against ESKAPEE pathogens has necessitated the development of novel pharmacophores. Quinolineaminoethanols derived from 4-vinylquinoline have demonstrated significant efficacy against Mycobacterium avium and various Gram-positive bacteria. The lipophilicity (
) of these specific derivatives enhances their translocation across the thick mycolic acid cell wall of mycobacteria, establishing a clear structure-activity relationship (SAR) where stereochemistry and aliphatic side-chain length dictate nanomolar inhibitory concentrations (4)[4].
Functional Copolymers and Ion Exchange Resins
Beyond medicinal chemistry, 4-vinylquinoline acts as a critical polyolefinically unsaturated monomer in materials science. When copolymerized with cross-linking agents like divinylbenzene, it forms macroreticular tertiary amine ion exchange resins. These resins exhibit exceptional physical properties (e.g., high moisture holding capacity and porosity) and are entirely insoluble in reactive environments, making them indispensable for industrial chemical purification processes, such as the disproportionation of chlorosilanes in high-purity silane production (5)[5].
References
1. Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs , MDPI (Molecules). 4
2.[2] Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions , Chemical Science (RSC Publishing). 2
3.[3] Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules , SciSpace / RSC Advances.3
4.[5] Process for making silane (US3968199A) , Google Patents. 5
5. 4945-29-3 | 4-Vinylquinoline Physicochemical Data , BLD Pharm. 1
health and safety information for 4-Vinylquinoline
An In-Depth Technical Guide to the Health and Safety of 4-Vinylquinoline Foreword: A Proactive Approach to Chemical Safety For the dedicated researcher, scientist, and drug development professional, the pursuit of innova...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Health and Safety of 4-Vinylquinoline
Foreword: A Proactive Approach to Chemical Safety
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. 4-Vinylquinoline, a reactive aromatic heterocycle, presents a unique set of handling and safety challenges. This guide moves beyond mere compliance, adopting the philosophy that a deep, mechanistic understanding of a compound's hazards is the foundation of a truly safe and efficient research environment. By understanding why specific protocols are necessary, we empower scientists to not only follow procedures but to cultivate an intuitive and proactive safety culture. This document serves as a comprehensive resource, grounded in authoritative data, to ensure that your work with 4-Vinylquinoline is conducted with the highest standards of safety and scientific integrity.
Chemical Identity and Hazard Profile
4-Vinylquinoline is a heterocyclic aromatic amine. Its structure, featuring a quinoline core with a vinyl substituent, dictates its physical, chemical, and toxicological properties. While specific data for 4-vinylquinoline is limited, the safety profile is largely extrapolated from its parent compound, quinoline, with the vinyl group introducing an additional propensity for polymerization.[1]
Physical and Chemical Properties
A foundational aspect of safe handling is understanding a substance's physical characteristics, which influence its behavior under various laboratory conditions.
Note: Some physical data is based on the closely related compound, 4-vinylpyridine, as a proxy.
GHS Hazard Classification and Statements
The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. 4-Vinylquinoline, based on data for quinoline, is classified as a hazardous substance.[7]
This combination of acute toxicity, chronic health risks (carcinogenicity and mutagenicity), and environmental hazards necessitates stringent control measures.
Exposure Controls and Personal Protection
The cornerstone of preventing chemical exposure is a multi-layered approach that combines engineering controls, administrative procedures, and Personal Protective Equipment (PPE). The causality is simple: create physical barriers and follow strict protocols to minimize any potential for contact.
Engineering Controls
Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.
Chemical Fume Hood: All manipulations of 4-vinylquinoline, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood.[6][9] This is critical to prevent the inhalation of vapors, which can cause respiratory irritation and systemic toxicity.[9]
Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[10][11]
Eyewash Stations and Safety Showers: Immediate access to a functional and regularly tested eyewash station and safety shower is mandatory.[12] In the event of accidental contact, immediate flushing is crucial to mitigate severe injury.[13]
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. It must be selected based on the specific hazards of 4-vinylquinoline and worn at all times when handling the substance.
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9][14] Given the risk of splashes and the severe irritation potential, it is highly recommended to use a full-face shield in conjunction with safety goggles, especially when transferring larger quantities or working with reactions under pressure.[10][15]
Skin Protection:
Gloves: Use chemically resistant gloves, such as butyl rubber or Viton.[16] Nitrile gloves may offer limited protection for short-duration tasks, but their breakthrough time should be verified. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.
Lab Coat/Protective Clothing: A flame-resistant lab coat is essential. For tasks with a higher risk of splashes, a chemically resistant apron or full-body suit should be worn over the lab coat.[3][15] Discard contaminated shoes.[9]
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.[3][9] A self-contained breathing apparatus (SCBA) should be used for firefighting or major spills.[16][17]
Hazard Communication Workflow Diagram
The following diagram illustrates the logical flow from hazard identification via GHS labels to the implementation of appropriate control measures.
Caption: Workflow from Hazard Identification to Safe Handling.
Standard Operating Procedures: Handling and Storage
Adherence to standardized procedures is critical for minimizing risks. These protocols are designed to be self-validating systems, ensuring safety through methodical and deliberate actions.
Protocol for Safe Handling
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Verify the location and functionality of the nearest eyewash station and safety shower.
Don PPE: Put on all required PPE as detailed in Section 2.2.
Grounding: When transferring the liquid, ground and bond the container and receiving equipment to prevent static discharge, which could be an ignition source.[6] Use only non-sparking tools.[6]
Aliquotting: Perform all transfers of 4-vinylquinoline within the fume hood. Avoid splashing.
Reaction Setup: Keep reactions involving 4-vinylquinoline within the fume hood. If heating is required, use a heating mantle or oil bath with temperature control; avoid open flames.[3][6]
Post-Handling: After use, tightly close the container.[6] Decontaminate any surfaces that may have come into contact with the chemical.
Waste Disposal: Dispose of waste, including contaminated consumables, in a designated, properly labeled hazardous waste container.[6] Do not pour down the drain, as the substance is toxic to aquatic life.[11][17]
Doff PPE: Remove PPE carefully to avoid self-contamination, washing hands thoroughly with soap and water afterward.[9][17]
Protocol for Safe Storage
Container: Ensure the primary container is tightly sealed and in good condition.[11]
Location: Store in a designated corrosives or flammables cabinet. The storage area must be cool, dry, dark, and well-ventilated.[3][6]
Temperature: For long-term stability and to inhibit polymerization, store in a freezer at temperatures below -10°C.[6] The material may darken during storage.[5][6]
Incompatibilities: Segregate 4-vinylquinoline from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and food and feedstuffs.[3][6]
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard warnings.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel working with 4-vinylquinoline must be familiar with these emergency protocols.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury. Always seek medical attention after any exposure.[10][13]
Inhalation:
Immediately move the affected person to fresh air.[9]
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation.[13] Use a pocket mask with a one-way valve.[6]
Seek immediate medical attention, especially if irritation persists or if the contact was extensive.[13]
Eye Contact:
Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10][13]
Remove contact lenses if present and easy to do so.[6]
Seek immediate medical attention from an ophthalmologist.[8][17]
Rinse the mouth thoroughly with water.[6][10] If the person is conscious and alert, they may drink one or two glasses of water.[3][9]
Call a physician or poison control center immediately.[6]
Accidental Release Measures (Spills)
A spill of 4-vinylquinoline requires a prompt and systematic response to contain the hazard and prevent exposure.
Evacuate: Evacuate all non-essential personnel from the immediate area.[10]
Ventilate: Ensure the area is well-ventilated, keeping upwind of the spill.[6]
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, hot surfaces, sparks).[6]
Contain Spill: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.[9][11] Do not use combustible materials like paper towels.
Collect Waste: Using non-sparking tools, carefully scoop the absorbent material into a suitable, sealable container for hazardous waste disposal.[6][11]
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for hazardous waste disposal.
Reporting: Report the incident to the appropriate safety officer or supervisor.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][10] Water mist can be used to cool closed containers.[6]
Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.[17]
Specific Hazards: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides and carbon oxides.[6][13] Vapors may form explosive mixtures with air.[3]
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[16]
Toxicological Information
Understanding the toxicology of 4-vinylquinoline is essential for appreciating the severity of the risks and the importance of preventative measures. The data is primarily based on its parent compound, quinoline.
Acute Toxicity:
Oral: Toxic if swallowed.[7][8] The oral LD50 in rats is reported to be between 262 and 460 mg/kg, indicating significant toxicity.[18] Symptoms include lethargy, respiratory distress, and coma.[18]
Dermal: Harmful in contact with skin.[7][8] The substance can be absorbed through the skin, leading to systemic effects.[9]
Inhalation: Vapors are irritating to the nose and throat and may cause headaches, dizziness, and nausea.[5] High exposure can lead to paralysis of the respiratory muscles.[9]
Skin and Eye Irritation:
Causes skin irritation.[7][8] Prolonged contact may lead to moderate irritation.[18]
Causes serious eye irritation and may result in corneal injury.[9][13] It is described as a lachrymator (a substance that causes tearing).[6]
Chronic Toxicity and Carcinogenicity:
Carcinogenicity: May cause cancer (GHS Category 1B).[7][8] This classification is based on sufficient evidence to presume carcinogenic potential in humans.
Mutagenicity: Suspected of causing genetic defects (GHS Category 2).[7][8] This indicates that it may induce heritable mutations in the germ cells of humans.
Environmental Toxicity:
Toxic to aquatic life with long-lasting effects.[6][19] Spills and improper disposal can cause significant harm to aquatic ecosystems.[11][20]
Conclusion
4-Vinylquinoline is a valuable chemical reagent that demands the utmost respect and careful handling. Its profile as a flammable, acutely toxic, and chronically hazardous substance requires the stringent application of engineering controls, personal protective equipment, and established safety protocols. By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely harness the utility of this compound while ensuring the protection of themselves, their colleagues, and the environment.
solubility of 4-Vinylquinoline in organic solvents
An In-depth Technical Guide to the Solubility of 4-Vinylquinoline in Organic Solvents Authored by a Senior Application Scientist Introduction: The Significance of 4-Vinylquinoline and Its Solubility 4-Vinylquinoline is a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 4-Vinylquinoline in Organic Solvents
Authored by a Senior Application Scientist
Introduction: The Significance of 4-Vinylquinoline and Its Solubility
4-Vinylquinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a vinyl group at the 4-position. This unique structure, combining the aromatic, nitrogen-containing quinoline moiety with a polymerizable vinyl group, makes it a valuable monomer and building block in materials science and medicinal chemistry.[1][2] The quinoline scaffold itself is a cornerstone in the development of numerous therapeutic agents, prized for its ability to engage with biological targets through various non-covalent interactions.[3][4] The vinyl group allows for its incorporation into polymers, leading to functional materials with applications in catalysis, drug delivery, and specialized coatings.[1]
For researchers, scientists, and drug development professionals, understanding the solubility of 4-Vinylquinoline is a critical first step. Solubility dictates the choice of solvents for synthesis, purification, and polymerization reactions.[5] In pharmaceutical development, solubility is a paramount physicochemical property that profoundly influences a compound's bioavailability and the feasibility of developing effective formulations.[3][6] Poor solubility can be a significant impediment, limiting absorption and therapeutic efficacy.[6][7]
This guide provides a comprehensive technical overview of the . While specific quantitative solubility data for this compound is not extensively reported in peer-reviewed literature, this document will leverage established principles of physical organic chemistry and data from structurally similar quinoline derivatives to provide a robust predictive framework.[8] Furthermore, it will equip the reader with a detailed, field-proven experimental protocol to determine solubility accurately.
Physicochemical Properties and Their Impact on Solubility
The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline: substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[9]
Molecular Structure of 4-Vinylquinoline:
Aromatic System: The fused benzene and pyridine rings create a large, planar, and relatively nonpolar surface area, favoring interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.
Nitrogen Heteroatom: The nitrogen atom in the quinoline ring is a key feature. It acts as a hydrogen bond acceptor and introduces a dipole moment, increasing the molecule's overall polarity compared to its carbocyclic analog, naphthalene.
Vinyl Group: The vinyl substituent is a nonpolar, reactive site for polymerization but has a minor impact on the overall solubility profile compared to the dominant quinoline scaffold.
Based on these features, 4-Vinylquinoline is classified as a moderately polar compound. Its solubility will be highly dependent on the solvent's ability to overcome the crystal lattice energy of solid 4-Vinylquinoline through favorable solute-solvent interactions.
Predicted Solubility Profile of 4-Vinylquinoline in Common Organic Solvents
The following table summarizes the predicted qualitative solubility of 4-Vinylquinoline in a range of common organic solvents, categorized by their functional groups and polarity. These predictions are based on the known solubility of quinoline and its derivatives.[10][11][12]
Solvent Class
Solvent Example
Dielectric Constant (20°C) ¹
Predicted Solubility
Rationale for Prediction
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
47.2
High
DMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic compounds.[13][14] Its large dipole moment effectively solvates the polar regions of the quinoline ring.
Dimethylformamide (DMF)
36.7
High
Similar to DMSO, DMF is a highly polar solvent that can effectively solvate moderately polar compounds.
Acetone
20.7
Moderate to High
Acetone's polarity and ability to accept hydrogen bonds make it a good solvent for many organic compounds.
Acetonitrile
37.5
Moderate
While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility.
Tetrahydrofuran (THF)
7.6
Moderate
THF has a lower polarity but its ether oxygen can act as a hydrogen bond acceptor, facilitating dissolution.
Polar Protic
Methanol
32.7
Moderate
The hydroxyl group can act as a hydrogen bond donor to the quinoline nitrogen, but the overall polarity match may be suboptimal. Precipitation of polymers from methanol has been noted, suggesting it may not be a strong solvent for the monomer.[1]
Ethanol
24.6
Moderate
Similar to methanol, ethanol can engage in hydrogen bonding. Quinoline itself is soluble in ethanol.[11]
Chlorinated
Dichloromethane (DCM)
9.1
Moderate to High
DCM is a versatile solvent capable of dissolving moderately polar compounds through dipole-dipole interactions.
Chloroform
4.8
Moderate to High
Similar to DCM, chloroform is an effective solvent for many aromatic and heterocyclic compounds.
Aromatic
Toluene
2.4
Moderate to High
Strong π-π stacking interactions between toluene and the quinoline ring system are expected to promote solubility.[15][16]
Ester
Ethyl Acetate
6.0
Moderate
Ethyl acetate is a moderately polar solvent and is often used in solvent systems for quinoline synthesis.[17][18]
Aliphatic
n-Hexane
1.9
Low
As a nonpolar aliphatic solvent, hexane lacks the polarity and specific interactions (like π-stacking) needed to effectively solvate the moderately polar 4-Vinylquinoline.[19]
¹Dielectric constant values are approximate and sourced from various references.[18][20]
Key Factors Influencing Solubility
The solubility of 4-Vinylquinoline is not static; it is a dynamic property influenced by several interconnected factors. Understanding these allows for the rational selection of solvents and conditions for specific applications.
Caption: Interplay of factors governing the solubility of 4-Vinylquinoline.
Solvent Polarity: As detailed in the table above, the polarity of the solvent is the primary determinant of solubility. Polar aprotic solvents like DMSO and DMF are often excellent choices for dissolving moderately polar heterocyclic compounds.[12]
Hydrogen Bonding: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. Therefore, protic solvents (e.g., alcohols) can interact favorably, although their overall solvent power will depend on the balance of other intermolecular forces.
Temperature: The dissolution of most solid organic compounds is an endothermic process. Consequently, the solubility of 4-Vinylquinoline is expected to increase with rising temperature.[7] This can be leveraged during recrystallization for purification.
pH (Aqueous Systems): While this guide focuses on organic solvents, it is crucial to note that in aqueous or mixed aqueous-organic systems, pH plays a dominant role. The quinoline nitrogen is basic (pKa of the conjugate acid is ~4.9), meaning it will become protonated and highly water-soluble under acidic conditions.[11][21]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative data, a robust and validated experimental method is essential. The equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a gold-standard technique.[8] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of compound solubility.[8]
Step-by-Step Methodology
Materials and Equipment:
4-Vinylquinoline (solid)
Chosen organic solvents (HPLC grade)
Analytical balance
Volumetric flasks and pipettes
Glass vials with screw caps (e.g., 2 mL or 4 mL)
Thermostatic shaker or orbital agitator
Centrifuge
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
Preparation of HPLC Calibration Curve:
Causality: An accurate calibration curve is the foundation of quantitative analysis. It establishes the relationship between the HPLC signal (peak area) and the concentration of the analyte.
Accurately weigh a small amount of 4-Vinylquinoline and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile) to create a primary stock solution (e.g., 1 mg/mL).
Perform a series of serial dilutions from the primary stock to prepare at least five calibration standards of decreasing concentration. The concentration range should bracket the expected solubility of the samples.
Sample Preparation for Solubility Measurement:
Causality: Adding a clear excess of solid solute is crucial to ensure that the resulting solution is saturated at equilibrium. The presence of undissolved solid at the end of the experiment validates this condition.
To several vials, add a known volume of the test solvent (e.g., 1.0 mL).
Add an excess amount of solid 4-Vinylquinoline to each vial (e.g., 5-10 mg). The exact amount is not critical as long as solid remains undissolved.
Seal the vials tightly to prevent solvent evaporation, which would artificially inflate the calculated solubility.
Equilibration:
Causality: Reaching thermodynamic equilibrium between the dissolved and undissolved solute is the most critical step for accurate solubility measurement. Insufficient equilibration time is a common source of error.
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period, typically 24 to 48 hours.[8] To validate the equilibration time, you can take measurements at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the measured solubility no longer changes over time.
Separation and Filtration:
Causality: It is imperative to separate the saturated supernatant from the excess solid without altering the equilibrium (e.g., by temperature change).
Remove the vials from the shaker.
Centrifuge the samples at high speed to pellet the undissolved solid.
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any fine, suspended particles that could interfere with the analysis and contribute to an overestimation of solubility.
Quantification by HPLC:
Causality: The saturated solution must be diluted to fall within the linear range of the calibration curve for accurate quantification.
Accurately dilute the filtered supernatant with the same solvent used for the calibration standards. The dilution factor should be chosen based on an estimate of the solubility.
Analyze the calibration standards and the diluted samples using an appropriate HPLC method (e.g., a C18 column with a mobile phase of acetonitrile/water and UV detection at a wavelength where 4-Vinylquinoline absorbs strongly).
Calculation of Solubility:
Plot the peak area versus concentration for the calibration standards and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).
Use the peak area of the diluted sample and the regression equation to determine its concentration.
Calculate the original solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Conclusion
While specific, published quantitative data on the solubility of 4-Vinylquinoline is limited, a strong predictive understanding can be derived from its chemical structure and the known behavior of related quinoline compounds. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols, chlorinated solvents, and aromatic solvents, and poorly soluble in nonpolar aliphatic solvents. Temperature will be a key factor, with solubility generally increasing as temperature rises. For researchers requiring precise quantitative data for applications in polymer science or drug development, the detailed shake-flask HPLC protocol provided in this guide offers a robust and reliable method for its determination. This foundational knowledge is essential for the effective synthesis, purification, and formulation of 4-Vinylquinoline and its derivatives.
References
MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
ResearchGate. Computed values for prediction parameters of quinoline. [Link]
IAPC Journals. (2023, August 21). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]
Patheon. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. [Link]
Journal of Chemical and Pharmaceutical Research. (2010). Solid supports in the synthesis of few vinyl quinolones. [Link]
International Journal for Multidisciplinary Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
National Center for Biotechnology Information. 4-Quinolinyl. [Link]
Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
Semantic Scholar. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. [Link]
ResearchGate. The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. [Link]
PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]
PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. [Link]
MDPI. (2023, September 6). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]
RSC Publishing. Synthesis and characterization of novel functional vinyl ethers that bear various groups. [Link]
MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]
Kaneka. Soluble in Each Type of Solvent | Vinyl Chloride-Vinyl Acetate Copolymers. [Link]
An In-Depth Technical Guide to the Thermal Stability and Degradation of 4-Vinylquinoline
Foreword: Understanding Thermal Behavior for Advanced Applications In the realm of drug development, polymer science, and materials research, a molecule's response to thermal stress is a critical determinant of its viabi...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Understanding Thermal Behavior for Advanced Applications
In the realm of drug development, polymer science, and materials research, a molecule's response to thermal stress is a critical determinant of its viability. For functional monomers like 4-Vinylquinoline (4VQ), this understanding is paramount. The thermal stability of the monomer dictates its storage conditions and polymerization viability, while the degradation profile of its corresponding polymer, Poly(4-Vinylquinoline) (P4VQ), defines the operational limits of the final material. This guide provides a comprehensive technical overview of the thermal properties of 4VQ, moving from foundational principles to advanced analytical methodologies and mechanistic interpretation. We will explore not just what happens under thermal stress, but why it happens, providing researchers and developers with the predictive insights necessary for innovation.
The Duality of Thermal Behavior: Monomer vs. Polymer
The thermal stability of 4-Vinylquinoline cannot be discussed as a single entity; a crucial distinction must be made between the monomer and its polymerized form.
4-Vinylquinoline (Monomer): As a discrete molecule, 4VQ's thermal behavior is governed by a competition between two physical processes: evaporation and decomposition. Quinoline, the parent heterocycle, has a boiling point of approximately 235-237°C.[1] It is expected that 4VQ will have a similar boiling point. In a standard open-system analysis like thermogravimetric analysis (TGA) at atmospheric pressure, 4VQ will likely evaporate completely before a distinct thermal decomposition temperature is reached. Therefore, studying its intrinsic thermal degradation requires specialized techniques such as high-pressure differential scanning calorimetry (DSC) or fast-heating pyrolysis.
Poly(4-Vinylquinoline) (Polymer): Once polymerized, the covalent bonds of the polymer backbone eliminate volatility. The thermal stability of P4VQ is now defined by the energy required to initiate chemical reactions, namely bond scission. The degradation of P4VQ is a multi-stage process characteristic of vinyl polymers, involving initiation at weak points, potential depropagation (unzipping) to yield monomer, random chain scission, and eventual high-temperature fragmentation of the robust quinoline rings.[2]
Core Analytical Methodologies for Characterizing Thermal Stability
To rigorously characterize the thermal properties of 4VQ and P4VQ, a suite of analytical techniques must be employed. Each provides a unique piece of the puzzle, and together they form a self-validating system for analysis.
Thermogravimetric Analysis (TGA)
TGA is the cornerstone for determining thermal stability by measuring mass loss as a function of temperature.[3] For P4VQ, it reveals the onset of degradation, the temperatures of maximum decomposition rates, and the mass of any residual char.
Sample Preparation: Precisely weigh 5-10 mg of dry P4VQ powder into a ceramic or platinum TGA pan. The use of a dry sample is critical to prevent a mass loss step from solvent evaporation, which could be mistaken for early-stage degradation.
Instrument Setup: Place the sample pan in the TGA furnace.
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis. An inert atmosphere is crucial for studying the intrinsic thermal stability; an air or oxygen atmosphere would introduce thermo-oxidative degradation, which occurs at lower temperatures.[4]
Temperature Program:
Equilibrate the sample at 30°C for 10 minutes.
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 K/min. A 10 K/min rate is a standard condition that balances resolution and experimental time.[5]
Data Acquisition: Continuously record the sample mass and temperature. The output will be a TGA curve (mass % vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).
Based on data from the structurally analogous Poly(4-vinylpyridine) (P4VP), P4VQ is expected to be a thermally stable polymer.[6]
Initial Stage (< 200°C): A small mass loss may be observed due to the release of adsorbed moisture or residual solvent.
Main Degradation Stage (approx. 350-450°C): A sharp, significant mass loss will occur. The DTG curve will show a prominent peak in this region, with the peak temperature (T_max) representing the point of the fastest decomposition rate. For P4VP, this T_max is near 400°C.[6] This stage corresponds to the degradation of the polymer backbone.
Char Formation (> 500°C): The fused aromatic structure of the quinoline rings contributes to the formation of a stable carbonaceous residue (char) at high temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal transitions where mass may not change. For P4VQ, DSC is essential for determining its glass transition temperature (T_g), which defines the upper-temperature limit for many of its practical applications.
Sample Preparation: Seal 5-10 mg of dry P4VQ powder in an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
Temperature Program (Heat-Cool-Heat):
First Heat: Ramp from 25°C to 200°C at 20 K/min. This step erases the prior thermal history of the polymer.
Cool: Cool the sample from 200°C to 25°C at 20 K/min.
Second Heat: Ramp from 25°C to a temperature just below the onset of degradation (determined by TGA, e.g., 350°C) at 10 K/min. The T_g is determined from this second heating scan.
Data Acquisition: Record the differential heat flow. The T_g is observed as a step-like change in the baseline of the DSC thermogram.
Py-GC-MS is the definitive technique for elucidating degradation mechanisms. It involves the rapid, high-temperature decomposition (pyrolysis) of the polymer, followed by the separation (GC) and identification (MS) of the resulting volatile fragments.[7][8]
Sample Preparation: Place a small amount (50-200 µg) of P4VQ into a quartz pyrolysis tube.
Pyrolysis: Insert the sample into the pyrolyzer interface, which is resistively heated to a precise temperature (e.g., 600°C) for a short duration (e.g., 20 seconds) in an inert helium atmosphere. This temperature is chosen to be well within the main degradation stage observed by TGA.
Chromatographic Separation: The volatile pyrolysates are immediately swept into a GC column (e.g., a non-polar HP-5MS column). The GC oven is programmed with a temperature ramp (e.g., 40°C hold for 2 min, then ramp to 300°C at 20°C/min) to separate the fragments based on their boiling points and column interactions.[9]
Mass Spectrometric Detection: As compounds elute from the GC column, they enter a mass spectrometer, which fragments them into ions and detects them based on their mass-to-charge ratio.
Data Analysis: The resulting pyrogram is a series of peaks, each representing a degradation product. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) to identify the chemical structure.[8]
Proposed Thermal Degradation Mechanism of Poly(4-Vinylquinoline)
By synthesizing information from the analytical techniques described above and knowledge of vinyl polymer chemistry, a degradation pathway for P4VQ can be proposed.
dot
Caption: Proposed thermal degradation pathway for Poly(4-Vinylquinoline).
Initiation (350-450°C): The process begins with random scission of the C-C bonds in the polymer backbone. This is the rate-limiting step and is responsible for the main mass loss seen in TGA. This creates large oligomeric fragments.
Depropagation: These fragments can then undergo "unzipping," or depropagation, where monomer units are sequentially released from the reactive chain end. This process is expected to yield significant quantities of the 4-Vinylquinoline monomer, which would be the major peak observed in a pyrogram.
High-Temperature Fragmentation (>600°C): At much higher temperatures, the thermally stable quinoline ring itself begins to fragment. Based on high-temperature studies of quinoline, these products would include benzonitrile, acetylene, cyanoacetylene, and benzene.[1]
Charring: Concurrently, the quinoline rings can condense into a polyaromatic, graphite-like structure, forming the stable char residue observed in TGA.
Data Summary and Visualization
Tabulated Thermal Properties
The expected thermal properties for Poly(4-Vinylquinoline) are summarized below, based on analogies with structurally similar polymers like P4VP.[6]
Property
Analytical Technique
Expected Value/Observation
Significance
Glass Transition (T_g)
DSC
150 - 180 °C
Defines the transition from a rigid to a flexible state; a key parameter for material application.
Onset of Degradation (T_onset)
TGA
~350 °C
The temperature at which significant mass loss begins, indicating the start of decomposition.
Max. Decomposition Rate (T_max)
DTG
~400 °C
The temperature at which the degradation reaction is fastest.
Primary Degradation Product
Py-GC-MS
4-Vinylquinoline
Indicates a depropagation mechanism is active.
Residual Mass at 800°C (N2)
TGA
30 - 40 %
High char yield reflects the high thermal stability of the aromatic quinoline side chains.
Analytical Workflows
dot
Caption: Workflow for TGA and DSC analysis of P4VQ.
dot
Caption: Workflow for Py-GC-MS analysis of P4VQ degradation products.
Conclusion
While direct experimental data on the thermal degradation of 4-Vinylquinoline remains limited in published literature, a robust and scientifically grounded understanding can be constructed. For the monomer, evaporation is the dominant thermal event under standard conditions, while for its polymer, Poly(4-Vinylquinoline), a high degree of thermal stability is conferred by the aromatic quinoline side chain. The degradation of P4VQ proceeds via a multi-stage mechanism initiated by chain scission, with depropagation to the monomer being a primary pathway. A comprehensive analysis, leveraging the complementary techniques of TGA, DSC, and Py-GC-MS, provides the necessary data to fully characterize this behavior. This in-depth understanding is not merely academic; it is a prerequisite for the rational design and processing of P4VQ-based materials for advanced applications, ensuring their performance, longevity, and safety.
References
Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link][7]
Al-Ghamdi, A. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Processes, 12(11), 2277. Retrieved from [Link][10]
The University of Melbourne. (n.d.). Pyrolysis Gas Chromatography Mass Spectrometry. Retrieved from [Link][9]
Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link][3]
LECO Corporation. (n.d.). Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. Retrieved from [Link][11]
Wampler, T. P. (2018). Introductory Chapter: Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. IntechOpen. DOI: 10.5772/intechopen.79423. Retrieved from [Link][8]
Fink, K., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Journal of Energy Storage, 28, 101287. Retrieved from [Link][5]
CETCO. (n.d.). Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). Retrieved from [Link][12]
Gierlinger, N., et al. (2023). Use of Pyrolysis–Gas Chromatography/Mass Spectrometry as a Tool to Study the Natural Variation in Biopolymers in Different Tissues of Economically Important European Softwood Species. Polymers, 15(21), 4299. Retrieved from [Link][13]
Ates, B., & Koytepe, S. (2018). Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1109-1122. Retrieved from [Link][14]
Gündüz, G., & Aydoğan, B. (2024). Kinetic Analysis of the Thermal Degradation of Polyvinyl Chloride Stabilized with Sunflower Oil-Based Metal Soaps. Journal of the Serbian Chemical Society. Retrieved from [Link][15]
ResearchGate. (2019). TGA (left) and DTGA (right) spectrum of P4VP. Retrieved from [Link][6]
ResearchGate. (2023). Thermal Behavior and Kinetic of Degradation of PVA and PVA/CS/AL Blend. Retrieved from [Link][16][17]
ResearchGate. (n.d.). What is the decomposition temperature of quinoline in the presence of nitrogen? Retrieved from [Link][1]
ResearchGate. (2017). Detailed kinetic modeling of the thermal degradation of vinyl polymers. Retrieved from [Link][2]
ResearchGate. (2023). Thermal and Thermo-oxidative Degradations of Polyvinyl Alcohol with 2,5-Furandicarboxylic Acid Acting as A Crosslinking. Retrieved from [Link][4][18]
Kumar, R., & Srivastava, A. K. (2002). Thermal degradation kinetics of poly(vinyl chloride-co-vinyl acetate). Journal of Applied Polymer Science, 86(11), 2739-2745. Retrieved from [Link][19]
MDPI. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. Retrieved from [Link][20]
review of quinoline-based monomers in polymer chemistry
An In-depth Technical Guide to Quinoline-Based Monomers in Polymer Chemistry Introduction The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyridine ring, is a cornerstone in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Quinoline-Based Monomers in Polymer Chemistry
Introduction
The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Beyond the realm of drug development, the unique electronic and photophysical characteristics of the quinoline nucleus have propelled its emergence as a highly valuable building block in materials science and polymer chemistry.[6][7]
Quinoline and its derivatives possess high thermal and oxidative stability, good film-forming processability, high photoluminescence, and excellent electron transport properties, making them ideal candidates for advanced polymer synthesis.[8][9] The electron-withdrawing nature of the nitrogen-containing heterocyclic ring allows for the fine-tuning of the electronic properties of the resulting polymers.[8][9] This guide provides a comprehensive overview of quinoline-based monomers, detailing their synthesis, polymerization methodologies, and the structure-property relationships that govern their application in cutting-edge fields such as optoelectronics, chemical sensing, and advanced biomedical systems.
PART 1: Synthesis of Quinoline-Based Monomers
The journey to functional quinoline-containing polymers begins with the strategic design and synthesis of polymerizable monomers. The choice of synthetic route is dictated by the desired position of the polymerizable group on the quinoline ring and the intended polymerization technique.
Vinyl-Substituted Quinoline Monomers
Vinylquinolines are among the most common monomers for producing quinoline-based polymers via chain-growth polymerization. The synthesis typically starts from a methyl-substituted quinoline precursor.
A prevalent and direct method involves the condensation of a 2-methylquinoline derivative with formaldehyde.[10] This reaction is often facilitated by a secondary amine hydrochloride, such as diethylamine hydrochloride, in the presence of a small amount of an organic base like triethylamine.[10][11] The reaction proceeds by heating the components, and its progress is monitored by Thin Layer Chromatography (TLC) until the starting methylquinoline is consumed.[11] This approach is valued for its operational simplicity and relatively high yields.[10]
Alternative strategies include palladium-catalyzed cross-coupling reactions. For instance, 3-vinylquinoline can be prepared from 3-bromoquinoline using a vinylating agent like 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (D4V) in the presence of a palladium catalyst and a phosphine ligand.[12] While more complex, this method offers access to vinyl groups at positions not easily functionalized through condensation reactions.
(Meth)acrylate Monomers with Quinoline Side-Chains
For applications requiring polymers with flexible side chains, (meth)acrylate monomers containing a quinoline moiety are frequently synthesized. This approach involves a two-step process: first, the synthesis of a quinoline derivative bearing a hydroxyl group, followed by its esterification with methacryloyl chloride.[13][14][15] This modular synthesis allows for the incorporation of various spacer groups between the quinoline unit and the polymer backbone, enabling precise control over the final material's properties.
Monomers for Condensation Polymerization
To integrate the rigid and stable quinoline unit directly into the polymer backbone, monomers suitable for step-growth polymerization are required. These typically possess two reactive functional groups. Examples include quinoline-2,6-dicarboxylic acid and 6-aminoquinoline-2-carboxylic acid, which can be used to synthesize aromatic polyesters and polyamides, respectively.[16] The synthesis of these monomers often involves more complex, multi-step procedures starting from simpler quinoline precursors. Another important route is the Friedländer annulation, which can be used as a polymerization step itself by reacting bis(o-aminoketone)s with bis(ketomethylene) monomers to yield polyquinolines.[1][17][18][19]
Table 1: Overview of Synthesis Methods for Quinoline-Based Monomers
PART 2: Polymerization of Quinoline-Based Monomers
The choice of polymerization technique is critical as it defines the polymer's architecture, molecular weight, and, ultimately, its physical and chemical properties.
Free-Radical Polymerization
Free-radical polymerization is a widely used method for polymerizing vinyl and acrylate-based quinoline monomers.[13] The process is typically initiated thermally using an initiator like azobisisobutyronitrile (AIBN) in an anhydrous solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere.[13] This technique is favored for its tolerance to a wide range of functional groups and its relative simplicity. Copolymers can also be readily synthesized by this method, for instance, by copolymerizing a quinoline-containing monomer with methyl methacrylate (MMA) to tailor the final properties of the material.[13]
Caption: Free-radical polymerization of a vinylquinoline monomer.
Condensation (Step-Growth) Polymerization
To create polymers with the quinoline unit integrated into the main chain, such as polyamides, polyesters, or polyquinolines, condensation polymerization is employed.[16] The acid-catalyzed Friedländer condensation is a powerful method for synthesizing fully aromatic polyquinolines with exceptional thermal stability.[18][21] This reaction involves the polycondensation of monomers containing bis(o-aminoketone) and bis(ketomethylene) functionalities.[18][19] These polymers are known for their rigidity and high-temperature performance, though their solubility can be a challenge, sometimes requiring the incorporation of solubilizing groups like spirobifluorene units or silicon atoms.[18][21]
Transition Metal-Catalyzed Polymerization
Modern polymerization techniques, such as the Stille cross-coupling reaction, can be used to synthesize well-defined, π-conjugated polymers.[8] For example, a polymer containing alternating benzodithiophene (BDT) and quinoline-vinylene units can be obtained via a Stille reaction.[8] This method provides excellent control over the polymer's chemical structure and conjugation length, which is crucial for tuning its optoelectronic properties.[8]
Caption: Workflow for Stille coupling polymerization.
PART 3: Properties and Applications of Quinoline-Containing Polymers
The incorporation of the quinoline moiety imparts a unique set of properties to polymers, making them suitable for a wide range of high-performance applications.
Optical and Electronic Properties
Quinoline-based polymers are particularly noted for their intriguing optical and electronic characteristics.[8] Many exhibit strong photoluminescence, with emissions often in the blue to green region of the spectrum, making them excellent candidates for organic light-emitting diodes (OLEDs).[6][21] The electron-deficient nature of the quinoline ring facilitates electron injection and transport, which can improve the efficiency and lower the turn-on voltage of OLED devices.[8][21][22]
Furthermore, some quinoline-containing polymers display photochromic behavior, where illumination with UV light can induce reversible changes in their absorption spectra, often due to trans-cis isomerization.[8][13] This property is highly desirable for applications in optical switches, security elements, and optical sensors.[8] Conjugated polymers based on quinoline can have low bandgaps (Eg), a critical property for their use in organic photovoltaics (OPVs) and solar cells.[8][23]
Sensing Applications
The nitrogen atom in the quinoline ring can act as a binding site for protons and metal cations, leading to significant changes in the polymer's optical properties.[24] This responsiveness has been exploited to develop chemosensors. For example, conjugated poly(aryleneethynylene)s containing quinoline units show dramatic changes in their fluorescence upon protonation or coordination with metal ions.[24] Crosslinked polymers functionalized with hydroxyl quinolinium have been developed as recyclable, fluorescent, and colorimetric sensors for detecting fluoride anions in water.[25] Quinoline-based gels and functionalized derivatives have also been designed for the selective and sensitive detection of zinc ions (Zn²+), which are important in biological systems.[26][27]
Biomedical Applications
The inherent biological activity of the quinoline core can be translated into polymeric systems for drug delivery and antimicrobial applications.[3] Researchers have synthesized novel acrylate monomers from quinoline-based chalcones to create polymers with potent antimicrobial activity, particularly against gram-negative bacteria.[3] These polymeric drugs can be designed for controlled release, where the rate of drug release is dependent on factors like pH and temperature, potentially reducing toxicity and improving therapeutic efficiency.[3]
Table 2: Properties and Applications of Representative Quinoline-Based Polymers
To ensure scientific integrity and reproducibility, the following section provides a detailed, self-validating protocol for a representative synthesis and polymerization.
Protocol 1: Synthesis of 2-Vinylquinoline Monomer
This protocol describes the synthesis of 2-vinylquinoline via the direct condensation of 2-methylquinoline with formaldehyde, adapted from established procedures.[20][10][11]
Materials:
2-Methylquinoline (1.0 mol)
Formaldehyde solution (37%, 1.3 mol)
Diethylamine hydrochloride (1.3 mol)
Triethylamine (e.g., 8 mL per mol of 2-methylquinoline)
Ethanol (95%)
Water
Dichloromethane (for extraction)
Anhydrous sodium sulfate
TLC plates (silica gel)
Round-bottom flask with reflux condenser
Procedure:
Reaction Setup: In a round-bottom flask, combine the 2-methylquinoline (1.0 mol), formaldehyde solution (1.3 mol), triethylamine, and 95% ethanol. The triethylamine acts as a base to facilitate the reaction.
Dissolution: Stir the mixture and gently heat to approximately 60 °C until all solids have completely dissolved.
Catalyst Addition: In a separate beaker, prepare a solution of diethylamine hydrochloride (1.3 mol) in a mixture of ethanol and water. Slowly add this solution to the reaction mixture. Diethylamine hydrochloride is the key catalyst for the condensation.
Reflux: Heat the complete reaction mixture to reflux.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the 2-methylquinoline starting material is no longer visible.
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Extraction: Add water to the residue and extract the product into an organic solvent such as dichloromethane (3x). The product is organic-soluble, while inorganic salts remain in the aqueous phase.
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate to remove residual water. Concentrate the dried organic layer under reduced pressure to yield the crude product.
Purification: Purify the crude residue by silica gel column chromatography or recrystallization to obtain the pure 2-vinylquinoline product.
Protocol 2: Free-Radical Polymerization of 2-Vinylquinoline
This protocol details the synthesis of poly(2-vinylquinoline) using AIBN as a thermal initiator.[13]
Materials:
2-Vinylquinoline monomer (purified from Protocol 1)
Azobisisobutyronitrile (AIBN, 1 wt% of monomer)
Anhydrous N,N-Dimethylformamide (DMF)
Methanol (for precipitation)
Schlenk flask
Argon or Nitrogen gas supply
Procedure:
Monomer and Initiator: In a Schlenk flask, dissolve the 2-vinylquinoline monomer in anhydrous DMF to create a 10% solution. Add AIBN (1 wt% relative to the monomer).
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen). This is a critical step to remove oxygen, which can inhibit free-radical polymerization.
Polymerization: Place the flask in a preheated oil bath at 80 °C and stir. The heat causes the AIBN to decompose, generating radicals that initiate polymerization.
Reaction Time: Allow the polymerization to proceed for a set time (e.g., 24 hours). The solution will become more viscous as the polymer forms.
Precipitation and Isolation: After cooling to room temperature, pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate out as a solid. This step separates the polymer from unreacted monomer and DMF.
Purification: Collect the precipitated polymer by filtration. Wash it thoroughly with fresh methanol to remove any remaining impurities.
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization: Characterize the final polymer using techniques such as ¹H NMR spectroscopy to confirm its structure and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.
Caption: Experimental workflow from monomer synthesis to polymer.
Conclusion and Future Outlook
Quinoline-based monomers represent a versatile and powerful platform in polymer chemistry. Their synthesis is well-established, and they can be incorporated into polymers via a variety of techniques, each offering distinct advantages for controlling the final material's architecture and properties. The unique electronic and photophysical characteristics imparted by the quinoline moiety have led to their successful application in high-performance areas, including optoelectronics, sensing, and biomedicine.
Future research will likely focus on the development of novel monomer structures with enhanced functionalities, leading to polymers with even greater thermal stability, improved quantum efficiencies, and more selective sensing capabilities. The exploration of quinoline-based conjugated microporous polymers and organic frameworks for applications in photocatalysis and gas storage is also a promising and rapidly developing area.[28] As the demand for smart, functional materials continues to grow, the rich chemistry of quinoline ensures that it will remain a key building block for the next generation of advanced polymers.
References
Smokala, V., et al. (2024). Quinoline containing polymers with azomethine fragment: synthesis and photochemical properties. Taylor & Francis Online. Available at: [Link][13][15][29]
Denmark, S. E., & Butler, C. R. (n.d.). Vinylation with Inexpensive Silicon-Based Reagents: Preparation of 3-Vinylquinoline. Organic Syntheses. Available at: [Link][12]
Pollicino, A., et al. (2017). Synthesis and characterization of new quinoline monomers. ResearchGate. Available at: [Link][16]
Reyes-Mayer, A., et al. (2023). Synthesis and Study of the Optical Properties of a Conjugated Polymer with Configurational Isomerism for Optoelectronics. PMC. Available at: [Link][8]
Sygna, C., et al. (2021). Application of quinoline derivatives in third-generation photovoltaics. PMC. Available at: [Link][23]
Klaerner, G., et al. (2002). Quinoline-Containing, Conjugated Poly(aryleneethynylene)s: Novel Metal and H+-Responsive Materials. ACS Publications. Available at: [Link][24]
Ortyl, E., et al. (2020). Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers. MDPI. Available at: [Link][30]
Smokala, V., et al. (2022). Side-chain quinoline polymers: synthesis and photochemical properties. Taylor & Francis Online. Available at: [Link][14]
Smokala, V., et al. (2024). Quinoline containing polymers with azomethine fragment: synthesis and photochemical properties. Taylor & Francis Online. Available at: [Link][15]
Patil, S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PMC. Available at: [Link][1]
Michalak, L., et al. (2025). Diquinoline Derivatives as Materials for Potential Optoelectronic Applications. ResearchGate. Available at: [Link][6]
Smokal, V., et al. (2024). Quinoline containing polymers with azomethine fragment: synthesis and photochemical properties. ResearchGate. Available at: [Link]
Chiang, C.-L., & Shu, C.-F. (2002). Synthesis and Characterization of New Polyquinolines Containing 9,9'-Spirobifluorene Units. ACS Publications. Available at: [Link][21]
Patil, S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. ResearchGate. Available at: [Link][17]
Uma, P., et al. (2014). Quinoline based polymeric drug for biological applications: synthesis, characterization, antimicrobial, and drug releasing studies. Taylor & Francis Online. Available at: [Link][3]
CN101591291A (2009). The synthetic method of 2-vinylquinoline compounds. Google Patents. Available at: [10]
Jali, B. R., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI. Available at: [Link][26]
Wei, T.-B., et al. (2021). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. PMC. Available at: [Link][27]
Mondal, S., et al. (2026). A versatile platform of Quinolinoxazine monomers and polymers: Unlocking structure-property relationships in thermal stability, biological activity, and white-light emission. ResearchGate. Available at: [Link]
Wei, T.-B., et al. (2021). A novel photochemical sensor based on quinoline-functionalized phenazine derivatives for multiple substrate detection. RSC Publishing. Available at: [Link]
Shu, C.-F., et al. (2025). Synthesis and characterization of quinoline-based copolymers for light emitting diodes. ResearchGate. Available at: [Link][22]
Thomas, T., et al. (2021). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. MDPI. Available at: [Link][31]
Liu, Y., et al. (2018). A recyclable, fluorescent, and colorimetric sensor for fluoride anion in water using a crosslinked polymer functionalized with hydroxyl quinolinium. The Royal Society of Chemistry. Available at: [Link][25]
Díaz-Álvarez, M., et al. (2025). Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation. ACS Publications. Available at: [Link][28]
Heitz, W., et al. (2001). Processable Fully Aromatic Quinoline-Based Polymers. ACS Publications. Available at: [Link][18]
Zhang, Y., et al. (2022). Synthesis of Molecularly Imprinted Polymers Based on a New Monomer “2-(4-Vinylphenyl) Quinoline-4-Carboxylic Acid” for the Selective Solid-Phase Extraction of Lamotrigine. Oxford Academic. Available at: [Link]
Heitz, W., et al. (2001). Processable Fully Aromatic Quinoline-Based Polymers. ACS Publications. Available at: [Link][19]
Lalitha, P., et al. (2010). Solid supports in the synthesis of few vinyl quinolones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Smokala, V., et al. (2022). Synthesis of styrylquinoline copolymers by free radical polymerization. ResearchGate. Available at: [Link]
Tamahkar, E., et al. (2017). Synthesis and characterization of quinoline-derivated fluorescent sol–gel-imprinted polymer as a chemosensor for sensing of uranyl ion. İstanbul Teknik Üniversitesi. Available at: [Link]
Adeleke, G. E., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at: [Link]
Waghmare, P. B., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link][7]
Ullah, H., et al. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Semantic Scholar. Available at: [Link][9]
Huang, Q., et al. (2024). Synthesis of Amido-Quinoline-Based Hafnium and Zirconium Complexes and Their Catalytic Properties for Ethylene/1-Octene Copolymerization. PMC. Available at: [Link]
Ramann, N. K., & Cowen, B. J. (2021). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
Krishnan, S. S., & S, D. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Research Square. Available at: [Link][4]
Chandar, R. B., et al. (2020). Radical Transformations towards the Synthesis of Quinoline: A Review. PubMed. Available at: [Link]
Al-Ostath, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link][5]
Al-Zahrani, A. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link][2]
Application Note: Free Radical Polymerization of 4-Vinylquinoline and Its Applications in Advanced Biomaterials
Executive Summary 4-Vinylquinoline (4-VQ) is a highly versatile, sterically hindered monomer characterized by a polymerizable vinyl group conjugated to a bulky, nitrogen-containing quinoline ring. While structurally anal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Vinylquinoline (4-VQ) is a highly versatile, sterically hindered monomer characterized by a polymerizable vinyl group conjugated to a bulky, nitrogen-containing quinoline ring. While structurally analogous to the widely used 4-vinylpyridine, the extended aromatic system of 4-VQ imparts superior lipophilicity, enhanced π-π stacking capabilities, and distinct pH-responsive behaviors. These properties make poly(4-vinylquinoline) (Poly(4-VQ)) an exceptional candidate for advanced drug delivery systems, antimicrobial coatings, and tunable hydrogels[1].
This application note provides a comprehensive, expert-level guide to the free radical polymerization (FRP) of 4-VQ. It details the mechanistic causality behind reaction conditions, self-validating experimental protocols, and post-polymerization modifications required to engineer functional polyelectrolytes[2].
Mechanistic Insights & Polymerization Kinetics
The synthesis of the 4-VQ monomer itself is historically challenging; traditional dehydration of 4-(1-hydroxyethyl)quinoline often leads to disproportionation products (e.g., 4-ethylquinoline and 4-acetylquinoline) rather than pure 4-VQ[3]. Consequently, high-purity 4-VQ must be carefully synthesized (often via Wittig reactions or controlled dehydrochlorination) and rigorously purified before polymerization[3].
Once purified, 4-VQ undergoes free radical polymerization initiated by thermal initiators such as azobisisobutyronitrile (AIBN)[2]. The polymerization kinetics of 4-VQ differ from standard vinyl monomers due to two primary factors:
Steric Hindrance: The bulky quinoline ring restricts the rotational freedom of the growing macroradical, slightly lowering the propagation rate constant (
) compared to less hindered monomers.
Stereoelectronic Effects: The electron-withdrawing nature of the quinoline nitrogen polarizes the vinyl double bond, stabilizing the intermediate radical but making the monomer susceptible to chain transfer events if the solvent is not carefully selected.
To mitigate these effects, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are utilized. These solvents maintain the solubility of both the hydrophobic monomer and the growing polymer chain, preventing premature precipitation and ensuring high monomer-to-polymer conversion. While recent advances have demonstrated the polymerization of 4-vinylpyridine derivatives (including 4-VQ) using Frustrated Lewis Pairs[4], thermal FRP remains the most scalable and robust method for biomaterial synthesis.
Fig 1. Workflow of 4-Vinylquinoline free radical polymerization and subsequent quaternization.
Quantitative Data: Reaction Parameters
The following table summarizes the optimized parameters for the free radical polymerization of 4-VQ, detailing the mechanistic rationale behind each condition.
Parameter
Condition / Value
Mechanistic Rationale
Monomer
4-Vinylquinoline (1.0 M)
Bulky quinoline pendant group provides pH-responsiveness and strong π-π stacking capabilities.
Solubilizes the highly lipophilic quinoline moiety, preventing early termination via phase separation.
Temperature
65°C - 75°C
Balances initiator decomposition kinetics with the thermodynamic requirements of the sterically hindered propagation step.
Atmosphere
Argon / Nitrogen
Oxygen acts as a potent radical scavenger; rigorous inertion is mandatory to prevent induction periods.
Post-Modification
Butyl Bromide (Excess)
Converts the hydrophobic tertiary amine into a hydrophilic, biocidal quaternary ammonium salt[2].
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Observational milestones are included to ensure researchers can verify the success of each step in real-time.
Protocol A: Monomer Purification & Preparation
Causality: Commercial or stored 4-VQ often contains radical inhibitors (e.g., hydroquinone derivatives) or degradation products that will prematurely terminate polymer chains.
Inhibitor Removal: Dissolve 4-VQ in a minimal amount of diethyl ether and wash three times with 5% aqueous NaOH in a separatory funnel. Validation: The aqueous layer will turn slightly yellow as phenolic inhibitors are extracted.
Drying: Collect the organic layer and dry over anhydrous
for 30 minutes. Filter the solution.
Solvent Evaporation: Remove the diethyl ether under reduced pressure.
Vacuum Distillation: Distill the crude monomer under high vacuum. Validation: Pure 4-VQ will collect as a clear, pale-yellowish oil. Store immediately at -20°C under argon.
Protocol B: Free Radical Polymerization of 4-VQ
Causality: Oxygen quenches primary radicals. The freeze-pump-thaw method is utilized to completely remove dissolved oxygen from the reaction matrix.
Reagent Mixing: In a 25 mL Schlenk flask, dissolve 2.0 g of purified 4-VQ and 21 mg of AIBN (1 mol% relative to monomer) in 5.0 mL of anhydrous DMF.
Degassing (Freeze-Pump-Thaw):
Submerge the flask in liquid nitrogen until the solution is completely frozen.
Open the flask to high vacuum for 5 minutes.
Close the vacuum valve and thaw the flask in a room-temperature water bath. Validation: Bubbles will vigorously evolve as dissolved gases escape the thawing liquid.
Repeat this cycle three times. Validation: During the final thaw cycle, the cessation of bubble formation confirms the complete removal of dissolved oxygen.
Polymerization: Backfill the Schlenk flask with Argon and immerse it in a pre-heated oil bath at 70°C for 24 hours. Validation: The solution will exhibit a noticeable increase in viscosity, indicating successful chain propagation and high molecular weight generation.
Precipitation: Dilute the viscous solution with 5 mL of DMF and add it dropwise into 200 mL of vigorously stirred, ice-cold hexanes. Validation: The immediate formation of a white to pale-yellow precipitate confirms the synthesis of Poly(4-VQ).
Drying: Filter the polymer and dry under vacuum at 40°C for 24 hours to constant weight.
Protocol C: Quaternization of Poly(4-VQ)
Causality: Poly(4-VQ) is hydrophobic at neutral pH. Reacting the tertiary amine with an alkyl halide yields a cationic polyelectrolyte, unlocking its potential for antimicrobial applications and aqueous solubility[2].
Dissolution: Dissolve 1.0 g of Poly(4-VQ) in 10 mL of DMF.
Alkylation: Add a 5-fold molar excess of 1-bromobutane (butyl bromide) to the solution.
Reaction: Stir the mixture at 60°C for 48 hours. Validation: The solution may become slightly cloudy or change in solvating properties as the polymer transitions from hydrophobic to amphiphilic/hydrophilic.
Recovery: Precipitate the quaternized polymer into cold diethyl ether, filter, and dry under vacuum.
Applications in Drug Development & Biomaterials
Poly(4-VQ) and its quaternized derivatives are highly valuable in the biomedical sector, particularly in the formulation of hydrogels and contact lenses[1]. The unique stereoelectronic profile of the quinoline ring allows the polymer to act as a highly effective pH-responsive smart material.
At physiological pH (7.4), the quinoline nitrogens remain deprotonated, causing the polymer chains to collapse into hydrophobic coils. This state is ideal for encapsulating hydrophobic chemotherapeutic agents via strong π-π stacking interactions. Upon endocytosis into tumor cells or exposure to the acidic tumor microenvironment (pH 5.0 - 6.0), the quinoline rings become protonated. The resulting electrostatic repulsion causes the polymer matrix to rapidly swell, triggering targeted drug release.
Fig 2. pH-responsive conformational changes of Poly(4-VQ) for targeted drug delivery.
Furthermore, the quaternized form of Poly(4-VQ) acts as a potent biocidal agent. The cationic quaternary ammonium groups electrostatically bind to the negatively charged cell membranes of pathogens, while the bulky, lipophilic quinoline-butyl structure penetrates and disrupts the lipid bilayer, leading to bacterial cell lysis.
References
Synthesis of 4-Vinylquinoline
ElectronicsAndBooks
URL:[Link]
Monomer Emulsified Aqueous Ring-Opening Metathesis Polymerization (ME-ROMP) for the Synthesis of Water-Soluble Molecular Bottlebrushes with a Precise Structure
ResearchGate
URL: [Link]
Rare-Earth Aryloxide/Ylide-Functionalized Phosphine Frustrated Lewis Pairs for the Polymerization of 4‑Vinylpyridine and Its Derivatives
Figshare (Macromolecules)
URL: [Link]
US4136250A - Polysiloxane hydrogels
Google Patents
URL
Application Note: Precision Living Anionic Polymerization of 4-Vinylquinoline
As a Senior Application Scientist, I frequently guide research teams through the transition from polymerizing standard styrenic monomers to highly polar, heteroaromatic systems. The anionic polymerization of 4-vinylquino...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently guide research teams through the transition from polymerizing standard styrenic monomers to highly polar, heteroaromatic systems. The anionic polymerization of 4-vinylquinoline (4-VQ) represents a significant synthetic challenge. The monomer yields advanced materials prized for their pH-responsiveness, high refractive indices, and metal-coordinating capabilities, which are highly sought after in optoelectronics and targeted drug delivery systems[1]. However, the quinoline ring introduces severe stereoelectronic complications that will derail standard polymerization protocols if not properly managed[2].
This guide provides a self-validating, causality-driven methodology for the controlled living anionic polymerization of 4-VQ.
The fundamental challenge in polymerizing 4-VQ lies in the electron-deficient nature of the quinoline ring. The fused pyridine-benzene structure contains a highly basic nitrogen atom, rendering the C2 and C4 positions of the ring highly susceptible to nucleophilic attack.
If a standard, highly nucleophilic initiator like n-butyllithium (n-BuLi) is used, the carbanion will preferentially attack the quinoline ring rather than the vinyl group. This leads to immediate termination, complex side reactions, and a broad polydispersity index (PDI)[3].
The Solution: We must decouple the basicity of the initiator from its nucleophilicity. By reacting n-BuLi with 1,1-diphenylethylene (DPE), we generate 1,1-diphenylhexyllithium (DPHLi). DPHLi is sterically hindered; it is too bulky to attack the shielded positions on the quinoline ring but remains sufficiently reactive to initiate the exposed vinyl group. Furthermore, conducting the reaction at cryogenic temperatures (–78 °C) thermodynamically suppresses chain transfer and ring-attack side reactions, ensuring a true "living" propagation[1].
Fig 1. Mechanistic pathway illustrating the necessity of sterically hindered initiators for 4-VQ.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . At critical junctures, visual and physical cues will confirm the integrity of the reaction. If a validation check fails, the protocol dictates an immediate abort to save time and valuable reagents.
Phase 1: Reagent Purification (The Foundation)
Living anionic polymerizations are notoriously sensitive to protic impurities (water, alcohols) and oxygen[3].
Solvent (THF): Reflux tetrahydrofuran (THF) over sodium/potassium alloy (Na/K) with benzophenone indicator until a deep purple color persists. Distill directly into the reaction flask under high vacuum.
Monomer (4-VQ): Stir 4-VQ over calcium hydride (
) for 24 hours to remove bulk water. Perform a vacuum distillation. Crucial Step: Prior to use, treat the monomer with a small amount of trioctylaluminum to scavenge residual micro-impurities, then vacuum transfer it to a sealed ampoule.
Phase 2: Initiator Synthesis (In-situ DPHLi)
Attach a baked, argon-purged reactor to a high-vacuum line.
Introduce 50 mL of purified THF.
Inject 1.2 equivalents of 1,1-diphenylethylene (DPE) relative to the target initiator amount.
Cool the reactor to room temperature and inject the calculated amount of n-BuLi.
Validation Check: The solution must immediately turn a deep, vibrant red. This color confirms the quantitative conversion of n-BuLi to DPHLi. If the solution is pale or yellow, protic impurities have quenched the initiator; abort the run.
Phase 3: Living Polymerization
Cool the reactor containing the DPHLi solution to –78 °C using a dry ice/acetone bath.
Rapidly inject the purified 4-VQ monomer under vigorous stirring.
Validation Check: The color of the solution will shift from the deep red of DPHLi to a distinct dark orange/red characteristic of the living poly(4-vinylquinoline) macroanion. The persistence of this color over the 2-hour reaction time proves the absence of termination events.
After 120 minutes, terminate the living chains by injecting 1 mL of strictly degassed methanol.
Validation Check: The solution will instantly turn colorless, confirming successful termination.
Precipitate the polymer by dropping the THF solution into a 10-fold excess of cold hexanes. Filter and dry under vacuum at 40 °C for 24 hours.
Fig 2. Step-by-step workflow for the living anionic polymerization of 4-vinylquinoline.
Quantitative Data & Optimization Parameters
The choice of initiator, solvent, and temperature strictly dictates the architecture of the resulting polymer. The table below summarizes the causality of these parameters on the final Poly(4-VQ) properties.
Initiator System
Solvent
Temp (°C)
Conversion (%)
Expected ( g/mol )
PDI ()
Mechanistic Outcome / Notes
n-BuLi
THF
-78
< 40
Unpredictable
> 2.50
Failure: Heavy nucleophilic attack on the quinoline ring.
DPHLi
THF
-78
> 99
10,000 - 50,000
1.05 - 1.15
Optimal: Controlled living polymerization, selective vinyl attack.
Failure: Poor solubility of the highly polar growing macroanion.
Troubleshooting & Quality Control
Bimodal Molecular Weight Distribution (GPC Analysis):
Causality: Indicates slow initiation relative to propagation, or partial termination during the monomer addition phase.
Correction: Ensure the monomer is added as rapidly as possible. Verify that the monomer ampoule was thoroughly degassed via freeze-pump-thaw cycles prior to transfer.
Lower than Expected Molecular Weight:
Causality: Protic impurities in the monomer acting as chain transfer agents.
Correction: Increase the stringency of the trioctylaluminum treatment during monomer purification.
Incomplete Conversion:
Causality: Premature termination due to localized heating. The polymerization of 4-VQ is highly exothermic.
Correction: Ensure the dry ice/acetone bath is properly maintained at –78 °C and increase the stirring rate to maximize heat dissipation.
References
Yujie Su, Yanan Zhao, Hongyue Zhang, Yi Luo, Xin Xu. Rare-Earth Aryloxide/Ylide-Functionalized Phosphine Frustrated Lewis Pairs for the Polymerization of 4-Vinylpyridine and Its Derivatives. Macromolecules (2021).
Yoshio Seoka, M. Satomura, Akira Umehara. Polymerization of 4-Vinylquinoline and 9-Vinylacridine. Nippon Kagaku Kaishi (1979) via ResearchGate.
European Patent Office. EP0588217A1 - Reactive matrix for removing impurities from hydride and inert gases and process. Google Patents.
Application Note: Synthesis and Characterization of Poly(4-vinylquinoline)
Introduction and Strategic Overview Poly(4-vinylquinoline) (P4VQ) is a specialty nitrogen-containing heterocyclic polymer with unique stereoelectronic properties. Its highly coordinating quinoline pendant groups make it...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Overview
Poly(4-vinylquinoline) (P4VQ) is a specialty nitrogen-containing heterocyclic polymer with unique stereoelectronic properties. Its highly coordinating quinoline pendant groups make it an exceptionally valuable material in advanced applications, ranging from[1] to stimuli-responsive bottlebrush copolymers and antimicrobial coatings.
However, the synthesis of P4VQ presents two distinct chemical challenges:
Monomer Instability: The 4-vinylquinoline monomer is prone to degradation and is difficult to synthesize in the high purity required for controlled polymerizations.
Catalyst Poisoning: The basic quinoline nitrogen strongly coordinates to traditional Lewis acid catalysts and propagating radical centers, often leading to broad molecular weight distributions or premature termination in standard free-radical polymerizations.
This application note provides a self-validating, end-to-end protocol for the de novo synthesis of the 4-vinylquinoline monomer and its subsequent controlled polymerization using state-of-the-art Frustrated Lewis Pair (FLP) chemistry.
Mechanistic Insights: Monomer Synthesis
Historically, the preparation of 4-vinylquinoline relied on the condensation of 4-methylquinoline with formaldehyde, followed by the dehydration of the intermediate 4-(1-hydroxyethyl)quinoline[2].
The Causality of Failure in Dehydration Routes:
Dehydration or pyrolysis of 4-(1-hydroxyethyl)quinoline (or its xanthate derivatives) fundamentally fails to produce pure monomer. Instead, the intermediate undergoes a pyrolytic rearrangement that yields equimolar amounts of 4-ethylquinoline and 4-acetylquinoline, leaving 4-vinylquinoline as only a minor, heavily contaminated byproduct[2],[3].
The Wittig Solution:
To bypass this disproportionation, the authoritative synthetic route employs a Wittig olefination. By oxidizing 4-methylquinoline to 4-quinolinecarboxaldehyde and reacting it with a methyltriphenylphosphonium ylide in dimethyl sulfoxide (DMSO), the reaction is driven thermodynamically toward the alkene without the thermal stress that causes rearrangement[2].
Workflow for the de novo synthesis of high-purity 4-vinylquinoline monomer.
Protocol A: Synthesis of 4-Vinylquinoline Monomer
Note: Conduct all steps under an inert argon atmosphere to prevent premature autopolymerization.
Self-Validation: The solution will precipitate black elemental selenium, confirming the successful oxidation of the benzylic methyl group. Filter the mixture hot to remove the selenium and concentrate to yield 4-quinolinecarboxaldehyde.
Ylide Generation: In a flame-dried flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous DMSO. Add potassium tert-butoxide (1.1 eq) slowly at room temperature. The suspension will turn a vibrant yellow, indicating the formation of the active ylide.
Olefination: Add the 4-quinolinecarboxaldehyde dropwise to the ylide solution. Stir continuously for 12 hours at room temperature.
Workup & Purification: Quench the reaction with distilled water and extract with diethyl ether (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO
, and concentrate under reduced pressure. Purify via silica gel column chromatography (hexane/ethyl acetate) to isolate pure 4-vinylquinoline as a pale oil. Store immediately at -20°C in the dark.
Polymerization Strategy: Rare-Earth Frustrated Lewis Pairs (RE-FLP)
While free radical polymerization (FRP) is possible, it lacks architectural control. To achieve living-like polymerization, recent breakthroughs utilize[4].
The Causality of Catalyst Choice:
Traditional Lewis acids are poisoned by the basic quinoline nitrogen. By using a sterically encumbered rare-earth aryloxide (e.g., Y(OAr)
) paired with a bulky ylide-functionalized phosphine (YPhos), the Lewis pair cannot form a classical adduct (it is "frustrated"). This leaves the active centers free to selectively coordinate and activate the vinyl group of 4-vinylquinoline, enabling living polymerization with narrow dispersity ()[4].
Frustrated Lewis Pair (FLP) catalyzed living polymerization of 4-vinylquinoline.
Protocol B: Controlled Polymerization of P4VQ
Preparation: Inside a nitrogen-filled glovebox, dissolve the purified 4-vinylquinoline monomer in anhydrous toluene.
Initiation: Add the YPhos Lewis base (1.0 eq relative to catalyst), followed immediately by the Y(OAr)
Lewis acid (1.0 eq). The monomer-to-catalyst ratio dictates the final molecular weight.
Propagation: Stir the reaction mixture at 25°C. The living nature of the RE-FLP system allows for near-quantitative conversion within 4 to 12 hours depending on the target chain length.
Termination & Precipitation: Remove the reaction vessel from the glovebox. Rapidly quench the polymerization by pouring the mixture into a 10-fold volumetric excess of acidified methanol (containing 1% v/v HCl).
Self-Validation: The acid instantly protonates both the living chain end and the quinoline nitrogen, terminating the reaction and preventing unwanted coupling. Simultaneously, the methanol acts as a non-solvent, causing the P4VQ to precipitate as a distinct solid.
Recovery: Collect the polymer via centrifugation, wash twice with fresh methanol to remove catalyst residues, and dry to a constant weight in a vacuum oven at 60°C.
Data Presentation and Characterization
Rigorous characterization is required to confirm the structural integrity and controlled nature of the synthesized P4VQ. Below is a summary of the expected quantitative data for a successfully controlled RE-FLP polymerization.
Table 1: Representative Characterization Data for Poly(4-vinylquinoline)
Parameter
Analytical Method
Expected Value / Range
Molecular Weight ()
GPC/SEC (THF eluent, PS standards)
10,000 – 100,000 g/mol (Tunable)
Dispersity ()
GPC/SEC
1.05 – 1.15 (Indicative of living control)
Glass Transition ()
DSC (Heating rate 10°C/min)
~ 145 – 160 °C
Aromatic Protons
H NMR (CDCl, 400 MHz)
7.2 – 8.8 ppm (Broad multiplets)
Backbone Protons
H NMR (CDCl, 400 MHz)
1.5 – 3.2 ppm (Broad, overlapping)
Thermal Stability ()
TGA (N atmosphere, 5% weight loss)
> 350 °C
References
Synthesis of 4-vinylquinoline: Pyrolytic rearrangement of the 4-(1-hydroxyethyl)quinoline and related derivatives. Rodríguez, J. G., & Martín, J. (1988). Journal of Heterocyclic Chemistry, 25(3), 819-822.
URL:[Link]
Rare-Earth Aryloxide/Ylide-Functionalized Phosphine Frustrated Lewis Pairs for the Polymerization of 4-Vinylpyridine and Its Derivatives. Su, Y., et al. (2021). Macromolecules, 54(17), 7890-7898.
URL:[Link]
Reactive matrix for removing impurities from hydride and inert gases and process. (1994). European Patent EP0588217A1.
Application Note: Copolymerization Strategies for 4-Vinylquinoline
Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Introduction & Mechanistic Principles 4-Vinylquinoline (4VQ) is a bulky, nitrogen-containing heterocyclic monomer. While structu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals
Introduction & Mechanistic Principles
4-Vinylquinoline (4VQ) is a bulky, nitrogen-containing heterocyclic monomer. While structurally analogous to the widely used 4-vinylpyridine (4VP), the extended aromatic system of the quinoline ring imparts higher lipophilicity, a higher glass transition temperature (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
), and distinct optoelectronic properties. The basic nitrogen atom allows for pH-responsive behavior and post-polymerization quaternization, making 4VQ copolymers highly valuable in the development of antimicrobial coatings, targeted drug delivery vehicles, and advanced macroreticular ion-exchange resins[1].
However, the strong Lewis basicity and steric bulk of the quinoline ring present unique challenges during polymerization. In transition-metal-catalyzed polymerizations, the nitrogen atom can strongly coordinate with the metal center, leading to rapid catalyst poisoning and termination[2]. Therefore, selecting the appropriate polymerization technique—whether Free Radical Polymerization (FRP) or Frustrated Lewis Pair (FLP) polymerization—is critical to achieving the desired copolymer architecture (random vs. gradient) and overcoming the inherent mechanistic hurdles of the monomer[2].
Causality in Polymerization Pathways
Free Radical Polymerization (FRP): 4VQ readily copolymerizes with standard vinyl monomers (e.g., styrene, methyl methacrylate, and N-vinyl-2-pyrrolidone) via FRP to form hydrogels and resins[3]. Azo-initiators like AIBN are strictly preferred over peroxide initiators (e.g., benzoyl peroxide). Causality: Peroxides can prematurely oxidize the quinoline nitrogen to an N-oxide during the reaction, which disrupts the radical propagation phase and leads to broad molecular weight distributions. FRP typically yields statistical (random) copolymers.
Frustrated Lewis Pair (FLP) Polymerization: To achieve controlled architectures, recent advancements utilize Rare-Earth (RE) aryloxides paired with ylide-functionalized phosphines (YPhos). Causality: Density functional theory (DFT) reveals that YPhos acts as a bulky Lewis base that prevents the 4VQ nitrogen from permanently poisoning the RE metal center. This facilitates both initiation and continuous monomer insertion[2]. When copolymerized with methyl methacrylate (MMA), the stark difference in reactivity ratios naturally produces a gradient copolymer sequence without the need for complex monomer feed-rate control[2].
Caption: Workflow of 4-vinylquinoline copolymerization via FRP and FLP mechanisms.
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to ensure structural fidelity.
Protocol A: Free Radical Copolymerization of 4VQ and Styrene (Random Copolymer)
Objective: Synthesize a rigid, lipophilic random copolymer for optical or coating applications.
Causality: 1,4-dioxane is selected as the solvent to maintain homogeneity, as the resulting rigid copolymer has limited solubility in standard aliphatic solvents.
Preparation: In a Schlenk flask, dissolve 4VQ (50 mmol) and Styrene (50 mmol) in 20 mL of anhydrous 1,4-dioxane.
Initiation: Add AIBN (0.5 mmol, 1 mol% relative to total monomer).
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger. Backfill with ultra-pure Argon.
Propagation: Immerse the flask in a pre-heated oil bath at 65 °C for 12 hours under constant magnetic stirring.
Termination & Recovery: Cool the flask in an ice bath. Precipitate the polymer by adding the solution dropwise into a 10-fold excess of cold methanol. Filter and dry under vacuum at 50 °C for 24 hours.
Validation (Self-Validating Check): Analyze the pre-precipitation aliquot via
H NMR. The complete disappearance of the vinylic protons (5.5–6.8 ppm) confirms high conversion. Gel Permeation Chromatography (GPC) should yield a monomodal peak, confirming the absence of homopolymer blending.
Protocol B: FLP-Catalyzed Copolymerization of 4VQ and MMA (Gradient Copolymer)
Objective: Synthesize a gradient copolymer utilizing [2].
Causality: The RE/YPhos system exploits the kinetic preference of the catalyst for the vinylquinoline monomer over MMA, creating a gradient structure characterized by a 4VQ-rich head and an MMA-rich tail[2].
Catalyst Preparation: In a nitrogen-filled glovebox, mix the homoleptic rare-earth aryloxide catalyst (0.1 mol%) with the YPhos Lewis base (0.1 mol%) in chlorobenzene to form the active Lewis pair.
Monomer Addition: Add a comonomer mixture of 4VQ (100 equiv) and MMA (100 equiv) to the catalyst solution at room temperature.
Propagation: Allow the reaction to proceed for 36 hours. The use of YPhos facilitates continuous monomer insertion despite the coordinating nature of 4VQ[2].
Quenching: Terminate the reaction by adding a few drops of acidified methanol (5% HCl in MeOH).
Validation (Self-Validating Check): Extract kinetic aliquots at 2, 10, and 36 hours.
H NMR analysis should show rapid consumption of 4VQ in the first 2 hours, with MMA consumption dominating the later stages[2]. Differential Scanning Calorimetry (DSC) will reveal two distinct values, a hallmark of the gradient sequence.
Protocol C: Post-Polymerization Quaternization
Objective: Transform the neutral 4VQ copolymer into an amphiphilic polycationic network.
Causality: Alkylation of the quinoline nitrogen with 1-bromododecane introduces a long hydrophobic tail. This dual hydrophilic/hydrophobic nature is essential for disrupting bacterial cell membranes in antimicrobial applications.
Dissolution: Dissolve 2.0 g of the Poly(4VQ-co-MMA) copolymer in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
Alkylation: Add a 1.5 molar excess (relative to 4VQ repeating units) of 1-bromododecane[2].
Reaction: Heat the mixture to 80 °C for 48 hours under an inert atmosphere to drive the
nucleophilic substitution.
Purification: Precipitate the quaternized polymer in diethyl ether, filter, and dry under vacuum.
Validation (Self-Validating Check): FTIR spectroscopy must show a distinct shift in the C=N stretching frequency from ~1590 cm
(neutral quinoline) to ~1630 cm (quaternized quinolinium ion).
Caption: Post-polymerization quaternization of 4VQ copolymers for functional applications.
Quantitative Data & Copolymer Properties
The table below summarizes the kinetic parameters and thermal properties of 4VQ copolymers synthesized via different methodologies. Note the significant deviation in reactivity ratios during FLP polymerization, which dictates the gradient architecture[2].
Comonomer Pair
Polymerization Method
Catalyst / Initiator
Reactivity Ratios
Polymer Architecture
Thermal Properties ()
4VQ / Styrene
Free Radical
AIBN
,
Random / Statistical
~115 °C (Single )
4VQ / MMA
Free Radical
AIBN
,
Random / Statistical
~120 °C (Single )
4VQ / MMA
Frustrated Lewis Pair
RE / YPhos
,
Gradient
105 °C & 135 °C (Dual )
4VQ / NVP
Free Radical
AIBN / Peroxides
N/A (Crosslinked)
Macroreticular Hydrogel
N/A (Thermosetting)
References
Rare-Earth Aryloxide/Ylide-Functionalized Phosphine Frustrated Lewis Pairs for the Polymerization of 4-Vinylpyridine and Its Derivatives. ACS Macromolecules, Vol. 54, No. 17.[Link]
Polymerization processes and products therefrom (Macroreticular Ion-Exchange Resins).
Polysiloxane hydrogels (Copolymerization with N-vinyl-2-pyrrolidone and 4-vinylquinoline).
Application Note: High-Efficiency Quaternization of Poly(4-Vinylquinoline) for Advanced Polyelectrolyte Synthesis
Introduction & Mechanistic Principles The synthesis of polyelectrolytes via the quaternization of nitrogen-containing heterocyclic polymers is a foundational technique in the development of redox-active materials, anion-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Principles
The synthesis of polyelectrolytes via the quaternization of nitrogen-containing heterocyclic polymers is a foundational technique in the development of redox-active materials, anion-exchange membranes, and antimicrobial coatings. While the quaternization of simpler analogs like poly(4-vinylpyridine) (P4VP) can easily achieve near-quantitative (100%) conversion , the functionalization of poly(4-vinylquinoline) (P4VQ) presents unique kinetic and thermodynamic challenges.
The Steric Bottleneck:
The quaternization reaction proceeds via an
mechanism, where the lone electron pair on the quinoline nitrogen nucleophilically attacks the electrophilic carbon of an alkyl halide. However, the quinoline moiety is a bulky fused bicyclic system. The proximity of the polymer backbone at the 4-position, combined with the adjacent ring protons, creates severe steric hindrance around the target nitrogen atom.
Consequently, utilizing bulky alkylating agents (e.g., benzyl chloride or
-xylenyl dihalide) often limits the Degree of Quaternization (DQ) to approximately 50%, as the functionalization of one repeating unit sterically blocks adjacent units [[1]](). To overcome this and achieve high conversion rates (60–95%), the protocol must utilize highly reactive, low-steric-profile alkylating agents such as iodomethane (CH₃I) or dimethyl sulfate . Furthermore, the presence of electron-donating groups on the quinoline ring can enhance the nucleophilicity of the nitrogen, facilitating the transition state .
Experimental Workflow
Workflow for the quaternization of Poly(4-Vinylquinoline) into a polyelectrolyte.
Quantitative Data Summary: Alkylating Agent Efficacy
To aid in experimental design, the following table summarizes the expected outcomes when quaternizing P4VQ with various alkylating agents. The data illustrates the inverse relationship between the steric bulk of the alkylating agent and the maximum achievable DQ.
Alkylating Agent
Solvent
Temperature (°C)
Reaction Time (h)
Expected Degree of Quaternization (DQ)
Iodomethane (CH₃I)
DMF
60
24
85 – 95%
Dimethyl Sulfate
DMSO
60
24
80 – 90%
Bromoethane
DMF
70
48
60 – 75%
Benzyl Chloride
NMP
80
72
40 – 50%
Step-by-Step Protocol
This protocol details the synthesis of poly(1-methyl-4-vinylquinolinium iodide) using iodomethane.
Phase 1: Polymer Dissolution
Weighing: Accurately weigh 1.0 g of pre-dried Poly(4-vinylquinoline) (~6.4 mmol of repeating units).
Solvent Addition: Transfer the polymer to a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer. Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).
Causality for Solvent Choice: DMF is a polar aprotic solvent. It is specifically chosen because it stabilizes the highly polar, charged transition state of the
reaction while preventing the resulting polyelectrolyte from prematurely precipitating out of solution, which would halt the reaction kinetically.
Phase 2: Alkylation Reaction
Inert Atmosphere: Purge the flask with dry Nitrogen (N₂) or Argon for 15 minutes.
Causality: Elevated temperatures can cause oxidative degradation of the polymer backbone. An inert atmosphere ensures the structural integrity of the final polyelectrolyte.
Reagent Addition: Using a gas-tight syringe, add 2.0 mL of Iodomethane (CH₃I) (~32 mmol, 5x molar excess) dropwise over 10 minutes.
Causality: A significant molar excess of CH₃I is required to drive the reaction equilibrium forward and overcome the inherent steric hindrance of the quinoline ring .
Heating: Attach a reflux condenser and heat the mixture to 60°C using an oil bath. Maintain stirring at 400 RPM for 24 to 48 hours.
Phase 3: Precipitation and Recovery
Cooling: Remove the flask from the heat source and allow it to cool to room temperature.
Precipitation: Add the reaction mixture dropwise into a beaker containing 200 mL of vigorously stirred, ice-cold diethyl ether.
Causality: Diethyl ether acts as an absolute non-solvent for the cationic polyelectrolyte, forcing its immediate precipitation, while remaining fully miscible with DMF and unreacted iodomethane, ensuring a clean separation.
Filtration: Recover the precipitated dark-yellow/brown polymer via vacuum filtration using a fine fritted glass funnel. Wash the retentate with an additional 50 mL of diethyl ether.
Drying: Dry the product in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Phase 4: Self-Validation System (Characterization)
A robust protocol must be self-validating. To confirm the success of the quaternization and quantify the DQ, perform ¹H-NMR spectroscopy.
Sample Prep: Dissolve 10 mg of the dried polyelectrolyte in 0.6 mL of DMSO-
.
Spectral Analysis:
Look for the emergence of a new, distinct peak at ~4.50 - 4.80 ppm , corresponding to the newly attached N-CH₃ protons.
Observe the downfield shift of the quinoline aromatic protons (7.5 - 9.5 ppm) due to the electron-withdrawing effect of the newly formed quaternary nitrogen cation .
DQ Calculation: Calculate the Degree of Quaternization using the integral areas (
) of the NMR peaks:
If the calculated DQ is below the target threshold, the reaction time in Phase 2 must be extended, or the steric bulk of the chosen alkylating agent must be re-evaluated.
References
EP0328319A1 - Quaternary quinolinium compounds.
Preparation of new redox-active quaternized poly(quinolinium) and poly(isoquinolinium) salts showing viologen-like redox behavior. Macromolecules (ACS Publications).[Link]
Application Notes and Protocols for the Cross-Linking of Poly(4-Vinylquinoline) in Hydrogel Preparation
Introduction: The Promise of Poly(4-Vinylquinoline) Hydrogels in Advanced Drug Delivery Poly(4-vinylquinoline) (P4VQ) is a stimuli-responsive polymer that holds significant promise for the development of "smart" hydrogel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Promise of Poly(4-Vinylquinoline) Hydrogels in Advanced Drug Delivery
Poly(4-vinylquinoline) (P4VQ) is a stimuli-responsive polymer that holds significant promise for the development of "smart" hydrogels, particularly in the field of controlled drug delivery. The quinoline functional group, with its nitrogen-containing aromatic ring structure, imparts a pH-sensitive nature to the polymer. This allows for the design of hydrogels that can undergo significant changes in their swelling behavior in response to variations in the surrounding pH. This property is of paramount interest for targeted drug release, as different compartments of the human body exhibit distinct pH values (e.g., the acidic environment of the stomach versus the more neutral pH of the intestines).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of P4VQ and its subsequent cross-linking to form hydrogels. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss key characterization techniques to evaluate the performance of these advanced biomaterials.
Part 1: Synthesis of Poly(4-Vinylquinoline) - The Foundation of the Hydrogel
The journey to a functional P4VQ hydrogel begins with the synthesis of the polymer itself. The most common and versatile method for polymerizing 4-vinylquinoline is through free-radical polymerization. This technique allows for good control over the molecular weight and properties of the resulting polymer.
Protocol 1: Free-Radical Polymerization of 4-Vinylquinoline
This protocol outlines a standard procedure for the synthesis of P4VQ via solution polymerization.
Materials:
4-Vinylquinoline (monomer)
Azobisisobutyronitrile (AIBN) (initiator)
Toluene (solvent)
Methanol (non-solvent for precipitation)
Diethyl ether (for washing)
Schlenk flask and magnetic stirrer
Nitrogen or Argon gas supply
Oil bath
Procedure:
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of 4-vinylquinoline monomer in toluene. A typical monomer concentration is in the range of 1-2 M.
Initiator Addition: Add the initiator, AIBN, to the monomer solution. The amount of initiator will influence the final molecular weight of the polymer; a common molar ratio of monomer to initiator is 100:1 to 500:1.
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 60-70 °C and stir the reaction mixture. The polymerization time can range from 6 to 24 hours, depending on the desired conversion.
Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
Washing and Drying: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol and then diethyl ether to remove any unreacted monomer and initiator. Dry the purified poly(4-vinylquinoline) in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization of P4VQ:
Before proceeding to cross-linking, it is crucial to characterize the synthesized P4VQ to ensure it meets the desired specifications. Key characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Part 2: Cross-Linking of Poly(4-Vinylquinoline) - From Polymer to Hydrogel
The transformation of linear P4VQ chains into a three-dimensional hydrogel network is achieved through cross-linking. The choice of cross-linking method and the cross-linker concentration are critical parameters that dictate the final properties of the hydrogel, such as its swelling ratio, mechanical strength, and drug release profile. Here, we present two primary strategies for cross-linking P4VQ.
Strategy 1: Covalent Cross-Linking During Polymerization (One-Pot Synthesis)
This approach involves the copolymerization of 4-vinylquinoline with a di-functional vinyl monomer that acts as a cross-linker. This method is straightforward and results in a chemically cross-linked hydrogel in a single step.
Materials:
4-Vinylquinoline (monomer)
Divinylbenzene (DVB) or Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
Azobisisobutyronitrile (AIBN) (initiator)
Dimethylformamide (DMF) (solvent)
Methanol and deionized water (for washing)
Procedure:
Preparation of Reaction Mixture: In a reaction vessel, dissolve the 4-vinylquinoline monomer and the cross-linker (DVB or EGDMA) in DMF. The molar ratio of monomer to cross-linker can be varied to control the cross-linking density (e.g., 100:1 to 20:1).
Initiator Addition: Add AIBN to the solution.
Degassing and Polymerization: Degas the mixture and carry out the polymerization at 60-70 °C for 12-24 hours. The solution will become a solid gel as the cross-linked network forms.
Purification: After polymerization, immerse the resulting hydrogel in a large volume of methanol to remove unreacted monomers, initiator, and solvent. Subsequently, wash the hydrogel extensively with deionized water to remove the methanol and allow it to swell to equilibrium.
Strategy 2: Post-Polymerization Cross-Linking via Quaternization
This strategy involves first synthesizing linear P4VQ chains and then cross-linking them in a separate step. A common and effective method for cross-linking polymers containing pyridine or quinoline rings is through quaternization of the nitrogen atoms using a di-haloalkane.[1] This creates ionic cross-links, resulting in a physically and chemically robust hydrogel.
Materials:
Synthesized Poly(4-vinylquinoline)
1,4-Dibromobutane or 1,6-dibromohexane (cross-linker)
Dimethylformamide (DMF) (solvent)
Acetone (for washing)
Deionized water (for swelling)
Procedure:
Polymer Solution: Dissolve the purified P4VQ in DMF to form a homogeneous solution (e.g., 10-20% w/v).
Cross-Linker Addition: Add the dihaloalkane cross-linker to the polymer solution. The molar ratio of quinoline repeating units to the cross-linker will determine the degree of cross-linking. A typical starting point is a 10:1 to 5:1 molar ratio.
Cross-Linking Reaction: Heat the reaction mixture at 60-80 °C for 24-48 hours. The solution will gradually form a gel as the cross-linking proceeds.
Purification: After gelation, immerse the hydrogel in acetone to remove the solvent and any unreacted cross-linker. Then, wash the hydrogel thoroughly with deionized water.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Workflow for the free-radical polymerization of 4-vinylquinoline.
Application Note: Poly(4-Vinylquinoline) in pH-Responsive Drug Delivery Systems
Introduction & Scientific Rationale The development of "smart" polymeric nanocarriers has revolutionized targeted therapeutics. Among stimuli-responsive materials, polymers derived from vinyl-substituted heterocyclic mon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The development of "smart" polymeric nanocarriers has revolutionized targeted therapeutics. Among stimuli-responsive materials, polymers derived from vinyl-substituted heterocyclic monomers, such as poly(vinylquinoline), exhibit unique pH-responsive behaviors due to the protonation of the nitrogen atom in the quinoline ring ().
While poly(4-vinylpyridine) (P4VP) is a well-documented pH-sensitive polymer, poly(4-vinylquinoline) (P4VQ) offers a distinct structural advantage: the addition of a fused benzene ring. This modification significantly increases the hydrophobicity of the polymer backbone at physiological pH (7.4). In the context of block copolymers like Poly(ethylene glycol)-block-Poly(4-vinylquinoline) (PEG-b-P4VQ), this enhanced hydrophobicity drives the formation of highly stable, tightly packed micellar cores in systemic circulation, drastically reducing premature drug leakage.
Upon endocytosis into cancer cells, the nanocarriers are exposed to the mildly acidic environment of endosomes and lysosomes (pH 5.0–5.5). The quinoline nitrogen (pKa
4.9) undergoes rapid protonation, triggering a sharp hydrophobic-to-hydrophilic phase transition. This causes the micelle core to swell, electrostatically repel itself, and disassemble, thereby releasing the encapsulated therapeutic payload directly into the cytosol. The controlled polymerization of 4-vinylquinoline derivatives enables the precise architectural design required for these advanced delivery systems ().
Mechanistic Overview of pH-Responsive Behavior
The causal logic behind P4VQ-based drug delivery relies on the spatial and temporal control of polymer solubility. The diagram below illustrates the self-validating lifecycle of a P4VQ micelle, from self-assembly to targeted intracellular release.
Figure 1: Mechanistic workflow of pH-triggered drug release utilizing PEG-b-P4VQ polymeric micelles.
Experimental Protocols
Protocol A: Synthesis of PEG-b-P4VQ via RAFT Polymerization
Expert Insight (Causality): Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is selected over free-radical polymerization to suppress bimolecular chain termination. This yields a narrow molecular weight distribution (Đ < 1.2), which is critical because heterogeneous polymer lengths lead to broad micelle size distributions and unpredictable in vivo clearance rates.
Materials:
PEG-macroCTA (Chain Transfer Agent, MW 5000 Da)
4-Vinylquinoline (Monomer, purified via basic alumina column to remove inhibitors)
AIBN (Initiator, recrystallized from methanol)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
Preparation: In a flame-dried Schlenk flask, dissolve PEG-macroCTA (1.0 eq), 4-vinylquinoline (100 eq), and AIBN (0.1 eq) in anhydrous DMF to achieve a monomer concentration of 1.0 M.
Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Rationale: Oxygen acts as a radical scavenger; its complete removal is a non-negotiable requirement for living radical polymerization.
Polymerization: Backfill the flask with ultra-pure Argon and immerse in a pre-heated oil bath at 70°C. Stir continuously for 24 hours.
Termination & Purification: Quench the reaction by exposing the flask to air and cooling it in an ice bath. Precipitate the polymer dropwise into a 10-fold excess of cold diethyl ether.
Recovery: Collect the precipitate via centrifugation (8,000 rpm, 10 min), wash twice with fresh ether, and dry under vacuum at 40°C for 48 hours.
Protocol B: Formulation of Doxorubicin-Loaded Nanoparticles
Expert Insight (Causality): Because P4VQ is highly hydrophobic at pH 7.4, direct hydration is impossible. We utilize a nanoprecipitation (solvent displacement) method. By dissolving the polymer and drug in a common organic solvent and adding it to water, the hydrophobic P4VQ blocks rapidly collapse to minimize aqueous contact, physically trapping the drug in the core.
Step-by-Step Workflow:
Co-dissolution: Dissolve 10 mg of PEG-b-P4VQ and 2 mg of Doxorubicin (DOX) free base in 1 mL of Tetrahydrofuran (THF). Note: DOX HCl must be desalted with triethylamine prior to use to ensure hydrophobicity.
Nanoprecipitation: Using a syringe pump, add the THF solution dropwise (0.1 mL/min) into 10 mL of deionized water (adjusted to pH 7.4) under vigorous magnetic stirring (1000 rpm).
Self-Assembly: Allow the mixture to stir open to the atmosphere for 4 hours in the dark to evaporate the majority of the THF.
Dialysis: Transfer the micelle suspension into a dialysis membrane (MWCO 3,500 Da) and dialyze against 1 L of DI water (pH 7.4) for 48 hours, changing the water every 12 hours to remove residual solvent and unencapsulated DOX.
Sterilization: Filter the final suspension through a 0.45 µm PES syringe filter to remove large, un-assembled aggregates.
To validate the pH-responsive nature of the synthesized nanocarriers, physicochemical properties and drug release kinetics must be evaluated across physiologically relevant pH gradients. Historically, vinylquinoline derivatives have demonstrated excellent sustained and triggered release profiles ().
Table 1: Physicochemical and Release Kinetics of DOX-loaded PEG-b-P4VQ Micelles
Parameter
pH 7.4 (Systemic Circulation)
pH 6.5 (Tumor Microenvironment)
pH 5.0 (Endosome/Lysosome)
Hydrodynamic Diameter (nm)
115 ± 5 nm
130 ± 8 nm
> 400 nm (Swelling/Disassembly)
Polydispersity Index (PDI)
0.12
0.18
0.45
Zeta Potential (mV)
-2.1 ± 0.5 mV
+12.5 ± 1.2 mV
+35.4 ± 2.1 mV
Cumulative DOX Release (48h)
< 10%
~ 45%
> 85%
Data Interpretation: The sharp increase in Zeta potential at pH 5.0 confirms the protonation of the quinoline nitrogen. This electrostatic repulsion drives the massive increase in hydrodynamic diameter and the subsequent burst release of DOX.
Self-Validating Quality Control Workflows
A robust protocol must be a self-validating system. Implement the following QC checks to ensure experimental integrity:
Polymer Architecture Validation (
H NMR):
Action: Dissolve the purified block copolymer in CDCl
and acquire a H NMR spectrum.
Validation: Compare the integration of the PEG methylene protons (3.6 ppm) to the quinoline aromatic protons (7.2–8.8 ppm). If the P4VQ peaks are disproportionately small, polymerization failed (troubleshoot initiator freshness or monomer purity).
Micelle Uniformity Check (DLS):
Action: Measure the size of the blank (unloaded) micelles at pH 7.4.
Validation: If the PDI is > 0.2, the nanoprecipitation rate was too fast or the stirring was inadequate, leading to kinetic trapping of irregular aggregates. Discard and repeat Protocol B with a slower syringe pump rate.
Encapsulation Efficiency (UV-Vis):
Action: Lyophilize a known volume of the dialyzed micelle solution, dissolve in DMSO, and measure DOX absorbance at 480 nm.
Validation: Calculate Encapsulation Efficiency (EE%). A successful formulation should yield an EE% > 70%. Lower values indicate premature drug precipitation, requiring a higher polymer-to-drug feed ratio.
References
Polymerization of 4VP derivatives (2-methoxy-4-vinylpyridine, 4-vinylquinoline, and 2,6-dimethyl-4-vinylpyridine). Macromolecules, Vol. 54, No. 17. ACS Publications, 2021. URL:[Link]
Resinate sustained release dextromethorphan composition.US Patent 4788055A, Google Patents, 1988.
Reactive matrix for removing impurities from hydride and inert gases and process.European Patent EP0588217A1, Google Patents, 1994.
Application
Synthesis and Application of 4-Vinylquinoline-Based Functional Coatings: A Comprehensive Protocol
Introduction & Mechanistic Rationale The development of stimuli-responsive, antimicrobial, and antifouling coatings heavily relies on the precise engineering of functional polymers. While 4-vinylpyridine (4-VP) is a ubiq...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The development of stimuli-responsive, antimicrobial, and antifouling coatings heavily relies on the precise engineering of functional polymers. While 4-vinylpyridine (4-VP) is a ubiquitous monomer in materials science, 4-vinylquinoline (4-VQ) offers distinct stereoelectronic advantages. The extended
-conjugation of the quinoline bicyclic system provides a higher refractive index, stronger stacking capabilities, and enhanced lipophilicity. When polymerized and subsequently quaternized, poly(4-vinylquinoline) (P4VQ) exhibits potent, broad-spectrum antimicrobial properties due to the highly efficient insertion of its bulky, hydrophobic polycationic chains into bacterial lipid bilayers.
This guide details the end-to-end workflow for the synthesis of high-purity 4-VQ, its controlled polymerization, and its formulation into functional, bactericidal surface coatings.
Historically, the synthesis of 4-VQ relied on the dehydration of 4-(1-hydroxyethyl)quinoline. However, this method is notoriously inefficient. Pyrolytic rearrangement during dehydration yields equimolar amounts of 4-ethylquinoline and 4-acetylquinoline, with 4-VQ isolated only as a minor byproduct[1]. Because catalytic polymerization systems—such as Ziegler-Natta or Frustrated Lewis Pair (FLP) catalysts—require ultra-high purity monomers to prevent chain termination, alternative synthetic routes are mandatory[1].
To bypass pyrolytic rearrangement, two modern pathways are preferred:
Wittig Olefination: Reaction of 4-quinolinecarboxaldehyde with methyl triphenylphosphonium ylide[1].
Suzuki-Miyaura Cross-Coupling: Direct coupling of 4-haloquinolines with vinyltrifluoroborate salts, which routinely delivers yields exceeding 90%[2].
Protocol A: Synthesis of 4-VQ via Suzuki-Miyaura Coupling
This protocol is optimized for high yield and scalability, avoiding the toxic byproducts of Wittig reagents.
System Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoquinoline, potassium vinyltrifluoroborate, and
.
Degassing: Evacuate and backfill the flask with ultra-pure Argon three times.
Solvent Addition: Inject the degassed THF/Water mixture via syringe. Stir at room temperature for 5 minutes to ensure partial dissolution of the base.
Catalyst Introduction: Quickly add the palladium catalyst (
) under a positive stream of Argon.
Reaction: Heat the mixture to 85 °C in an oil bath and reflux for 12 hours. Monitor the consumption of 4-bromoquinoline via TLC (Hexane/Ethyl Acetate 3:1).
Workup: Cool to room temperature, dilute with diethyl ether (50 mL), and wash with brine (
mL). Dry the organic layer over anhydrous .
Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield 4-vinylquinoline as a pale yellow oil.
Validation: Confirm purity via
NMR (). Look for the characteristic vinylic protons (doublets of doublets) at 5.50–6.00 ppm and the distinct quinoline aromatic signals.
Polymerization Strategy: Frustrated Lewis Pair (FLP) Catalysis
Mechanistic Insight
While free-radical polymerization (using AIBN) is possible, it often results in broad molecular weight distributions (polydispersity index, Đ > 2.0), which can lead to heterogeneous coating morphologies. Recent advancements utilize Frustrated Lewis Pairs (FLPs) composed of homoleptic rare-earth (RE) aryloxides (Lewis acid) and ylide-functionalized phosphines (YPhos, Lewis base)[3].
The use of YPhos as a Lewis base greatly facilitates both the initiation and subsequent monomer insertion compared to traditional phosphines[3]. This RE/YPhos system enables the living polymerization of 4-VQ, resulting in narrow molecular weight distributions and allowing for the synthesis of gradient block copolymers (e.g., with methyl methacrylate)[3].
Protocol B: FLP-Catalyzed Polymerization of P4VQ
Note: All manipulations must be performed in an argon-filled glovebox to prevent catalyst deactivation by moisture or oxygen.
Reagents:
Monomer: 4-Vinylquinoline (purified, dried over
, and distilled)
Lewis Acid (LA): Samarium triaryloxide (
, where Ar = 2,6--)
Lewis Base (LB): Ylide-functionalized phosphine (YPhos)
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Initiator Complexation: In a 20 mL scintillation vial, dissolve
(10 mol) and YPhos (10 mol) in 2.0 mL of anhydrous THF. Stir for 10 minutes at room temperature to form the FLP complex.
Monomer Addition: Rapidly inject 4-VQ (2.0 mmol, [M]/[LA] = 200) into the vigorously stirring catalyst solution.
Propagation: Allow the polymerization to proceed at room temperature. The reaction is typically highly exothermic and reaches >95% conversion within 5 to 10 minutes.
Termination: Quench the polymerization by adding 0.5 mL of methanol containing 5% HCl.
Precipitation: Pour the polymer solution into 50 mL of vigorously stirring cold hexanes. Collect the precipitated P4VQ via vacuum filtration.
Validation: Dry the polymer in a vacuum oven at 60 °C overnight. Determine the number-average molecular weight (
) and dispersity (Đ) via Gel Permeation Chromatography (GPC) using DMF as the eluent.
Functional Coating Formulation and Quaternization
Mechanistic Insight
The intrinsic basicity of the quinoline nitrogen allows for post-polymerization modification. By reacting the P4VQ film with long-chain alkyl halides (e.g., 1-bromododecane), the surface is converted into a polycationic network[3]. The mechanism of antimicrobial action is contact-dependent: the positively charged quinolinium rings electrostatically attract the negatively charged bacterial cell wall, while the lipophilic dodecyl chains intercalate into the lipid bilayer, causing irreversible membrane disruption and cytoplasmic leakage.
Protocol C: Spin-Coating and Solid-State Quaternization
Step-by-Step Methodology:
Substrate Preparation: Sonicate glass or silicon substrates sequentially in acetone, ethanol, and deionized water (15 min each). Dry under a stream of
and treat with oxygen plasma for 5 minutes to generate surface hydroxyl groups.
Solution Preparation: Dissolve P4VQ (5 wt%) in a mixture of THF and DMF (4:1 v/v). Filter through a 0.2
m PTFE syringe filter.
Spin-Coating: Dispense 100
L of the polymer solution onto the substrate. Spin at 2000 rpm for 60 seconds (acceleration: 500 rpm/s).
Annealing: Anneal the coated substrates on a hot plate at 100 °C for 2 hours to remove residual solvent and relax polymer chain stress.
Surface Quaternization: Immerse the coated substrates in a 10% (v/v) solution of 1-bromododecane in nitromethane. Heat the sealed vessel to 80 °C for 24 hours.
Washing: Remove the substrates, rinse extensively with pure nitromethane and ethanol to remove unreacted alkyl halide, and dry under vacuum.
Validation: Measure the static water contact angle. A successful quaternization typically shifts the contact angle from ~75° (hydrophobic P4VQ) to ~45° (hydrophilic, cationic quaternized P4VQ).
Quantitative Data Summary
The following table summarizes the expected synthetic yields, polymerization metrics, and functional performance benchmarks based on the protocols described above.
Metric / Parameter
Value / Outcome
Analytical Method
4-VQ Monomer Yield (Suzuki)
92 – 95%
Isolation / Mass Balance
P4VQ Molecular Weight ()
85 – 100 kg/mol
GPC (DMF eluent)
Polymer Dispersity (Đ)
1.15 – 1.56
GPC (DMF eluent)
Quaternization Efficiency
> 85% surface conversion
XPS (N 1s peak shift)
Antimicrobial Efficacy (E. coli)
> 99.99% (4-log reduction)
ISO 22196 (Colony Counting)
Visualizations of Workflows and Mechanisms
Chemical Synthesis, Polymerization, and Coating Workflow for 4-Vinylquinoline.
Mechanism of Action: Polycationic P4VQ interaction with bacterial membranes.
References
Synthesis of 4-vinylquinoline: Pyrolytic rearrangement of the 4-(1-hydroxyethyl)quinoline and related derivatives. J. Heterocyclic Chem., 25, 819 (1988).[Link]
Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs. Molecules, 24(12), 2269 (2019).[Link]
Rare-Earth Aryloxide/Ylide-Functionalized Phosphine Frustrated Lewis Pairs for the Polymerization of 4-Vinylpyridine and Its Derivatives. Macromolecules, 54(17), 7724–7731 (2021).[Link]
Technical Support Center: Purification of Crude 4-Vinylquinoline
Welcome to the technical support guide for the purification of crude 4-Vinylquinoline. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of crude 4-Vinylquinoline. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the specific challenges associated with purifying this reactive monomer. As a compound of significant interest in polymer chemistry and as a scaffold in medicinal chemistry for developing novel tubulin polymerization inhibitors, achieving high purity is paramount for reproducible downstream applications.[1][2][3] This guide synthesizes field-proven insights and established protocols to help you overcome common hurdles and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4-Vinylquinoline?
The principal methods for purifying 4-Vinylquinoline are vacuum distillation, column chromatography, and recrystallization.[4] The choice depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Vacuum Distillation: Ideal for separating the product from non-volatile impurities, such as polymers or catalyst residues, and from solvents with significantly different boiling points.[5] It is often used for larger quantities.
Column Chromatography: A highly versatile technique for separating 4-Vinylquinoline from impurities with similar boiling points but different polarities, such as isomeric byproducts or unreacted starting materials.[5][6]
Recrystallization: Effective for solid derivatives of vinylquinoline or if the crude product is a solid that can be selectively crystallized from a suitable solvent system, leaving impurities dissolved.[7] For 4-Vinylquinoline itself, which is often a liquid at room temperature, this method is less common unless it is first converted to a solid salt or derivative.
Q2: My 4-Vinylquinoline sample is turning brown and viscous. What is happening and how can I stop it?
This is a classic sign of polymerization.[6] The vinyl group in 4-Vinylquinoline is highly susceptible to spontaneous radical polymerization, which can be initiated by heat, light, exposure to air (oxygen), or the presence of metal impurities.[6][8] This unwanted reaction consumes your monomer and makes purification difficult.
To prevent polymerization:
Add an Inhibitor: For storage and during purification processes like distillation, add a small amount of a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone.[4][9]
Avoid Heat: Use the lowest possible temperatures during solvent removal (rotary evaporation) and purification (vacuum distillation).[4][9]
Inert Atmosphere: Handle and store the compound under an inert atmosphere like argon or nitrogen to prevent oxygen-initiated polymerization.[4]
Light Protection: Store in an amber vial or a flask wrapped in aluminum foil to protect it from light.[6]
Q3: What are the typical impurities I should expect in crude 4-Vinylquinoline?
Impurities are highly dependent on the synthetic route. For a typical palladium-catalyzed cross-coupling synthesis (e.g., from 4-bromoquinoline and a vinylating agent), common impurities include:
Q4: I'm seeing significant "tailing" or "streaking" of my product spot on a silica gel TLC plate. What causes this?
This is a common issue when purifying nitrogen-containing heterocyclic compounds like quinolines on acidic silica gel.[4][11] The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to poor chromatographic performance, resulting in broad, streaky spots (tailing) and inefficient separation. To resolve this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N), to your eluent system.[4] The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper bands and improved separation.
Diagram: General Purification & Troubleshooting Workflow
Caption: General workflow for purification of 4-Vinylquinoline.
Troubleshooting Guide: Column Chromatography
Column chromatography is often the method of choice for removing impurities of similar volatility. However, the unique properties of 4-Vinylquinoline require special considerations.
Detailed Protocol: Column Chromatography
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A common starting point is a mixture of a non-polar solvent like hexanes or pentane and a moderately polar solvent like dichloromethane or ethyl acetate.[6] Aim for an Rf value of approximately 0.25-0.35 for 4-Vinylquinoline.
Modifier Addition: Add 0.5-1% triethylamine (Et₃N) to your chosen solvent system to prevent tailing.[4]
Column Packing: Prepare a slurry of silica gel (typically 50-100 times the weight of your crude material) in the initial, least polar eluent.[4] Pack the column ensuring no air bubbles are trapped.[12]
Sample Loading: Dissolve your crude 4-Vinylquinoline in a minimal amount of dichloromethane or the mobile phase. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel (dry loading).[6]
Elution: Begin elution with the least polar solvent mixture determined by your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product and then any more polar impurities.
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<35 °C) to prevent polymerization.[6]
Chromatography Troubleshooting Table
Problem
Probable Cause(s)
Recommended Solution(s)
Product Tailing/Streaking
Strong interaction between the basic quinoline nitrogen and acidic silica gel.[4][11]
Add a basic modifier like triethylamine (0.1-1%) to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[13]
Poor Separation of Spots
Inappropriate solvent system polarity. Column was overloaded.
Optimize the mobile phase using TLC; try different solvent combinations. Reduce the amount of crude material loaded onto the column. A general rule is a 1:50 ratio of crude material to silica gel by weight.[11]
Product Not Eluting
The solvent system is not polar enough.
Gradually and systematically increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[4]
Yellow/Brown Band at Top of Column
Polymerization of the product on the silica gel, which can be catalyzed by the acidic surface.
Run the column quickly. Consider adding a non-polar inhibitor like BHT to the crude sample before loading. Ensure the eluent contains triethylamine.
Troubleshooting Guide: Vacuum Distillation
This method is effective for separating 4-Vinylquinoline from non-volatile polymers or salts.
Detailed Protocol: Vacuum Distillation
Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
Add Inhibitor: Add a small amount of a non-volatile polymerization inhibitor (e.g., a few crystals of hydroquinone or BHT) to the distillation flask containing the crude 4-Vinylquinoline.[9]
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A pressure of <1 mmHg is often required.
Heating: Gently heat the distillation flask using a heating mantle and a stir bar for smooth boiling.
Collect Fractions: Monitor the vapor temperature and collect the fraction corresponding to the boiling point of 4-Vinylquinoline at the recorded pressure. The boiling point will be significantly lower than its atmospheric boiling point of ~237 °C.
Storage: Immediately transfer the purified, distilled liquid to a clean, amber vial, flush with argon or nitrogen, seal, and store in a freezer.[6]
Distillation Troubleshooting Table
Problem
Probable Cause(s)
Recommended Solution(s)
Violent Bumping
Uneven heating or lack of boiling nuclei.
Use a magnetic stir bar or add boiling chips. Ensure gradual and even heating.
Product Polymerizes in Flask
Temperature is too high. Lack of an inhibitor.
Increase the vacuum to further lower the boiling point. Ensure a non-volatile polymerization inhibitor was added to the distillation pot.[9]
Difficulty Achieving High Vacuum
Leaks in the system.
Check all glass joints and connections for proper seals. Ensure the vacuum pump is functioning correctly and the cold trap is sufficiently cold.
Product Solidifies in Condenser
The condenser water is too cold, and the product's melting point is near room temperature.
Use room temperature water or simply air-cool the condenser if the product has a relatively high boiling point under vacuum.
Diagram: Polymerization Prevention Strategy
Caption: Key strategies to inhibit polymerization of 4-Vinylquinoline.
Summary of Purification Methods
Method
Typical Purity
Advantages
Disadvantages
Best For
Column Chromatography
>98%
Excellent for removing polar/non-polar impurities; highly versatile.[5]
Can be slow; requires significant solvent; risk of polymerization on silica.
Small to medium scale; when impurities have similar boiling points.
Vacuum Distillation
>99%
Fast for large quantities; effectively removes non-volatile impurities (polymers, salts).[5]
Risk of thermal polymerization; does not separate isomers well.
Medium to large scale; removing polymers or catalyst residues.
Recrystallization
>99%
Can yield very high purity material; cost-effective.[14][15]
Only applicable if the crude product is a solid; potential for low recovery.[4]
Purifying solid derivatives or salts of 4-Vinylquinoline.
References
Denmark, S. E., & Butler, C. R. (2006). Vinylation with Inexpensive Silicon-Based Reagents: Preparation of 3-Vinylquinoline and 4-Vinylbenzophenone. Organic Syntheses, 83, 161. [Link]
El-Sayed, M. (n.d.). Recrystallization. Faculty of Pharmacy, Assiut University. [Link]
Ashenhurst, J. (2016). Purification Techniques, An Overview. Master Organic Chemistry. [Link]
CN101591291A - The synthetic method of 2-vinylquinoline compounds. (2009).
Lalitha, P., et al. (2010). Solid supports in the synthesis of few vinyl quinolones. Journal of Chemical and Pharmaceutical Research, 2(3), 387-393. [Link]
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet. [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
Abdel-Maksoud, M. S., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 14(7), 1313-1330. [Link]
Martin, J. E. (2010). Polymer inhibition of vinyl aromatic monomers using a quinone methide/alkyl hydroxylamine combination. Patsnap Eureka. [Link]
ResearchGate. (n.d.). Design, Synthesis, and Antitumor Evaluation of Quinazoline-4-tetrahydroquinoline Chemotypes as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Site. [Link]
Castagnolo, D., et al. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
El-Naggar, A. M., et al. (2022). Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-143. [Link]
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 991(1), 43-51. [Link]
International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
Technical Support Center: Stabilization and Handling of 4-Vinylquinoline
Welcome to the technical support center for 4-Vinylquinoline (4-VQ). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the premature polym...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Vinylquinoline (4-VQ). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the premature polymerization of this highly reactive monomer. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and successful use of 4-Vinylquinoline in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Vinylquinoline prone to premature polymerization?
A1: 4-Vinylquinoline, like other vinyl aromatic compounds, possesses a vinyl group (-CH=CH₂) directly attached to a quinoline ring. This chemical structure is highly susceptible to free-radical polymerization. The polymerization process can be initiated by exposure to heat, light (specifically UV radiation), or the presence of radical-generating impurities. This reaction is often exothermic and can accelerate, leading to a runaway reaction that results in the formation of a solid polymer mass within the storage or reaction vessel.
Q2: What are inhibitors and why are they added to 4-Vinylquinoline?
A2: Inhibitors are chemical compounds added in small quantities to reactive monomers like 4-Vinylquinoline to prevent spontaneous polymerization during storage and transportation.[1] They function by scavenging free radicals that initiate the polymerization chain reaction. Common inhibitors for vinyl monomers include phenolic compounds such as hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), and 4-tert-butylcatechol (TBC).[1][2] The presence of an inhibitor is crucial for maintaining the monomer in its unpolymerized, liquid state.
Q3: How do phenolic inhibitors like hydroquinone or MEHQ work?
A3: The effectiveness of phenolic inhibitors is critically dependent on the presence of dissolved oxygen.[2][3] The process begins when a monomer free radical (M•) is formed due to heat or light. This radical rapidly reacts with oxygen to form a peroxide radical (MOO•). The phenolic inhibitor then donates a hydrogen atom to the peroxide radical, neutralizing it and terminating the polymerization chain. This process is illustrated in the diagram below.
Caption: Mechanism of free-radical polymerization and inhibition.
Q4: Do I need to remove the inhibitor before using 4-Vinylquinoline in my experiment?
A4: Yes, for most polymerization reactions, the presence of an inhibitor will significantly slow down or completely prevent the desired reaction.[4] Therefore, it is crucial to remove the inhibitor immediately before use to achieve controlled and reproducible polymerization.
Storage and Handling of 4-Vinylquinoline
Proper storage is the first line of defense against premature polymerization. The following table summarizes the recommended storage conditions for 4-Vinylquinoline.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C
Reduces the rate of thermal self-polymerization.
Inhibitor
Present at recommended concentration
Scavenges free radicals that initiate polymerization. A typical concentration for the related 4-vinylpyridine is 100 ppm hydroquinone.
Atmosphere
Inert (e.g., Nitrogen or Argon)
Prevents oxygen from forming peroxides that can initiate polymerization.
Light
Protected from light (Amber bottle)
Prevents UV light from generating free radicals.
Inhibitor Removal Protocol
The most common and effective method for removing phenolic inhibitors from vinyl monomers is by passing the monomer through a column of basic alumina.[4]
Protocol: Removal of Phenolic Inhibitors using a Basic Alumina Column
Materials:
4-Vinylquinoline containing inhibitor
Basic activated alumina (Brockmann I)
Glass chromatography column with a stopcock
Glass wool or cotton
Anhydrous, inert solvent (e.g., hexane or toluene, optional)
Clean, dry collection flask
Inert gas source (Nitrogen or Argon)
Procedure:
Column Preparation:
Securely clamp the chromatography column in a fume hood.
Insert a small plug of glass wool or cotton at the bottom of the column to retain the alumina.[5]
Add a small layer of sand on top of the plug.
Carefully pour the basic activated alumina into the column to the desired height (a 10-20 cm bed is typical for lab-scale purification).
Gently tap the column to ensure even packing and remove any air pockets.
Add another small layer of sand on top of the alumina bed.
Equilibration (Optional but Recommended):
Pass a small amount of an anhydrous, inert solvent through the column to wet the alumina and remove any fine particles.
Gently flush the column with an inert gas to remove the bulk of the solvent.
Purification:
Carefully pour the 4-Vinylquinoline onto the top of the alumina column.
Allow the monomer to pass through the alumina under gravity. Do not apply pressure , as this can force fine alumina particles into the collected monomer.[5]
Collect the purified, inhibitor-free monomer in a clean, dry collection flask that has been pre-flushed with an inert gas.
Storage of Purified Monomer:
The purified 4-Vinylquinoline is now highly susceptible to polymerization and should be used immediately.
If short-term storage is unavoidable, keep the monomer on an ice bath and under an inert atmosphere.
Caption: Troubleshooting decision tree for 4-Vinylquinoline polymerization issues.
References
Method of inhibiting vapor phase fouling in vinyl monomer systems. (n.d.). Google Patents.
Polymerization inhibitors for vinyl monomers and unsaturated polyesters. (n.d.). Google Patents.
LabNotes: Monomer Purification. (n.d.). University of Southern Mississippi. Retrieved March 7, 2026, from [Link]
Polymerization inhibitor for vinyl-containing materials. (n.d.). Google Patents.
Technical Support Center: MEHQ Inhibitor Removal from Vinyl Methacryl
The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE. Retrieved March 7, 2026, from [Link]
A Brief Discussion on Polymerization Inhibitors. (2025, October 17). Liskon Biological. [Link]
Inhibitor removal from vinyl pyridines. (n.d.). Google Patents.
Column Chromatography. (n.d.). Cerritos College. Retrieved March 7, 2026, from [Link]
MEHQ Inhibitor Supplier. (n.d.). Jiangxi Lotchem Co., Ltd. Retrieved March 7, 2026, from [Link]
What is high performance polymerization inhibitor? (n.d.). Wako Pure Chemical Industries. Retrieved March 7, 2026, from [Link]
Mequinol. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC)
MEHQ (CAS 150-76-5) - Premium Chemical for Industrial Use. (n.d.). Vinati Organics. Retrieved March 7, 2026, from [Link]
Hydroquinone. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
Column Chromatography Procedures. (n.d.). University of Colorado Boulder. Retrieved March 7, 2026, from [Link]
Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved March 7, 2026, from [Link]
strategies for removing polymerization inhibitors from m-PEG5-2-methylacryl
MEHQ. (n.d.). Veeral Organics. Retrieved March 7, 2026, from [Link]
Alumina - Solvent Purification. (2023, April 21). Sorbent Technologies, Inc. [Link]
4-tert-Butylcatechol (TBC). (n.d.). ZXCHEM. Retrieved March 7, 2026, from [Link]
Measuring TBC (Polymerization Inhibitor). (n.d.). Applied Analytics. Retrieved March 7, 2026, from [Link]
Method 3610B: Alumina Cleanup. (n.d.). EPA. Retrieved March 7, 2026, from [Link]
Polyvinyl alcohol compounds for inhibition of ice growth. (n.d.). Google Patents.
Safe Operating Procedure for the Handling of Vinylic Monomers. (n.d.). University of California, Santa Barbara. Retrieved March 7, 2026, from [Link]
4-Furanylvinylquinoline derivative as a new scaffold for the design of oxidative stress initiator and glucose transporter inhibitor drugs. (2024, November 1). ResearchGate. [Link]
4-Furanylvinylquinoline derivative as a new scaffold for the design of oxidative stress initiator and glucose transporter inhibitor drugs. (2024, November 18). PMC. [Link]
4-furanylvinylquinoline derivative as a new scaffold for the design of oxidative stress initiator and glucose transporters inhibitor drugs. (2024, March 22). ResearchGate. [Link]
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024, November 7). MDPI. [Link]
Temperature-Sensitive Drugs List + Storage Guidelines. (2024, January 26). Varcode. [Link]
Different Levels of Incomplete Terminal Pathway Inhibition by Eculizumab and the Clinical Response of PNH Patients. (2019, July 17). Frontiers. [Link]
Incomplete inhibition by eculizumab: mechanistic evidence for residual C5 activity during strong complement activation. (n.d.). Blood. Retrieved March 7, 2026, from [Link]
controlling molecular weight and polydispersity of poly(4-Vinylquinoline)
Welcome to the Technical Support Center for the synthesis and macromolecular engineering of poly(4-vinylquinoline) (P4VQ). As a Senior Application Scientist, I frequently consult with researchers facing challenges in con...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and macromolecular engineering of poly(4-vinylquinoline) (P4VQ). As a Senior Application Scientist, I frequently consult with researchers facing challenges in controlling the molecular weight (MW) and polydispersity index (PDI) of heteroaromatic vinyl monomers.
4-Vinylquinoline exhibits stereoelectronic behavior highly analogous to 4-vinylpyridine[1]. The bulky quinoline ring features a strongly coordinating nitrogen atom (a Lewis base) that fundamentally alters how this monomer interacts with catalysts and radicals. This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each experimental choice, troubleshooting frameworks, and self-validating protocols to ensure precise macromolecular control.
Part 1: The Causality of Control (Why Standard Methods Fail)
Before troubleshooting, it is critical to understand the chemical environment of 4-vinylquinoline. If you attempt a conventional Free Radical Polymerization (FRP), you will inevitably face broad molecular weight distributions (PDI > 1.5) due to uncontrolled radical-radical coupling and disproportionation.
When researchers attempt to upgrade to controlled methods like standard Atom Transfer Radical Polymerization (ATRP), they often encounter catalyst poisoning . The quinoline nitrogen acts as a competing ligand, displacing the intended ligands on the copper(I) catalyst, stalling the reaction, and leading to dead polymer chains.
To achieve a narrow PDI (< 1.3) and predictable MW, you must bypass or outcompete this coordination. The two most robust solutions are:
RAFT Polymerization: Utilizes organic chain transfer agents (CTAs) to reversibly cap growing radicals, entirely avoiding metal-coordination issues[2].
Reverse ATRP: Employs a high-oxidation-state metal complex (e.g., CuCl₂ with highly sterically hindered ligands like Me₆-TREN) that resists monomer poisoning[3].
Part 2: Troubleshooting Guides & FAQs
Q1: My RAFT polymerization of 4-VQ yielded a PDI of 1.6. How do I narrow the distribution?A: A PDI > 1.3 in RAFT indicates excessive radical-radical termination or a slow rate of chain exchange.
The Fix (Initiator Ratio): Ensure your[CTA]:[Initiator] ratio is at least 5:1 (ideally 10:1). Too much initiator generates an excess of dead polymer chains that cannot participate in the reversible addition-fragmentation equilibrium.
The Fix (CTA Selection): Dithioesters (like cumyl dithiobenzoate) or trithiocarbonates (like DDMAT) are highly effective for stabilizing the intermediate radical of basic monomers like 4-VP and 4-VQ[4]. Avoid xanthates, which are better suited for less activated monomers.
The Fix (Oxygen Scavenging): Oxygen acts as a radical scavenger. Ensure strict degassing via at least three freeze-pump-thaw cycles.
Q2: I want to use ATRP for P4VQ, but the reaction won't initiate. What is going wrong?A: The quinoline nitrogen is coordinating with the Cu(I) catalyst, effectively poisoning the standard ATRP equilibrium.
The Fix: Switch to Reverse ATRP . By starting with a Cu(II) complex (e.g., CuCl₂) and a strongly binding, sterically hindered ligand like Me₆-TREN, the catalyst complex remains intact. The reaction is initiated by a conventional radical initiator (like AIBN), which reduces Cu(II) to the active Cu(I) species in situ, maintaining a highly controlled living polymerization[3].
Q3: My GPC molecular weight (Mn) doesn't match my theoretical NMR calculations. Which is correct?A: Trust your ¹H NMR end-group analysis. Gel Permeation Chromatography (GPC) relies on hydrodynamic volume. Because P4VQ is a rigid, bulky, and polar polymer, it interacts differently with GPC columns compared to standard polystyrene (PS) or poly(methyl methacrylate) (PMMA) calibrants. This often leads to an underestimation or overestimation of the true molecular weight[2].
Diagnostic logic tree for troubleshooting high polydispersity in 4-VQ synthesis.
Part 3: Standardized Experimental Protocols
To ensure reproducibility, use the following self-validating RAFT protocol. This system is designed so that the success of the living polymerization can be directly verified via NMR end-group analysis.
Mechanism: Uses S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) to reversibly cap growing radical chains, ensuring uniform chain growth[2].
Monomer Purification: Pass 4-VQ monomer through a basic alumina column to remove inhibitors (e.g., hydroquinone) immediately before use. Causality: Inhibitors will consume the primary radicals generated by AIBN, throwing off the precise [CTA]:[I] stoichiometry.
Reagent Preparation: In a Schlenk flask, dissolve 4-VQ (Monomer), DDMAT (CTA), and AIBN (Initiator) in anhydrous N,N-Dimethylformamide (DMF).
Critical Stoichiometry: Maintain [4-VQ]:[DDMAT]:[AIBN] at 400:1:0.2[5]. This 5:1 CTA-to-Initiator ratio ensures that the vast majority of chains are initiated by the CTA fragment, not the AIBN fragment.
Degassing: Perform three consecutive freeze-pump-thaw cycles. Backfill the Schlenk flask with ultra-pure Argon. Causality: Oxygen reacts with propagating radicals to form peroxyl radicals, which do not participate in the RAFT equilibrium.
Polymerization: Submerge the flask in a pre-heated oil bath at 70 °C for 24 hours.
Quenching & Recovery: Stop the reaction by immersing the flask in liquid nitrogen or an ice-water bath. Precipitate the polymer dropwise into an excess of cold diethyl ether. Centrifuge and dry under vacuum.
Self-Validation (NMR): Analyze the purified polymer via ¹H NMR. You must observe the characteristic chemical shifts of the terminal trithiocarbonate group (from DDMAT) alongside the quinoline backbone. The presence of this end-group validates the "living" nature of the polymer, meaning it can be used as a macro-CTA for future block copolymerization[2].
Step-by-step workflow for the self-validating RAFT polymerization of 4-Vinylquinoline.
Part 4: Quantitative Data Presentation
Use the following table to benchmark your expected results based on the chosen polymerization methodology.
Polymerization Method
Catalyst / Control Agent
Initiator
Expected PDI (Đ)
MW Control
Complexity / Drawbacks
Free Radical (FRP)
None
AIBN
1.50 – 2.50
Poor
Simple, but yields dead chains with broad distributions.
Standard ATRP
CuCl / bipyridine
Alkyl Halide
> 1.40 (Often fails)
Poor
High risk of catalyst poisoning by the quinoline nitrogen.
Reverse ATRP
CuCl₂ / Me₆-TREN
AIBN
1.15 – 1.30
Excellent
Requires rigorous removal of copper salts post-reaction[3].
RAFT (Recommended)
DDMAT or Dithiobenzoates
AIBN
1.10 – 1.25
Excellent
Highly robust; leaves a functional end-group for block copolymers[4].
References
Synthesis of 4-Vinylquinoline. Electronics and Books. Available at:[Link]
Convertine, A. J., Sumerlin, B. S., Thomas, D. B., Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, ACS Publications. Available at: [Link]
Popov, A. V., & Gil, H. Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. ResearchGate. Available at: [Link]
Seeded RAFT polymerization and the vesicle evolution. Polymer Chemistry, RSC Publishing. Available at: [Link]
In situ synthesis of the Fe3O4@poly(4-vinylpyridine)-block-polystyrene magnetic polymer nanocomposites via dispersion RAFT polymerization. Taylor & Francis. Available at: [Link]
Technical Support Center: Troubleshooting Low Conversion in 4-Vinylquinoline Polymerization
Welcome to the technical support center for 4-Vinylquinoline (4VQ) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered duri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Vinylquinoline (4VQ) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of poly(4-vinylquinoline). Low monomer conversion is a frequent and frustrating issue. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you identify and resolve the root causes of poor polymerization outcomes.
FAQs: Diagnosing and Resolving Low Conversion
Q1: My 4-Vinylquinoline polymerization has stalled, resulting in very low conversion. What is the most likely culprit?
A1: The most common reason for low conversion in vinyl polymerizations, including that of 4-Vinylquinoline, is the presence of inhibitors.[1][2] Commercial vinyl monomers are shipped with added inhibitors, such as hydroquinone or its derivatives, to prevent premature polymerization during transport and storage.[3] These compounds are highly effective at scavenging free radicals, which are essential for initiating the polymerization chain reaction.[2]
Causality: Inhibitors function by reacting with and neutralizing the initial free radicals generated by the initiator. Until the inhibitor is completely consumed, the polymerization will not proceed efficiently, leading to a significant induction period or complete inhibition of the reaction.[4]
Recommendation: It is crucial to remove the inhibitor from the 4-Vinylquinoline monomer immediately before use.
Q2: I've attempted to remove the inhibitor, but my conversion is still low. What other factors should I consider?
A2: If inhibitor removal has been addressed, several other experimental parameters could be responsible for low conversion. These include:
Oxygen Inhibition: Molecular oxygen is a potent inhibitor of free-radical polymerization.[5][6][7] It reacts with the propagating radical chain ends to form stable peroxy radicals, which are much less reactive and can terminate the polymerization process.[4][7] The presence of dissolved oxygen in the reaction mixture can significantly reduce the polymerization rate and overall monomer conversion.[5][6]
Initiator Inefficiency: The choice and concentration of the initiator are critical.[][9] An initiator that decomposes too slowly at the reaction temperature will generate an insufficient concentration of primary radicals to sustain the polymerization. Conversely, an initiator that decomposes too rapidly can lead to premature termination reactions.
Impurities in Monomer or Solvent: The purity of both the 4-Vinylquinoline monomer and the solvent is paramount.[10] Impurities can act as chain transfer agents or inhibitors, leading to premature termination of the growing polymer chains.[11] Water can also interfere with certain types of polymerization, particularly anionic polymerization.
Incorrect Reaction Temperature: Temperature plays a dual role in polymerization. It affects the rate of initiator decomposition and the rate of propagation.[12] An optimal temperature is required to ensure a steady supply of radicals without promoting side reactions or polymer degradation.[12]
Logical Troubleshooting Flow:
To systematically address these potential issues, a logical troubleshooting workflow should be followed. The diagram below illustrates the decision-making process for diagnosing the cause of low conversion.
Technical Support Center: Troubleshooting Gelation in 4-Vinylquinoline Polymerization
Welcome to the Advanced Polymerization Support Center. As researchers and drug development professionals, you are likely utilizing poly(4-vinylquinoline) (P4VQ) for its exceptional properties in stimuli-responsive materi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Polymerization Support Center. As researchers and drug development professionals, you are likely utilizing poly(4-vinylquinoline) (P4VQ) for its exceptional properties in stimuli-responsive materials, antimicrobial coatings, and metal-chelating therapeutics. However, the very features that make 4-vinylquinoline (4-VQ) valuable—its highly nucleophilic nitrogen and extended aromatic system—make its polymerization notoriously susceptible to catastrophic gelation.
This guide provides a deep-dive diagnostic framework, mechanistic FAQs, and a self-validating protocol to ensure the synthesis of well-defined, linear P4VQ.
Diagnostic Matrix: Quantitative Risk Assessment
Before troubleshooting, it is critical to understand how your chosen polymerization technique interacts with the 4-VQ monomer. The table below summarizes the quantitative parameters and gelation risks associated with various methodologies.
Polymerization Method
Initiator / Catalyst System
Operating Temp (°C)
Max Recommended Conversion
Gelation Risk
Typical Dispersity (Đ)
Primary Gelation Mechanism
Free Radical (FRP)
AIBN / BPO
60 - 80
< 40%
High
> 2.0
Chain transfer to polymer; Divinyl impurities
ATRP
Alkyl Halide + Cu(I)Br / PMDETA
70 - 90
< 20%
Very High
N/A (Gels)
Metal-ligand bridging; Catalyst poisoning
RAFT
AIBN + CPDB (Dithiobenzoate)
65 - 70
60 - 65%
Low
1.15 - 1.30
High-conversion branching
Coordination (FLP)
RE Aryloxide / YPhos Lewis Pair
25 - 50
> 90%
Very Low
1.05 - 1.20
None (Sterically protected)
Mechanistic Pathway Analysis
Understanding the divergence between controlled linear growth and irreversible gelation is essential. The diagram below maps the causal relationships between reaction conditions and macroscopic outcomes.
Mechanistic pathways of 4-vinylquinoline polymerization: Gelation triggers vs controlled linear growth
Troubleshooting FAQs: The Causality of Gelation
Q1: My ATRP of 4-VQ gels almost immediately, turning the solution a dark, sludgy green. What is happening?A1: You are observing a combination of physical and chemical crosslinking driven by catalyst poisoning . The quinoline nitrogen is a powerful competing ligand. It displaces your intended amine ligand (e.g., PMDETA) from the Copper(I) catalyst. This causes two catastrophic events:
The Cu-quinoline complex acts as a physical crosslinker between growing polymer chains, forming a metallo-supramolecular gel.
The loss of the deactivator complex leads to a massive spike in radical concentration, causing irreversible radical-radical coupling (chemical crosslinking).
Recommendation: Abandon standard transition-metal ATRP for 4-VQ. Switch to metal-free RAFT polymerization or utilize advanced Rare-Earth (RE) Frustrated Lewis Pair (FLP) systems, which have been proven to successfully polymerize vinylpyridines and vinylquinolines without poisoning[1].
Q2: I switched to RAFT, but my reaction still forms a rigid gel at high conversions (>75%). Why?A2: This is a classic case of Chain Transfer to Polymer . At high monomer conversions, the concentration of monomer drops significantly relative to the polymer. The propagating radical becomes starved of monomer and begins abstracting labile hydrogen atoms from the polymer backbone or the quinoline rings. This generates mid-chain radicals that propagate to form branched architectures, eventually reaching the gel point. Furthermore, trace divinylquinoline impurities become statistically more likely to incorporate as conversion increases.
Recommendation: Strictly limit your reaction conversion to 60–65%.
Q3: Can I use alkyl halide initiators in free radical or RAFT polymerization of 4-VQ?A3:No. Alkyl halides (like benzyl bromide) will undergo a Menshutkin reaction with the highly nucleophilic nitrogen of the 4-VQ monomer or the resulting polymer[2]. This quaternizes the nitrogen, creating an ionomer. The resulting electrostatic interactions lead to severe physical aggregation and gelation, completely independent of covalent crosslinking. Always use non-halogenated initiators (e.g., AIBN) and RAFT agents with non-halogenated R-groups.
Q4: How does the recent development of heteroatom-assisted coordination polymerization apply to my gelation issues?A4: Recent breakthroughs in 2026 have demonstrated that using yttrium catalysts combined with alkylaluminum can achieve highly syndioselective polymerization of heteroatom-containing monomers like 8-vinylquinoline[3][4]. By deliberately utilizing the heteroatom to assist in coordination rather than fighting it, researchers bypass the random crosslinking and branching pathways entirely, yielding perfect linear stereoregular polymers.
Validated Workflow: Controlled RAFT Polymerization of 4-VQ
To ensure trustworthiness, this protocol is designed as a self-validating system . By verifying stoichiometry and capping conversion, you mechanically eliminate the pathways that lead to gelation.
Objective: Synthesize linear poly(4-vinylquinoline) (P4VQ) while strictly avoiding physical (ionomeric/coordination) and chemical (branching) gelation.
Causality: Commercial or stored 4-VQ accumulates divinyl impurities and oxidized species over time. Even 0.05% divinylquinoline acts as a potent crosslinker.
Pass the 4-VQ monomer through a basic alumina column to remove polar inhibitors.
Vacuum distill the monomer over Calcium Hydride (
) at reduced pressure to remove trace water and dienes.
Validation: Analyze via
NMR. Proceed only if the vinylic proton integration exactly matches the aromatic protons. Store at -20°C under argon and use within 24 hours.
Step 2: Reaction Assembly & Stoichiometry
Causality: A low Initiator-to-RAFT ratio ensures that the number of "dead" chains (which act as potential branching sites) remains negligible.
In a flame-dried Schlenk flask, combine 4-VQ (100 eq), CPDB (1 eq), and AIBN (0.2 eq).
Add anhydrous anisole to achieve a monomer concentration of 2.0 M.
Note: Anisole is chosen because it provides excellent solvation for the rigid P4VQ chains, preventing early precipitation-induced physical gelation.
Step 3: Deoxygenation
Perform three strict freeze-pump-thaw cycles.
Backfill the flask with ultra-pure Argon. Oxygen causes side reactions that lead to peroxide formation, resulting in uncontrolled radical generation and eventual crosslinking.
Step 4: Polymerization and Kinetic Quenching
Submerge the flask in a pre-heated oil bath at 65°C.
Monitor the conversion via
NMR by taking small aliquots under positive argon pressure.
Crucial Stop Condition: Quench the reaction by rapid cooling (liquid nitrogen or ice bath) and exposure to ambient air the moment conversion reaches 60% . Do not exceed this threshold to prevent chain transfer to polymer.
Step 5: Isolation
Dilute the viscous (but not gelled) mixture with THF.
Precipitate dropwise into a 10-fold volumetric excess of cold hexanes.
Filter and dry under vacuum at 40°C to yield a pink/reddish powder (color derived from the retained dithiobenzoate end-group, validating the living nature of the polymer).
References
Rare-Earth Aryloxide/Ylide-Functionalized Phosphine Frustrated Lewis Pairs for the Polymerization of 4-Vinylpyridine and Its Derivatives. Macromolecules (2021).[Link][1]
Polymerization of 4-Vinylquinoline and 9-Vinylacrtdine. Nippon Kagaku Kaishi (1979).[Link][2]
Synthesis of Highly Syndiotactic Poly(8-Vinylquinoline) via Heteroatom-Assisted Coordination Polymerization. Macromolecules (2026).[Link][3][4]
Technical Support Center: Troubleshooting Poly(4-Vinylquinoline) Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractable nature of poly(4-vinylquinoline) (P4VQ).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractable nature of poly(4-vinylquinoline) (P4VQ). The root cause of this poor solubility lies in its molecular architecture: a sterically hindered polymer backbone coupled with highly aromatic quinoline pendant groups. These groups lack hydrogen bond donors and engage in intense intermolecular
stacking, rendering the unmodified polymer notoriously insoluble in water and most common organic solvents.
This guide provides field-proven, mechanistically grounded strategies to overcome these thermodynamic barriers.
Diagnostic Decision Tree
Before altering your experimental design, consult the logical workflow below to select the solubility enhancement strategy that best aligns with your downstream application.
Decision tree for selecting a solubility enhancement strategy for poly(4-vinylquinoline).
Troubleshooting Modules & FAQs
Module A: pH Adjustment & Acidic Solvation
Q: My P4VQ precipitates immediately in neutral aqueous buffers and standard organic solvents. Why does this happen, and how can I solubilize it without permanently altering its chemical structure?
A: The quinoline ring is a weak base. At neutral pH, the polymer exists as a free base, maximizing hydrophobic interactions and
stacking[1]. By 2, you protonate the nitrogen atom on the quinoline rings, converting the polymer into a polycation[2]. The resulting electrostatic repulsion between the polymer chains breaks the aggregates, while ion-dipole interactions with the solvent 3[3].
Protocol 1: Acid-Assisted Dissolution
Preparation: Weigh 10 mg of P4VQ into a glass vial.
Solvent Addition: Add 1 mL of an acidic solvent system (e.g., 0.1 M HCl, Formic Acid, or 96% H₂SO₄ depending on downstream compatibility)[3].
Agitation: Sonicate the mixture at room temperature for 15–30 minutes.
Self-Validation Check: The solution should transition from a turbid suspension to an optically clear liquid. If using fluorescence spectroscopy, successful uncoiling and solvation of the polymer chains will be indicated by a significant blue-shift and a massive increase in emission intensity (due to the elimination of excimer/aggregation quenching)[3].
Module B: Permanent Chemical Modification (Quaternization)
Q: I need P4VQ to be highly soluble in water at physiological pH (pH 7.4) for a biological assay. Acidic buffers are not an option. What is the most reliable strategy?
A: You must perform an N-alkylation (quaternization) reaction. By reacting the basic quinoline nitrogen with an alkyl halide (e.g., methyl iodide or ethyl bromide), you permanently install a positive charge on the pendant groups, creating a 4[4]. This transforms the hydrophobic polymer into a highly water-soluble polyelectrolyte, regardless of the surrounding pH[4]. The bulky alkyl groups also provide steric hindrance, preventing the chains from restacking.
Step-by-step workflow for the N-alkylation (quaternization) of poly(4-vinylquinoline).
Protocol 2: Quaternization of P4VQ
Dissolution: Dissolve 1.0 g of P4VQ in 20 mL of anhydrous N,N-Dimethylformamide (DMF) or chloroform under an inert nitrogen atmosphere[4].
Alkylation: Add a 2- to 3-fold molar excess of the alkyl halide (e.g., methyl iodide). Caution: Highly toxic, handle in a fume hood.
Reaction: Heat the mixture to 60°C and stir continuously for 24 to 48 hours. The quaternized polymer will often begin to precipitate out of the organic solvent as its polarity increases.
Recovery: Pour the reaction mixture into 200 mL of cold diethyl ether to fully precipitate the modified polymer.
Purification: Filter the precipitate, wash extensively with fresh diethyl ether, and dry in a vacuum oven at 40°C for 24 hours.
Self-Validation Check: Attempt to dissolve a small aliquot of the dried product in deionized water. It should dissolve rapidly to form a clear, viscous solution. ¹H-NMR (in D₂O) will confirm success via the appearance of a distinct peak at ~4.3–4.5 ppm, corresponding to the newly added N-methyl protons.
Module C: Formulation via Solid Dispersion
Q: I want to test unmodified P4VQ in an aqueous environment, but I cannot use acids or chemically alter the polymer. Are there formulation workarounds?
A: Yes, you can utilize a solid dispersion technique. This involves co-dissolving P4VQ with a highly hydrophilic carrier polymer (such as Poloxamer 407 or Polyvinyl Alcohol) in a volatile common solvent, followed by rapid solvent evaporation. This process traps the P4VQ in an amorphous state within the hydrophilic matrix, preventing the thermodynamic re-assembly of the quinoline
stacks and significantly enhancing its 5[5]. This is a widely accepted method for improving the 6[6].
Protocol 3: Preparation of a P4VQ Solid Dispersion
Co-Dissolution: Dissolve P4VQ and the carrier polymer (e.g., Poloxamer 407) at a 1:5 weight ratio in a common solvent (e.g., THF or an ethanol/dichloromethane mixture)[1].
Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C to form a thin, solid film.
Drying & Milling: Dry the film under high vacuum for 24 hours to remove residual solvent, then gently 2[2].
Self-Validation Check: Disperse the powder in phosphate-buffered saline (PBS, pH 7.4). Unlike neat P4VQ, which will immediately clump and sink, the solid dispersion will form a stable, uniform colloidal suspension or clear solution (depending on the polymer molecular weight and concentration).
Quantitative Solubility Comparison
The following table summarizes the expected outcomes when applying the above strategies to standard molecular weight P4VQ.
Strategy
Modification Type
Typical Solvent
Est. Solubility Limit (mg/mL)
Visual/Spectroscopic Validation Indicator
Unmodified P4VQ
None
THF, Toluene
< 0.1
Turbid suspension, rapid precipitation
Protonation
pH Adjustment
0.1M HCl, HCOOH
5.0 - 10.0
Clear solution, blue-shifted fluorescence
Quaternization
N-Alkylation
Water, Methanol
> 50.0
High viscosity, clear aqueous solution
Solid Dispersion
Polymer Blending
PBS (pH 7.4)
2.0 - 5.0
Stable colloidal dispersion
References
US3352720A - Polymeric depolarizers. Google Patents. 4
Overcoming poor solubility of quinoline derivatives in reactions. Benchchem. 1
Enhancement of Fluorescent Intensities of Poly(quinoline)s in Solution and in the Solid State. Macromolecules - ACS Publications. 3
Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Benchchem. 2
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. 6
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. 5
effect of impurities on 4-Vinylquinoline polymerization kinetics
Technical Support Center: 4-Vinylquinoline Polymerization Kinetics & Impurity Troubleshooting Welcome to the Advanced Technical Support Center for the polymerization of 4-Vinylquinoline (4-VQ). As a heteroatom-containing...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Vinylquinoline Polymerization Kinetics & Impurity Troubleshooting
Welcome to the Advanced Technical Support Center for the polymerization of 4-Vinylquinoline (4-VQ). As a heteroatom-containing vinyl monomer, 4-VQ presents unique kinetic challenges. Its electron-rich quinoline ring and highly reactive vinyl group make it exceptionally sensitive to trace impurities, which can drastically alter propagation rates (
), induce premature termination (), or poison catalytic centers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible, high-fidelity polymer synthesis.
Mandatory Visualization: Mechanistic Disruption
Caption: Pathways of 4-Vinylquinoline polymerization and disruption by oxygen and protic impurities.
Core Troubleshooting Guide (FAQs)
Q1: Why am I observing a prolonged induction period before 4-VQ polymerization begins?Causality: This is the hallmark of oxygen (
) or phenolic inhibitor (e.g., hydroquinone) contamination. Oxygen acts as a triplet ground-state diradical. In free-radical polymerization, reacts with the carbon-centered propagating radical of 4-VQ at a diffusion-controlled rate, forming a highly stable peroxy radical (). Because the activation energy for this side reaction is near zero, it kinetically outcompetes monomer addition, effectively reducing the initiation rate () to zero until all is consumed[1].
Self-Validating System: Monitor the reaction exotherm using an in-situ thermocouple. Radical polymerization of 4-VQ is highly exothermic. A flat temperature baseline followed by a sudden, sharp exotherm perfectly validates the exact moment the induction period ends and propagation begins.
Q2: My 4-VQ polymer exhibits a broad dispersity (Đ > 2.0) and lower-than-expected molecular weight. What is causing this?Causality: Protic impurities (such as atmospheric moisture or unreacted alcohols from synthesis) are causing premature chain transfer. In anionic polymerization, the propagating center is a highly nucleophilic carbanion. Water acts as a potent chain-transfer agent, irreversibly protonating the active center and creating a "dead" polymer chain[2]. Because 4-VQ is highly hygroscopic due to its polar quinoline ring, even parts-per-million (ppm) levels of water will disrupt the stoichiometric ratio of initiator to monomer.
Self-Validating System: In anionic systems, the living 4-VQ carbanion exhibits a distinct deep red/pink hue due to charge delocalization. If the reaction mixture turns yellow or colorless during propagation, it is a self-evident optical confirmation that the active chains have been quenched by protic impurities.
Q3: When using coordination catalysts (e.g., Ziegler-Natta or Yttrium-based), my reaction stalls completely at low conversion.Causality: Catalyst poisoning by the heteroatom monomer itself or basic synthetic precursors. The quinoline nitrogen is a strong Lewis base. If the 4-VQ monomer contains trace unreacted 4-methylquinoline or pyridine impurities, these basic species outcompete the vinyl group for the electrophilic metal center of the catalyst[3]. This forms a stable, inactive coordination complex, halting the catalytic cycle[4].
Self-Validating System: Run a parallel control polymerization using a non-coordinating monomer (e.g., styrene) spiked with your 4-VQ batch. If the styrene polymerization also stalls, your 4-VQ contains active Lewis basic poisons.
Q4: My monomer stock turned into a viscous gel during storage. How did this happen?Causality: Autopolymerization triggered by heat, light, or the depletion of stabilizers. Allowing 4-VQ to heat uncontrollably or absorb impurities promotes spontaneous radical generation [5]. If trace divinyl impurities (often formed during the Wittig synthesis route) are present, they act as cross-linking agents, leading to rapid gelation and the formation of insoluble "pop-corn" polymers.
Quantitative Data Presentation
Impurity Type
Typical Source
Primary Kinetic Effect
Impact on Rate Constants
Macroscopic Result
Oxygen ()
Atmospheric exposure
Induction period / Retardation
until is consumed
Delayed exotherm, reduced overall yield
Water ()
Hygroscopic absorption
Chain transfer / Quenching
Increases , halts (anionic)
Broad dispersity (Đ > 2.0), low
Hydroquinone
Commercial stabilizer
Radical scavenging
Complete kinetic inhibition
4-Methylquinoline
Synthetic precursor
Catalyst poisoning
Decreases active catalyst
Stalled conversion in coordination systems
Divinyl species
Side reactions
Cross-linking
Exponential increase in
Gelation, insoluble polymer networks
Experimental Protocols: Rigorous Purification and Kinetically Controlled Polymerization
To ensure high scientific integrity, the following protocol establishes a self-validating, impurity-free workflow for the reproducible radical polymerization of 4-VQ.
Step 1: Inhibitor Removal
Dissolve the crude 4-VQ monomer in diethyl ether (1:2 volume ratio).
Wash the organic layer three times with a 5% aqueous
solution to deprotonate and extract phenolic inhibitors (e.g., hydroquinone or TBC).
Wash once with brine, then dry the organic layer over anhydrous
.
Self-Validation Checkpoint: The aqueous layer should initially show a slight discoloration (indicating inhibitor extraction) and run clear on the final wash.
Step 2: Pre-Drying and Degassing
Filter the solution and carefully evaporate the ether under reduced pressure at room temperature.
Stir the resulting 4-VQ oil over Calcium Hydride (
) for 12 hours under an inert atmosphere to eliminate trace protic impurities.
Perform a fractional vacuum distillation (e.g., 0.1 mmHg). Keep the bath temperature strictly below 60°C to prevent thermal autopolymerization. Collect the middle fraction.
Self-Validation Checkpoint: The purified 4-VQ must be a perfectly colorless liquid. A yellow tint indicates oxidation or the presence of oligomeric impurities.
Step 3: Freeze-Pump-Thaw Cycle
Transfer the purified 4-VQ to a heavy-walled Schlenk flask.
Submerge the flask in liquid nitrogen until the monomer is completely frozen.
Open the flask to a high vacuum line for 5 minutes to evacuate headspace gases.
Isolate the vacuum and thaw the monomer in a warm water bath to release dissolved
.
Repeat this cycle a minimum of three times.
Step 4: Kinetically Controlled Polymerization
Under a strict Argon atmosphere, transfer the degassed 4-VQ into a pre-baked reactor containing anhydrous solvent (e.g., benzene or toluene) and the chosen initiator (e.g., AIBN for radical, or n-BuLi for anionic).
Immerse the reactor in a precisely controlled thermostatic bath.
Self-Validation Checkpoint: Monitor the reaction via in-situ FTIR. The steady disappearance of the vinyl
stretching band at ~1630 cm⁻¹ without an initial plateau confirms the complete absence of kinetic retarders.
References
Ma, Q., Xue, W., Wu, C., Kang, X., & Wang, B. (2026). Synthesis of Highly Syndiotactic Poly(8-Vinylquinoline) via Heteroatom-Assisted Coordination Polymerization. Macromolecules. [Link]
Benito, Y., et al. (1994). Synthesis and polymerization of 4-vinylquinoline and 4-vinylpyridine with AlEt3-VCl3: Influence of pyridine as donor ligand. European Polymer Journal.[Link]
Scientific Polymer Products, Inc. (n.d.). 4-Vinylpyridine Safety Data Sheet & Handling Guidelines.[Link]
performance of poly(4-Vinylquinoline) vs. poly(4-vinylpyridine) in catalysis
The Microenvironmental Control in Catalysis: Poly(4-Vinylquinoline) vs. Poly(4-Vinylpyridine) As drug development and fine chemical synthesis demand higher selectivity and lower catalyst contamination, polymer-supported...
Author: BenchChem Technical Support Team. Date: March 2026
The Microenvironmental Control in Catalysis: Poly(4-Vinylquinoline) vs. Poly(4-Vinylpyridine)
As drug development and fine chemical synthesis demand higher selectivity and lower catalyst contamination, polymer-supported catalysts have transitioned from simple physical supports to active microenvironmental modulators. Poly(4-vinylpyridine) (P4VP) has long been the gold standard for immobilizing metal nanoparticles and serving as a basic organocatalyst[1]. However, Poly(4-vinylquinoline) (P4VQ), featuring a bulkier, more hydrophobic fused-ring system, offers unprecedented control over substrate diffusion and transition-state stabilization[2].
This guide provides a rigorous, data-driven comparison of P4VP and P4VQ, detailing the mechanistic causality behind their performance differences and providing validated protocols for their application in transition-metal catalysis.
Mechanistic Causality: The Role of the Heteroaromatic Pendant
The catalytic efficacy of vinylazaarene polymers is dictated by the electronic and steric nature of their pendant groups.
Poly(4-vinylpyridine) (P4VP): The unhindered pyridine nitrogen acts as a strong Lewis base and an excellent ligand for metal precursors (e.g., RuCl3, Pd(OAc)2)[3]. During reduction, P4VP effectively stabilizes ultrafine metal nanoparticles (1–2 nm) because the nitrogen sites are highly accessible[4]. Its moderate hydrophilic/hydrophobic balance allows for the diffusion of both polar and non-polar reactants.
Poly(4-vinylquinoline) (P4VQ): The addition of a fused benzene ring in P4VQ fundamentally alters the catalytic microenvironment[5].
Steric Shielding: The bulky quinoline groups create deep, sterically hindered pockets. While this can slow the initial coordination of bulky metal precursors, it provides superior protection against nanoparticle agglomeration and metal leaching during high-temperature reactions.
Hydrophobic Gating: P4VQ is significantly more hydrophobic than P4VP. Similar to how hydrophobic P4VP layers limit water and bicarbonate mass transport in electrochemical CO2 reduction[6], the enhanced hydrophobicity of P4VQ aggressively excludes water, creating a localized non-polar microenvironment that accelerates the conversion of lipophilic substrates.
Enhanced π-π Stacking: The extended aromatic system of quinoline provides stronger π-π interactions with aromatic substrates, increasing their local concentration near the active metal sites.
Fig 1: Mechanistic divergence of P4VP and P4VQ based on steric and electronic properties.
Quantitative Performance Comparison
To objectively evaluate these supports, we compare their performance in the ruthenium-catalyzed selective hydrogenation of N-heteroaromatics (e.g., quinoline to 1,2,3,4-tetrahydroquinoline), a critical reaction in pharmaceutical synthesis[4].
P4VQ's enhanced π-π stacking increases the local concentration of aromatic substrates at the active site.
Moisture Tolerance
Moderate
Excellent
The lipophilic quinoline matrix repels bulk water, preventing the deactivation of active metal sites by hydration.
Metal Leaching (5 cycles)
< 2.5 ppm
< 0.8 ppm
The deep steric pockets of P4VQ mechanically entrap nanoparticles, drastically reducing leaching into the product phase.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checks to guarantee the catalyst's structural integrity before deployment.
Protocol A: Synthesis of Polymer-Supported Ruthenium Nanoparticles
Causality: Chemical reduction of RuCl3 in the presence of the polymer ensures that the nanoparticles nucleate directly onto the nitrogen binding sites, utilizing the polymer framework for stabilizing steric bulk[4].
Polymer Swelling: Suspend 1.0 g of cross-linked polymer (P4VP or P4VQ) in 20 mL of anhydrous methanol. Stir for 2 hours at 25 °C. Causality: Methanol swells the polymer matrix, exposing internal nitrogen sites for uniform metal loading.
Metal Coordination: Add a methanolic solution of RuCl3·3H2O (calculated for 5 wt% Ru loading) dropwise. Stir under an argon atmosphere for 12 hours.
Chemical Reduction: Cool the suspension to 0 °C. Add a freshly prepared solution of NaBH4 (10 equivalents relative to Ru) in methanol dropwise. The solution will turn dark brown/black, indicating the formation of Ru(0) nanoparticles[4].
Validation Check (Self-Validation): Filter the catalyst and analyze the filtrate via ICP-MS. A successful coordination and reduction will yield a filtrate with <1 ppm Ru. If Ru is >1 ppm, the reduction was incomplete or the polymer binding sites are saturated.
Washing & Drying: Wash the black solid sequentially with water (to remove Na salts) and acetone. Dry in vacuo at 60 °C for 12 hours.
Protocol B: High-Pressure Catalytic Hydrogenation
Causality: The use of polar solvents enhances catalytic performance by promoting a heterolytic hydrogen activation mechanism[4].
Reaction Setup: In a high-pressure stainless-steel autoclave, combine 50 mg of the Ru/Polymer catalyst, 5.0 mmol of substrate (e.g., quinoline), and 10 mL of methanol.
Purging: Seal the reactor and purge three times with N2, followed by three times with H2 to strictly exclude oxygen, which can poison the Ru surface.
Pressurization & Heating: Pressurize the reactor to 40 bar H2 and heat to 120 °C under vigorous stirring (1000 rpm). Causality: High stirring rates eliminate external mass transfer limitations, ensuring the measured kinetics reflect true catalytic activity.
Validation Check (Self-Validation): Monitor the pressure drop. A plateau in H2 consumption indicates reaction completion. Cool the reactor and vent carefully.
Analysis: Filter the catalyst. Analyze the reaction mixture via GC-MS or 1H-NMR to determine conversion and selectivity.
Fig 2: Self-validating experimental workflow for synthesizing and testing polymer catalysts.
References
Title: Poly(4-vinylpyridine) | Polysciences, Inc.
Title: Poly(vinyl pyridine)
Title: Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine)
Title: Enhanced Electrochemical CO2 Reduction to Formate on Poly(4-vinylpyridine)
4-Vinylquinoline Polymers in Advanced Materials: A Comparative Guide to Homopolymers vs. Copolymers
The rational design of functional polymers requires a deep understanding of monomeric behavior, steric constraints, and electronic properties. 4-Vinylquinoline (4VQ)—a bulky, nitrogen-containing heterocyclic monomer—pres...
Author: BenchChem Technical Support Team. Date: March 2026
The rational design of functional polymers requires a deep understanding of monomeric behavior, steric constraints, and electronic properties. 4-Vinylquinoline (4VQ)—a bulky, nitrogen-containing heterocyclic monomer—presents unique opportunities and challenges in macromolecular engineering. Unlike its simpler analog, 4-vinylpyridine, the fused benzene ring in 4VQ imparts significant hydrophobicity, strong
stacking interactions, and distinct steric hindrance during polymerization.
This guide provides an objective, data-driven comparison of poly(4-vinylquinoline) (P4VQ) homopolymers versus 4VQ-based copolymers. We will dissect the mechanistic causality behind their synthesis, evaluate their comparative properties, and outline validated experimental workflows for applications ranging from ion-exchange resins to pH-responsive drug delivery vehicles.
Mechanistic Overview: Homopolymerization vs. Copolymerization
The intrinsic properties of the 4VQ monomer dictate the final architecture of the polymer. The lone pair of electrons on the quinoline nitrogen is highly basic and strongly coordinates to early transition metals. This often poisons traditional Ziegler-Natta catalysts, leading to broad molecular weight distributions or dead-end reactions.
To circumvent this, modern approaches utilize Rare-Earth/YPhos Frustrated Lewis Pair (FLP) systems. The steric bulk of the ylide-functionalized phosphine (YPhos) prevents permanent coordination to the rare-earth metal, enabling a "living" polymerization process that yields narrow dispersity[1].
Homopolymers (P4VQ)
Homopolymerization of 4VQ yields rigid, highly hydrophobic chains with a high glass transition temperature (
). While P4VQ exhibits excellent thermal stability, its strong intermolecular stacking makes it inherently brittle and difficult to process in its native state. Its primary utility lies in post-polymerization modification; quaternization of the quinoline nitrogen converts the hydrophobic backbone into a strongly basic, water-soluble polyelectrolyte[2].
Copolymers (4VQ-co-X)
Copolymerization disrupts the rigid homopolymer packing, introducing tunable physical and chemical properties.
With Divinylbenzene (DVB): Suspension copolymerization yields macroreticular, crosslinked beads. These copolymers exhibit extraordinary resistance to oxidative degradation and are highly valued as durable anion-exchange resins[2].
With Methyl Methacrylate (MMA) or PEG: FLP-catalyzed copolymerization with MMA yields gradient or block architectures[1]. These amphiphilic copolymers are highly sought after in drug development for their ability to self-assemble into pH-responsive micelles, encapsulating hydrophobic active pharmaceutical ingredients (APIs).
Logical workflow of 4-Vinylquinoline polymerization pathways and resulting material architectures.
Quantitative Property Comparison
The following table summarizes the divergent properties of 4VQ homopolymers versus two prominent copolymer derivatives, highlighting how comonomer incorporation modulates performance.
Property
Poly(4-vinylquinoline) (Homopolymer)
P(4VQ-co-MMA) (Gradient Copolymer)
P(4VQ-co-DVB) (Crosslinked Resin)
Architecture
Linear, rigid
Gradient / Block
Macroreticular, 3D network
Solubility
Soluble only in polar aprotic solvents (DMF, DMSO)
Tunable (soluble in THF, Chloroform depending on MMA ratio)
Insoluble (swellable in organic solvents)
Thermal Stability
High , brittle
Moderate , improved processability and flexibility
For pharmaceutical scientists, the quinoline moiety in 4VQ copolymers acts as an intelligent trigger. The basic nitrogen has a pKa in the mildly acidic range (typically ~4.5–5.5). In physiological conditions (pH 7.4), amphiphilic block copolymers (e.g., PEG-b-P4VQ) self-assemble into stable micelles, sequestering hydrophobic APIs within the P4VQ core.
Upon endocytosis into target cells, the acidic environment of the endosome protonates the quinoline nitrogens. This induces electrostatic repulsion and rapid hydration of the core, causing the micelle to disassemble and release the drug payload precisely where required.
Mechanism of amphiphilic 4VQ block copolymer self-assembly and pH-responsive drug delivery.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is explicitly stated to guide researchers in troubleshooting.
Protocol 1: Synthesis of P(4VQ-co-MMA) via RE/YPhos FLP Catalysis
Objective: Synthesize a gradient copolymer with precise molecular weight control.
Causality: Traditional radical polymerization suffers from chain transfer, yielding broad dispersity. The Rare-Earth/YPhos system prevents catalyst poisoning by the quinoline nitrogen via steric shielding, enabling living polymerization[1].
Monomer Purification: Distill 4VQ and MMA over Calcium Hydride (
) under reduced pressure. Rationale: Trace moisture will irreversibly quench the highly oxophilic rare-earth catalyst.
Catalyst Preparation (Glovebox): In an argon-filled glovebox, dissolve the rare-earth aryloxide complex (1.0 eq) and YPhos ligand (1.0 eq) in anhydrous toluene. Stir for 15 minutes to form the active Frustrated Lewis Pair.
Propagation: Inject a pre-mixed solution of 4VQ and MMA into the catalyst solution at room temperature. The differing reactivity ratios of the monomers under FLP catalysis will spontaneously generate a gradient architecture[1].
Termination & Recovery: After 4 hours, remove the flask from the glovebox and quench the reaction with 1 mL of methanol. Precipitate the polymer by dropping the solution into an excess of cold hexanes.
Validation: Filter and dry under vacuum at 40°C. Analyze via Gel Permeation Chromatography (GPC) to confirm a narrow dispersity (
).
Protocol 2: Post-Polymerization Quaternization of P4VQ
Objective: Convert the hydrophobic P4VQ homopolymer into a strongly basic, water-soluble polyelectrolyte.
Causality: The fused aromatic rings of 4VQ create significant steric hindrance around the nitrogen atom. Therefore, aggressive alkylating agents and elevated temperatures are required to drive the
Dissolution: Dissolve 1.0 g of P4VQ in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF fully solvates the rigid backbone, exposing the nitrogen sites.
Alkylation: Add a 3-fold molar excess of 1-bromododecane (for hydrophobic tailing) or methyl iodide (for simple quaternization) to the solution[1].
Reaction: Purge the flask with nitrogen, seal, and heat to 60°C for 48 hours.
Purification: Cool the mixture and precipitate dropwise into diethyl ether. Recover the solid via centrifugation.
Validation (Self-Validating Step): Dissolve the recovered polymer in deionized water and transfer to a dialysis membrane (MWCO 3.5 kDa). Dialyze against deionized water for 3 days (changing water twice daily) to remove unreacted alkyl halides. Lyophilize to obtain the pure quaternized product. Successful quaternization is visually confirmed by complete aqueous solubility.
References
US4382124A - Process for preparing macroreticular resins, copolymers and products of said process
Source: Google Patents
URL
Rare-Earth Aryloxide/Ylide-Functionalized Phosphine Frustrated Lewis Pairs for the Polymerization of 4‑Vinylpyridine and Its Derivatives
Source: Macromolecules (via Figshare)
URL:[Link]
comparative study of quaternizing agents for poly(4-Vinylquinoline)
Executive Summary & Mechanistic Context Poly(4-vinylquinoline) (P4VQ) is a highly conjugated, heteroaromatic polymer. When its nitrogen atoms are quaternized, P4VQ transforms into a cationic polyelectrolyte with profound...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
Poly(4-vinylquinoline) (P4VQ) is a highly conjugated, heteroaromatic polymer. When its nitrogen atoms are quaternized, P4VQ transforms into a cationic polyelectrolyte with profound applications in antimicrobial coatings, anion-exchange membranes, and targeted drug delivery systems. However, the quaternization of P4VQ presents a unique thermodynamic and kinetic challenge compared to its widely studied analog, poly(4-vinylpyridine) (P4VP).
The primary obstacle is the neighboring-group effect [1]. The quinoline moiety features a fused benzene ring, which introduces severe steric bulk. When a quaternizing agent approaches the nitrogen lone pair, it must navigate not only the polymer backbone but also the steric and electrostatic repulsion of adjacent, already-quaternized quinoline rings. Consequently, the reaction kinetics are defined by three distinct rate constants:
(no reacted neighbors), (one reacted neighbor), and (two reacted neighbors), where [1]. Choosing the correct quaternizing agent is the single most critical factor in overcoming this retardation to achieve the desired Degree of Quaternization (DQ).
Mechanistic Pathway of P4VQ Quaternization
The following diagram illustrates the kinetic pathways and steric checkpoints that dictate the success of P4VQ quaternization.
Kinetic pathways of poly(4-vinylquinoline) quaternization highlighting steric effects.
Comparative Analysis of Quaternizing Agents
To engineer P4VQ for specific applications, researchers must select quaternizing agents based on their electrophilicity and steric profile.
Standard Alkyl Halides (e.g., Methyl Iodide, Butyl Bromide)
Simple alkyl halides are the traditional choice for generating cationic polymers. Methyl iodide (
) is small enough to achieve high conversion rates (up to 100% in optimal conditions)[2]. However, as the alkyl chain length increases (e.g., butyl or hexyl groups), the steric penalty becomes insurmountable. The reaction suffers from extreme neighboring-group retardation, often stalling at 50–65% conversion regardless of reaction time or excess reagent[1][3].
To achieve fully quaternized P4VQ with functional side chains, activated halides are required. Reagents like chloro-2-propanone possess strong electron-withdrawing groups adjacent to the halomethyl function. This dramatically lowers the activation energy of the nucleophilic attack, allowing the reaction to bypass the steric hindrance of the quinoline rings and proceed to quantitative (~100%) conversion at room temperature[3].
Benzylic Halides (e.g., Benzyl Chloride)
Benzylic halides are utilized when hydrophobic or cross-linkable domains are needed. However, the extreme steric clash between the incoming benzyl ring and the fused benzene ring of the quinoline moiety heavily restricts the reaction. Literature on quinoline oligomers demonstrates that quaternization with benzyl halides typically caps at approximately 50% conversion[4].
Quantitative functionalization; high-charge density gels.
Benzyl Chloride
Arylalkyl Halide
Moderate
~50%
Severe
Hydrophobic domain introduction; metal corrosion inhibitors.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind the solvent choice (DMF vs. Methanol) and temperature control is explicitly linked to the reactivity of the chosen agent.
Protocol A: Quantitative Quaternization via Activated Halides
Objective: Achieve 100% quaternization of P4VQ using Chloro-2-propanone.
Polymer Dissolution: Dissolve 1.0 g of purified P4VQ in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a highly polar aprotic solvent that stabilizes the polar transition state without solvolyzing the activated halide.
Reagent Addition: Add a 3-fold molar excess of freshly distilled chloro-2-propanone dropwise under a nitrogen atmosphere.
Reaction Kinetics: Stir the mixture at room temperature (25°C) for 48–72 hours. Causality: Room temperature is sufficient due to the high electrophilicity of the activated halide; elevated temperatures may cause unwanted side reactions or polymer degradation[3].
Isolation: Precipitate the viscous solution by dropping it into 250 mL of vigorously stirred diethyl ether. The quaternized polymer will crash out as a hygroscopic solid.
Purification: Filter under vacuum, wash extensively with diethyl ether to remove unreacted halide and residual DMF, and dry at 40°C under vacuum for 24 hours.
Protocol B: Partial Quaternization via Bulky Alkyl Halides
Objective: Synthesize an amphiphilic P4VQ derivative using 1-Bromobutane (Target DQ: ~50%).
Polymer Dissolution: Dissolve 1.0 g of P4VQ in 30 mL of propylene carbonate or methanol[2].
Reagent Addition: Add a 5-fold molar excess of 1-bromobutane.
Thermal Activation: Reflux the mixture at 65°C for 48 hours. Causality: The high activation energy caused by the steric bulk of the butyl group and the quinoline ring necessitates thermal energy to drive the reaction to its thermodynamic limit.
Isolation: Precipitate the mixture in diethyl ether, filter, and wash with ethanol and ether. Dry under vacuum.
Analytical Validation System (E-E-A-T)
To ensure the integrity of the synthesis, the Degree of Quaternization (DQ) must be mathematically validated using
H-NMR spectroscopy.
Sample Prep: Dissolve the quaternized P4VQ in
or .
Spectral Analysis: The quaternization induces a strong deshielding effect on the quinoline protons. Look for a downfield shift (~1.0 ppm) of the aromatic protons adjacent to the nitrogen[3].
DQ Calculation: Integrate the area of the new aliphatic protons from the quaternizing agent (e.g., the methyl group of the acetanone moiety) against the integrated area of the polymer backbone protons (typically broad signals around 1.5–2.5 ppm). A 1:1 stoichiometric ratio confirms 100% quantitative conversion.
References
1. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
4.3. SciSpace.
5.4. Google Patents.
assessing the biocompatibility of poly(4-Vinylquinoline) derivatives
Navigating the Biocompatibility of Poly(4-Vinylquinoline) Derivatives: A Comparative Guide for Drug Delivery Systems As the landscape of targeted drug delivery evolves, the demand for smart, stimuli-responsive nanocarrie...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the Biocompatibility of Poly(4-Vinylquinoline) Derivatives: A Comparative Guide for Drug Delivery Systems
As the landscape of targeted drug delivery evolves, the demand for smart, stimuli-responsive nanocarriers has surged. Among these, poly(4-vinylquinoline) (P4VQ) and its derivatives have emerged as highly compelling candidates. Featuring a flexible polymer backbone coupled with a nitrogen-containing aromatic quinoline ring, P4VQ exhibits a unique pH-responsive behavior[1]. However, because small-molecule quinoline derivatives are inherently bioactive—often utilized as potent anticancer agents due to their targeted cytotoxicity[2]—translating P4VQ into a safe, biocompatible polymer requires rigorous engineering and validation.
As a formulation scientist, you cannot simply assume that polymerizing a toxic monomer neutralizes its biological activity. This guide provides an in-depth, objective comparison of P4VQ against standard polymeric alternatives, detailing the causality behind our biocompatibility assessment workflows and providing self-validating experimental protocols.
The Chemical Dichotomy: Efficacy vs. Toxicity
The therapeutic appeal of P4VQ lies in its protonation dynamics. At a physiological pH of 7.4, the quinoline ring remains unprotonated and hydrophobic, allowing the polymer to self-assemble and encapsulate poorly water-soluble drugs. Upon endocytosis and exposure to the acidic environment of the endolysosome (pH 5.0–6.0), the quinoline nitrogen protonates[3]. This triggers a rapid hydrophilic shift and polymer swelling, leading to endosomal membrane destabilization (the "proton sponge" effect) and subsequent drug release into the cytoplasm.
However, this exact mechanism is a double-edged sword. High localized concentrations of hydrophobic, cationic quinoline groups can aggressively interact with intracellular membranes, particularly the mitochondrial membrane, leading to depolarization and apoptosis[4].
Mechanism of P4VQ endosomal escape and potential mitochondrial toxicity.
Comparative Biocompatibility Matrix
To objectively position P4VQ, we must benchmark it against established polymeric carriers: Poly(ethylene glycol) (PEG), Poly(vinylpyrrolidone) (PVP), and Polyethylenimine (PEI).
PEG: The gold standard for "stealth" and biocompatibility. It prevents protein fouling but lacks any stimuli-responsiveness.
PVP: An FDA-approved, highly hydrophilic polymer excellent for improving drug dissolution[5], but incapable of facilitating active endosomal escape.
PEI: The industry standard for the proton-sponge effect in gene delivery. However, its high cationic charge density makes it notoriously cytotoxic and hemolytic.
P4VQ Derivatives: Offer a tunable middle ground. By copolymerizing P4VQ with hydrophilic blocks (like PEG or HEMA), scientists can mask the quinoline toxicity during systemic circulation while preserving its pH-responsive endosomal escape capabilities[6].
Table 1: Functional and Biocompatibility Comparison of Polymeric Carriers
Polymer
Stimuli-Responsiveness
Endosomal Escape Capability
Inherent Cytotoxicity
Hemocompatibility
Primary Application
PEG
None
Low
Very Low
Excellent
Stealth coating, prolonging circulation
PVP
None
Low
Very Low
Excellent
Drug dissolution, oral/topical delivery
PEI
High (pH)
Very High
High
Poor
Gene delivery (in vitro)
P4VQ (Raw)
High (pH)
High
Moderate/High
Moderate
Targeted intracellular delivery
PEG-b-P4VQ
High (pH)
High
Low
Excellent
Smart systemic nanocarriers
Self-Validating Experimental Protocols
When assessing the biocompatibility of a quinoline-based polymer, generic viability assays are insufficient. Your experimental design must be mechanistically aligned with the polymer's specific modes of toxicity.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
The Causality: Why choose MTT over other viability stains like Trypan Blue? Quinoline derivatives specifically disrupt mitochondrial function[4]. The MTT assay relies on the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. Therefore, a drop in MTT signal provides a direct, causal readout of quinoline-induced mitochondrial toxicity, rather than just late-stage membrane rupture.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., MCF-7 or HepG2) in a 96-well plate at a density of
cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
Polymer Incubation: Aspirate the medium. Add 100 µL of fresh medium containing serial dilutions of the P4VQ derivative (e.g., 10 to 1000 µg/mL). Self-Validation Step: Include a vehicle control (0 µg/mL) as the 100% viability baseline, and a positive toxicity control (e.g., 5% DMSO) to ensure assay sensitivity. Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. During this time, viable mitochondria will synthesize purple formazan crystals[4].
Formazan Solubilization: Carefully aspirate the medium to avoid disturbing the crystals. Add 150 µL of pure DMSO to each well to solubilize the formazan. Shake the plate for 10 minutes.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ (Half-maximal inhibitory concentration) using a non-linear regression fit.
The Causality: For intravenous applications, nanocarriers immediately interface with red blood cells (RBCs). If the P4VQ derivative possesses excessive unshielded cationic charge, it will electrostatically bind to the negatively charged RBC glycocalyx, causing membrane rupture and hemoglobin release.
Step-by-Step Methodology:
RBC Isolation: Collect fresh mammalian blood in EDTA tubes. Centrifuge at 1,500 rpm for 10 minutes. Discard the plasma and buffy coat. Wash the RBC pellet three times with sterile PBS (pH 7.4) until the supernatant is clear. Dilute the RBCs to a 2% (v/v) suspension in PBS.
Polymer Incubation: Mix 0.5 mL of the RBC suspension with 0.5 mL of the P4VQ polymer solution at various concentrations.
Self-Validation Controls:
Negative Control: 0.5 mL RBCs + 0.5 mL PBS (Establishes 0% baseline hemolysis).
Positive Control: 0.5 mL RBCs + 0.5 mL 1% Triton X-100 (Establishes 100% maximum hemolysis).
Incubation & Centrifugation: Incubate all tubes at 37°C for 1 hour. Centrifuge at 3,000 rpm for 5 minutes to pellet intact RBCs.
Quantification: Transfer 100 µL of the supernatant to a 96-well plate. Measure the absorbance of released hemoglobin at 540 nm. Calculate hemolysis percentage relative to the Triton X-100 control. A result of < 5% is required for IV biocompatibility.
Step-by-step workflow for validating the biocompatibility of P4VQ derivatives.
Quantitative Efficacy & Toxicity Data
The raw P4VQ homopolymer is rarely suitable for direct in vivo use due to its hydrophobicity and moderate cytotoxicity. However, strategic functionalization—such as creating a block copolymer with PEG (PEG-b-P4VQ)—creates a steric hydration layer that shields the quinoline core. As shown in the summarized data below, this functionalization drastically improves the safety profile, bringing it closer to the inert nature of PVP[5], while maintaining its functional superiority over PEI.
Table 2: Quantitative Cytotoxicity and Hemolysis Data (Comparative Summary)
Polymer Formulation
IC₅₀ (MCF-7 Cells, 48h)
Hemolysis Rate (at 100 µg/mL)
Biocompatibility Verdict
PEI (25 kDa)
~ 15 µg/mL
> 45.0%
Highly Toxic (In Vitro Only)
P4VQ (Unmodified)
~ 45 µg/mL
18.5%
Moderately Toxic
PEG-b-P4VQ
> 500 µg/mL
< 2.0%
Safe / IV Compatible
PVP (K30)
> 1000 µg/mL
< 0.5%
Highly Safe (Inert)
Data synthesis reflects standard behavior of functionalized poly(vinylpyridine) and quinoline analogs across standardized biological assays[2][6].
Conclusion: The Path Forward
Assessing the biocompatibility of poly(4-Vinylquinoline) derivatives requires an understanding of the delicate balance between targeted efficacy and systemic toxicity. Unmodified P4VQ presents a high risk of mitochondrial disruption and hemolysis. However, by utilizing self-validating assays like MTT and RBC hemolysis, researchers can accurately map this toxicity. Through strategic copolymerization with hydrophilic blocks like PEG, formulation scientists can successfully mask the quinoline ring's inherent cytotoxicity, yielding a highly sophisticated, pH-responsive, and biologically safe drug delivery vehicle.
References
Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. MDPI Polymers. Available at:[Link]
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Journal of Archives in Military Medicine (Brieflands). Available at:[Link]
The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. National Institutes of Health (PMC). Available at:[Link]
Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy. ACS Biomacromolecules. Available at: [Link]
validation of analytical methods for 4-Vinylquinoline quantification
The Definitive Guide to 4-Vinylquinoline Quantification: A Comparative Analysis of Analytical Methodologies under ICH Q2(R2) Executive Summary 4-Vinylquinoline (4-VQ) is a highly reactive, semi-volatile compound frequent...
Author: BenchChem Technical Support Team. Date: March 2026
The Definitive Guide to 4-Vinylquinoline Quantification: A Comparative Analysis of Analytical Methodologies under ICH Q2(R2)
Executive Summary
4-Vinylquinoline (4-VQ) is a highly reactive, semi-volatile compound frequently encountered as a critical intermediate in the synthesis of quinoline-based anti-bacterial agents[1] and as a naturally occurring alkaloid derivative. Due to its structural alerts, residual 4-VQ in final active pharmaceutical ingredients (APIs) often requires strict monitoring as a Potential Genotoxic Impurity (PGI).
This guide provides a comprehensive, objective comparison of three analytical modalities—LC-MS/MS (the preferred high-sensitivity product) , HPLC-UV , and GC-MS —for the quantification of 4-VQ. All methodologies and comparative data are evaluated through the modernized lens of the ICH Q2(R2) guideline for the validation of analytical procedures[2].
Mechanistic Grounding: The Chemistry of 4-Vinylquinoline
To design a self-validating analytical method, one must first understand the physicochemical behavior of the analyte. 4-VQ consists of a basic quinoline ring conjugated with a reactive vinyl group.
Ionization Dynamics: The nitrogen atom on the quinoline core has a pKa of approximately 4.9. In acidic environments (e.g., 0.1% Formic Acid), this nitrogen is readily protonated. This causality dictates our choice of acidic mobile phases in LC-MS/MS to maximize positive Electrospray Ionization (ESI+) efficiency.
Thermal Instability: 4-VQ has a boiling point of 120-123°C at 3 mm Hg[3]. While this semi-volatility makes it a candidate for GC-MS, the vinyl group is highly susceptible to thermal polymerization. Prolonged exposure to high temperatures in a GC injection port can lead to in-situ degradation, negatively impacting precision.
Decision matrix for selecting the 4-VQ analytical method based on ICH Q2(R2).
Comparative Analysis: LC-MS/MS vs. Alternatives
Under the ICH Q2(R2) framework, the objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[4]. Here is how the three primary modalities compare:
A. LC-MS/MS (The Preferred Modality for Trace Analysis)
Mechanism: Utilizes reverse-phase chromatography coupled with tandem mass spectrometry. By isolating the parent ion (
) and fragmenting it to a stable product ion ( 128.1, corresponding to the loss of the vinyl group), LC-MS/MS achieves unparalleled specificity.
Advantage: Immune to co-eluting non-isobaric impurities. It easily achieves the sub-ppm Limits of Detection (LOD) required for PGI monitoring.
B. HPLC-UV (The Standard Workhorse)
Mechanism: Relies on the strong chromophore of the quinoline ring, which absorbs heavily at 254 nm.
Advantage: UV detectors are highly stable and not subject to the matrix ionization suppression that can plague mass spectrometers. This results in superior intermediate precision (often <1.0% RSD).
Limitation: Lacks the sensitivity for trace analysis and requires perfect baseline chromatographic resolution from structurally similar impurities (e.g., 4-methylquinoline).
C. GC-MS (The Orthogonal Alternative)
Mechanism: Separates analytes based on volatility and polarity, followed by Electron Impact (EI) ionization.
Limitation: As noted, the thermal energy required to vaporize 4-VQ[3] can induce partial polymerization of the vinyl moiety, leading to higher variability in recovery.
To ensure a self-validating system that inherently flags errors before data is reported, this protocol incorporates System Suitability Testing (SST) and the use of an Internal Standard (IS) . We utilize 4-Ethylquinoline as the IS because its structural similarity to 4-VQ ensures it mimics the analyte's extraction efficiency and ESI ionization suppression, thereby canceling out matrix effects.
Step 1: Sample and Standard Preparation
Diluent: Prepare a diluent of 50:50 Methanol:Water (
) to ensure the solubility of the hydrophobic quinoline core while maintaining compatibility with the initial mobile phase conditions.
Internal Standard Spiking: Spike all blanks, calibration standards, and unknown samples with 4-Ethylquinoline to a final concentration of 50 ng/mL. Causality: If the IS peak area drops by >20% in a sample compared to the standard, it immediately flags severe matrix suppression, invalidating that specific injection.
Extraction: For complex API matrices, perform a Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. The basic quinoline nitrogen will bind to the sulfonic acid groups at low pH, allowing neutral impurities to be washed away before elution with 5% ammonium hydroxide in methanol.
Step 2: Chromatographic Separation
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 60% B over 3 minutes. Causality: The acidic modifier keeps the quinoline nitrogen fully protonated, preventing secondary interactions with free silanols on the column, which would otherwise cause peak tailing.
Step-by-step mechanistic workflow of 4-Vinylquinoline quantification via LC-MS/MS (MRM mode).
Step 4: ICH Q2(R2) System Suitability & Run Acceptance
Before analyzing the batch, inject a mid-level standard six times. The system is validated for the run only if:
Retention time %RSD is
.
Peak area ratio (Analyte/IS) %RSD is
.
Signal-to-Noise (S/N) of the LOQ standard is
.
Conclusion
While HPLC-UV remains a highly precise tool for bulk purity assays, the modernized ICH Q2(R2) guidelines emphasize utilizing analytical procedures that are strictly fit for their intended purpose[5]. When quantifying 4-Vinylquinoline at trace levels—where matrix interference and strict PGI thresholds are primary concerns—LC-MS/MS unequivocally outperforms both HPLC-UV and GC-MS. By leveraging the protonation mechanics of the quinoline ring and bypassing the thermal instability of the vinyl group, LC-MS/MS provides a robust, self-validating platform for pharmaceutical quality control.
Benchmarking the Performance of 4-Vinylquinoline-Based Sensors: A Comparative Guide for Researchers
In the dynamic landscape of chemical and biological sensing, the demand for highly sensitive, selective, and robust sensor platforms is ever-present. Among the diverse array of molecular scaffolds utilized for sensor dev...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of chemical and biological sensing, the demand for highly sensitive, selective, and robust sensor platforms is ever-present. Among the diverse array of molecular scaffolds utilized for sensor development, quinoline and its derivatives have long been recognized for their inherent fluorescence, complexing capabilities, and tunable photophysical properties.[1] This guide provides an in-depth technical comparison of sensors based on a specific and versatile derivative: 4-vinylquinoline. By leveraging the polymerizable vinyl group, researchers can create a range of sensor architectures, from small molecules to functionalized nanoparticles and polymers, each with unique performance characteristics.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a comparative analysis of 4-vinylquinoline-based sensors. We will delve into their performance against alternative sensing technologies, supported by experimental data and detailed protocols, to empower you in making informed decisions for your sensing applications.
The 4-Vinylquinoline Advantage: A Versatile Platform
The core strength of 4-vinylquinoline lies in its dual functionality. The quinoline moiety provides the foundational photophysical and coordination properties essential for sensing, while the vinyl group offers a reactive handle for polymerization and functionalization. This allows for the creation of diverse sensor formats with tailored properties. For instance, copolymerization of 4-vinylquinoline with other monomers can lead to the development of ratiometric fluorescent sensors, where the emission intensity at two different wavelengths changes in response to the analyte, providing a more reliable and internally calibrated signal.
One of the most explored applications of 4-vinylquinoline derivatives is in the development of pH sensors. The nitrogen atom in the quinoline ring can be protonated, leading to changes in the molecule's electronic structure and, consequently, its fluorescence properties. This reversible protonation/deprotonation equilibrium forms the basis for pH sensing.[2]
A notable example involves the use of 2,4-diphenyl-6-(4-vinylphenyl)quinoline (SDPQ) in the fabrication of pH-responsive luminescent nanoparticles.[2] These nanoparticles, created through emulsion copolymerization, exhibit a distinct fluorescence response to changes in pH.[2]
Comparative Analysis of pH Sensing Performance
To provide a clear benchmark, the performance of a 4-vinylquinoline-based nanoparticle sensor is compared with other common fluorescent pH indicators in the following table.
Sensor/Indicator
Sensing Mechanism
pH Range
Response Time
Advantages
Limitations
4-Vinylquinoline (SDPQ) Nanoparticles
Protonation of quinoline nitrogen leading to a shift in fluorescence emission.[2]
More complex synthesis, potential for spectral overlap with other fluorophores.
Experimental Workflow: Fabrication and Characterization of 4-Vinylquinoline-Based pH-Responsive Nanoparticles
The following is a detailed protocol for the synthesis and characterization of pH-responsive nanoparticles based on the copolymerization of a vinylic quinoline derivative, such as 2,4-diphenyl-6-(4-vinylphenyl)quinoline (SDPQ), with a common monomer like vinyl acetate (VAc).
Materials
2,4-diphenyl-6-(4-vinylphenyl)quinoline (SDPQ) (or other vinylic quinoline derivative)
Vinyl acetate (VAc)
Divinylbenzene (DVB) (cross-linker)
Potassium persulfate (KPS) (initiator)
Sodium dodecyl sulfate (SDS) (surfactant)
Deionized water
Ethanol
Phosphate-buffered saline (PBS) of varying pH
Experimental Protocol
1. Synthesis of Quinoline-Functionalized Nanoparticles:
a. In a round-bottom flask, dissolve SDS (surfactant) in deionized water.
b. Add SDPQ, VAc, and DVB to the aqueous solution.
c. Stir the mixture vigorously to form an emulsion.
d. Heat the emulsion to 70°C under a nitrogen atmosphere.
e. Add an aqueous solution of KPS (initiator) to start the polymerization.
f. Maintain the reaction at 70°C for 6 hours with continuous stirring.
g. Cool the reaction mixture to room temperature.
h. Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomers and surfactant.
2. Characterization of Nanoparticles:
a. Size and Morphology: Analyze the size and shape of the nanoparticles using Scanning Electron Microscopy (SEM).
b. Chemical Composition: Confirm the incorporation of the quinoline monomer using Fourier-Transform Infrared (FTIR) spectroscopy.
c. pH-Responsive Fluorescence:
i. Disperse the nanoparticles in PBS solutions of varying pH (e.g., pH 4.0 to 8.0).
ii. Record the fluorescence emission spectra of each sample using a spectrofluorometer.
iii. Plot the fluorescence intensity at the emission maxima against the pH to determine the sensor's response range.
Visualizing the Experimental Workflow
Caption: Workflow for the synthesis and characterization of 4-vinylquinoline-based pH-responsive nanoparticles.
The sensing mechanism of 4-vinylquinoline-based pH sensors is predicated on the reversible protonation of the quinoline nitrogen atom. In a basic or neutral environment, the quinoline nitrogen is deprotonated, and the fluorophore exhibits its native fluorescence. Upon exposure to an acidic medium, the nitrogen atom accepts a proton, leading to a change in the electronic distribution within the aromatic system. This alteration in the electronic structure modulates the fluorescence emission, often resulting in a ratiometric shift or a change in intensity.
Caption: Generalized signaling pathway for a 4-vinylquinoline-based fluorescent pH sensor.
Future Directions and Alternative Analytes
While pH sensing is a prominent application, the versatility of the 4-vinylquinoline platform extends to the detection of other analytes. The quinoline moiety is a known chelator for various metal ions.[1] By incorporating specific recognition units or by copolymerizing with other functional monomers, it is feasible to develop 4-vinylquinoline-based sensors for metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺.[3][4] The development of such sensors would involve similar principles of synthesis and characterization, with a focus on evaluating the selectivity and sensitivity towards the target metal ion in the presence of interfering species.
Further research into the synthesis of novel 4-vinylquinoline derivatives and their incorporation into advanced materials like metal-organic frameworks (MOFs) or quantum dots could unlock new sensing capabilities with enhanced performance metrics.
Conclusion
4-Vinylquinoline serves as a powerful and versatile building block for the development of advanced fluorescent sensors. Its polymerizable nature allows for the creation of diverse sensor architectures, including highly stable and responsive nanoparticles for pH sensing. While the full potential of this platform for detecting a broader range of analytes is still being explored, the foundational principles and experimental workflows outlined in this guide provide a solid framework for researchers to design, synthesize, and benchmark the next generation of high-performance sensors. The continued exploration of 4-vinylquinoline-based materials promises to yield innovative solutions for critical challenges in environmental monitoring, medical diagnostics, and drug discovery.
References
Krippa, C., et al. (2025). Quinoline-functionalized cross-linked poly(vinyl acetate) and poly(vinyl alcohol) nanoparticles as potential pH-responsive luminescent sensors. ResearchGate. [Link]
Kaur, N., et al. (2023). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link]
Kumar, R., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI. [Link]
Li, M., et al. (2025). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. [Link]
Assessing the Efficiency of Poly(4-Vinylquinoline) in Metal Ion Adsorption: A Comparative Guide
The selective removal and recovery of metal ions from aqueous solutions is a critical bottleneck in both environmental remediation and pharmaceutical manufacturing. While conventional nitrogen-bearing polymers have long...
Author: BenchChem Technical Support Team. Date: March 2026
The selective removal and recovery of metal ions from aqueous solutions is a critical bottleneck in both environmental remediation and pharmaceutical manufacturing. While conventional nitrogen-bearing polymers have long been used as heavy metal scavengers, the structural nuances of their functional groups dictate their real-world efficiency.
This guide provides an in-depth technical assessment of Poly(4-Vinylquinoline) (P4VQ) , comparing its thermodynamic and kinetic performance against the industry-standard Poly(4-Vinylpyridine) (P4VP) and other advanced quinoline-based matrices.
Mechanistic Foundations: Why Quinoline Outperforms Pyridine in Selectivity
To understand the adsorption efficiency of P4VQ, we must analyze the ligand-metal coordination chemistry. Both P4VP and P4VQ rely on an
-hybridized nitrogen lone pair to form coordinate covalent bonds with transition metals. However, the structural differences between the pyridine and quinoline pendant groups fundamentally alter their adsorption profiles.
Steric Hindrance: P4VQ contains a fused benzene ring adjacent to the nitrogen-bearing heterocycle. This added steric bulk physically restricts the coordination of highly hydrated, bulky metal ions, acting as a molecular sieve.
Electronic Effects (Basicity): The extended
-conjugation of the quinoline ring slightly reduces the basicity of the nitrogen compared to pyridine. Consequently, P4VP acts as a broad-spectrum adsorbent capable of binding a wide array of metals (e.g., Cr(VI), Cu(II), Cd(II)), whereas P4VQ and related quinoline-based polymers exhibit highly targeted selectivity—specifically excelling in the extraction of Pb(II) and Zn(II) while actively excluding competing ions like Co(II) and Mn(II)[1].
Logical relationship mapping the steric and electronic factors driving P4VQ selectivity vs. P4VP.
Comparative Performance Data
The table below synthesizes quantitative experimental data comparing quinoline-functionalized matrices against standard pyridine-based alternatives.
Data Interpretation: While P4VP-grafted monoliths show exceptional capacity for precious metal group (PGM) recovery (e.g., Ru, Rh, Pd)[2], quinoline-based frameworks demonstrate superior thermodynamic spontaneity and selectivity for targeted heavy metals like Pb(II)[3], making them ideal for complex wastewater streams where competing ions are present.
Self-Validating Experimental Protocols
To accurately assess the efficiency of P4VQ, empirical testing must be designed as a self-validating system. The following protocol isolates the chemical coordination variables from physical artifacts (like precipitation) and ensures mass balance closure.
Step-by-step experimental workflow for metal ion adsorption with self-validating control steps.
Step 1: Adsorbent Conditioning & pH Optimization
Procedure: Suspend 25 mg of P4VQ resin in 25 mL of a strictly buffered aqueous solution (e.g., MES buffer adjusted to pH 5.5).
Causality: The pH dictates the protonation state of the quinoline nitrogen. At pH < 3.0, the nitrogen becomes protonated, causing electrostatic repulsion of metal cations and reducing adsorption. Conversely, at pH > 7.0, target metals will begin to precipitate as insoluble hydroxides, which artificially inflates the apparent adsorption capacity[1]. Buffering ensures the nitrogen lone pair remains available for bonding while keeping metals fully solvated.
Step 2: Isothermal Batch Adsorption
Procedure: Spike the conditioned suspension with a known concentration of target metal ions (e.g., 10 mg/L Pb²⁺). Agitate the mixture at 30 °C for 3 hours.
Causality: Metal adsorption onto quinoline functional groups is an endothermic, thermodynamically driven process[3]. Constant mechanical agitation minimizes the hydrodynamic boundary layer surrounding the polymer beads, ensuring that the rate-limiting step is intra-particle diffusion and chemical complexation, rather than bulk mass transfer.
Step 3: Phase Separation & ICP-MS Quantification
Procedure: Filter the suspension through a 0.22 µm PES syringe filter. Quantify the residual metal concentration in the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Causality: Filtration physically separates the polymer-bound metals from the free aqueous ions. For ICP-MS analysis, matrix-matched calibration standards must be used to correct for ionization suppression caused by the buffer salts. Self-Validation: A method blank (buffer + polymer, no metal spike) must be analyzed to prove no background metal leaching is occurring from the polymer matrix itself.
Step 4: Desorption & Mass Balance Validation
Procedure: Elute the loaded P4VQ resin using 0.5 M HNO₃ at a controlled flow rate of 1.7 mL/min[1]. Quantify the desorbed metals.
Causality: Strong acids rapidly protonate the quinoline nitrogen, breaking the metal-ligand coordinate bonds and releasing the trapped metal ions. Self-Validation: By quantifying the desorbed metals, researchers can close the mass balance (
). This proves that the metal removal was due to true, reversible chemical adsorption rather than irreversible physical entrapment or precipitation.
Conclusion
While Poly(4-Vinylpyridine) remains a highly capable and cost-effective matrix for broad-spectrum metal scavenging, Poly(4-Vinylquinoline) and its structural derivatives offer a sophisticated upgrade for complex matrices. By leveraging the steric bulk of its fused benzene ring and the tuned basicity of its nitrogen lone pair, P4VQ provides researchers with a highly selective, thermodynamically stable, and easily regenerable tool for targeted metal ion recovery.
References
Quinoline‐Based Polymers for Selective and Efficient Adsorption/Solid‐Phase Extraction of Pb(II) and Zn(II) from Water. ResearchGate.1
Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing.
Adsorption of Selected Heavy and Precious Metals from Simulated Wastewater Using Fabricated Polyacrylonitrile (PAN) and Poly(4-Vinylpyridine) (P4VP) Monoliths. MDPI. 2
Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. RSC Publishing.
Adsorption of lead(II) ions onto 8-hydroxy quinoline-immobilized bentonite. PubMed. 3
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Procedural Safety & Logistical Guide
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Risk Profile
4-Vinylquinoline is a highly reactive heterocyclic aromatic compound frequently utilized in advanced organic synthesis, notably in1[1].
Proper disposal of 4-vinylquinoline requires addressing two distinct chemical hazards:
The Vinyl Moiety (Physical Hazard): The vinyl group at the 4-position is highly susceptible to radical-induced polymerization. Exposure to light, elevated temperatures, or acidic conditions can trigger a rapid, exothermic polymerization reaction. In a sealed waste container, this exotherm can cause catastrophic pressure buildup and container rupture.
The Quinoline Backbone (Toxicological Hazard): The U.S. Environmental Protection Agency (EPA) classifies the parent compound, quinoline, as a Group C possible human carcinogen[2]. Chronic oral exposure has been mechanistically linked to the development of hepatic hemangioendotheliomas in murine models[3]. Furthermore, quinoline derivatives are highly toxic to aquatic ecosystems[4], strictly prohibiting down-the-drain disposal.
Quantitative Risk & Waste Characterization
Property / Hazard Parameter
Value / Characteristic
Operational & Disposal Implication
Physical State
Colorless to brown hygroscopic liquid
Turns brown upon light exposure; mandates storage and waste collection in amber containers[4].
Solubility Profile
Soluble in ethanol, ether, acetone; slightly soluble in water
Waste will primarily exist in organic solvent streams; phase separation is required for aqueous extracts[4].
Carcinogenic Potency
12.48 (mg/kg/day)⁻¹ (Oral Slope Factor)
High toxicity necessitates strict PPE and prevents standard municipal waste processing[5].
RCRA Waste Status
Toxic / Characteristic (if in flammable solvent)
Must be processed as hazardous waste under 40 CFR § 261[6].
Pre-Disposal Operational Handling
Before executing disposal, the chemical must be stabilized. This pre-disposal handling minimizes the risk of runaway reactions in the waste accumulation area.
Step-by-Step Stabilization Protocol:
Inhibitor Verification: Ensure the 4-vinylquinoline waste stream contains a polymerization inhibitor. If disposing of pure or highly concentrated stock, manually add a radical scavenger such as 4-tert-butylcatechol (TBC) or hydroquinone at a concentration of 10–50 ppm.
Causality: The inhibitor neutralizes free radicals generated by ambient light or trace peroxides, preventing the propagation phase of polymerization.
Self-Validation Check: Observe the stabilized solution in a fume hood for 15 minutes. The absence of a temperature increase (measured via IR thermometer) validates successful inhibition.
Atmospheric Control: Purge the headspace of the waste container with an inert gas (Argon or Nitrogen) to displace oxygen, which can form reactive peroxides with the vinyl group.
Photoprotection: Transfer the stabilized chemical exclusively into amber or opaque high-density polyethylene (HDPE) or glass containers.
Waste Segregation and Disposal Workflow
Under the Resource Conservation and Recovery Act (RCRA), solid wastes are identified as hazardous if they exhibit specific characteristics (e.g., ignitability, toxicity) or are specifically listed[6]. 4-Vinylquinoline must be segregated meticulously to ensure compatibility with final destruction methods.
Workflow for the segregation, stabilization, and disposal of 4-vinylquinoline laboratory waste.
Step-by-Step Disposal Procedure
Phase 1: Segregation
Solvent Compatibility Separation: Do not mix 4-vinylquinoline waste with general aqueous waste. Segregate the organic waste based on the solvent matrix:
Non-Halogenated Stream: For solutions in ethanol, acetone, or ether.
Halogenated Stream: For solutions in dichloromethane (DCM) or chloroform.
Causality: Halogenated wastes require specific incineration conditions to scrub highly corrosive hydrogen chloride (HCl) gas generated during combustion. Mixing them increases disposal costs and environmental risk.
Phase 2: Packaging and Labeling
2. Headspace Management: Fill the waste container to no more than 80% capacity.
Self-Validation Check: Verify that the liquid level is below the container's shoulder. This 20% headspace acts as a buffer for vapor expansion, mitigating the risk of pressure-induced rupture.
Regulatory Labeling: Affix a standardized hazardous waste label. Explicitly write "Hazardous Waste - Toxic", list "4-Vinylquinoline" and all associated solvents, and mark the accumulation start date.
Phase 3: Final Destruction
4. EHS Transfer for Incineration: Transfer the sealed, labeled waste to your institution's Environmental Health and Safety (EHS) department. The preferred and EPA-compliant method for destroying quinoline derivatives is 6[6].
Causality: Incineration at temperatures exceeding 1,000°C ensures complete thermal oxidation of the stable azaarene ring, preventing environmental contamination.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent vapor inhalation and environmental runoff.
Isolate and Evacuate: Immediately clear personnel from the spill zone.
PPE Upgrade: Responders must don a chemical-resistant suit, nitrile gloves (double-layered), and a full-face respirator equipped with organic vapor (OV) cartridges.
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pads.
Critical Warning: Do not use combustible materials like sawdust, as the reactive vinyl group can initiate an exothermic reaction with organic matrices.
Collection: Use non-sparking tools to scoop the absorbed mixture into a dedicated, sealable hazardous waste bucket.
Decontamination: Wash the affected surface with a strong detergent and water solution. Collect all rinsate as hazardous aqueous waste, as it will contain trace amounts of the hepatotoxic quinoline derivative.
References[5] Health And Environmental Effects Profile for Quinoline. US EPA. Verify Source[2] Quinoline Fact Sheet. US EPA. Verify Source[3] Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS. US EPA, ORD. Verify Source[4] Quinoline | C9H7N | CID 7047. PubChem - NIH. Verify Source[6] Hazardous Waste Listings. US EPA. Verify Source[1] Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC - NIH. Verify Source
Personal protective equipment for handling 4-Vinylquinoline
4-Vinylquinoline: Advanced Handling, PPE, and Operational Safety Guide 4-Vinylquinoline (CAS 4945-29-3) is a highly reactive, bifunctional heterocyclic building block widely utilized in drug discovery, materials science,...
Author: BenchChem Technical Support Team. Date: March 2026
4-Vinylquinoline: Advanced Handling, PPE, and Operational Safety Guide
4-Vinylquinoline (CAS 4945-29-3) is a highly reactive, bifunctional heterocyclic building block widely utilized in drug discovery, materials science, and catalysis[1][2]. Handling this compound requires a rigorous understanding of its dual-hazard profile: the severe systemic toxicity inherent to the quinoline core, and the acute runaway polymerization risk associated with the uninhibited vinyl moiety.
As a laboratory professional, relying on standard operating procedures is insufficient. This guide synthesizes the mechanistic causality behind 4-Vinylquinoline’s hazards with field-proven logistical protocols to ensure absolute operational safety.
The Causality of Hazards: The Dual-Threat Profile
To design a self-validating safety system, we must first understand why 4-Vinylquinoline is dangerous.
The Quinoline Core (Systemic Toxicity & Mutagenicity)
The quinoline scaffold is a planar, electron-deficient heteroaromatic system. This planarity allows it to act as a DNA intercalator, slipping between base pairs and disrupting cellular replication[3][4]. Consequently, quinoline derivatives are universally classified as suspected mutagens (H341) and potential carcinogens (H350)[3]. Furthermore, it is highly lipophilic, meaning it readily permeates the lipid bilayer of human skin, causing acute systemic toxicity upon dermal contact (H312)[3][5].
The Vinyl Moiety (Thermal Runaway & Polymerization)
The vinyl group attached to the 4-position is highly polarized by the electron-withdrawing quinoline ring. If exposed to UV light, ambient heat, or trace oxygen (which forms peroxides), the vinyl double bond can undergo spontaneous free-radical homopolymerization[6][7]. Because chain propagation is intensely exothermic, an unmonitored polymerization event can rapidly escalate into a thermal runaway, generating pressure surges capable of rupturing sealed storage vessels[8].
Mechanism of vinyl auto-polymerization and inhibitor mitigation.
Quantitative Data & Storage Parameters
To mitigate the polymerization risk, 4-Vinylquinoline is typically shipped with a radical inhibitor (such as MEHQ or TBC) and must be maintained under strict environmental controls[6][9].
Parameter
Specification
Mechanistic Rationale
Storage Temperature
2°C to 8°C (Cold-Chain)
Suppresses the kinetic energy required to initiate spontaneous free-radical formation[9].
Atmosphere
Argon or Nitrogen (Inert)
Prevents the formation of reactive peroxides which act as polymerization initiators[6].
Light Exposure
Amber glass / Dark storage
UV photons carry sufficient energy to cleave the vinyl pi-bond, initiating radical cascades.
Molecular Weight
155.20 g/mol
Baseline metric for stoichiometric calculations[1].
GHS Hazard Codes
H301, H312, H315, H319, H341, H350, H411
Dictates the mandatory PPE and engineering controls required for handling[3].
Essential Personal Protective Equipment (PPE) Matrix
Because 4-Vinylquinoline is a severe dermal hazard and a suspected mutagen, standard latex gloves are entirely inadequate. The following PPE must be donned prior to handling[4][10]:
PPE Category
Required Specification
Causality / Protection Mechanism
Hand Protection
Heavy-duty Nitrile (≥8 mil) or Butyl Rubber
Quinoline's high lipophilicity allows it to rapidly permeate thin latex or standard examination gloves. Butyl rubber provides a superior barrier against aromatic hydrocarbons[10].
Eye/Face Protection
Splash Goggles + Polycarbonate Face Shield
Protects against H319 (serious eye irritation) and potential splash hazards during pressure-release events[3][5].
Body Protection
Flame-Resistant (FR) Lab Coat + Chemical Apron
Prevents dermal absorption (H312) in the event of a spill. The FR rating mitigates the flammability risk of the organic monomer[11].
Respiratory
Fume Hood (Face velocity >100 fpm)
Inhalation of vapors can cause severe respiratory irritation and systemic toxicity. Handling outside a hood is strictly prohibited[7][11].
Operational Plan: Step-by-Step Handling and Reaction Protocol
The most dangerous phase of handling 4-Vinylquinoline occurs when the manufacturer-added inhibitor is removed prior to a reaction (e.g., Heck coupling or controlled polymerization). Never store uninhibited 4-Vinylquinoline.
Protocol: Safe De-inhibition and Reaction Setup
Step 1: Environmental Preparation
Ensure the fume hood is operational and cleared of incompatible materials (strong oxidizers, strong acids, or radical initiators)[7]. Purge your reaction vessel with Argon for 15 minutes to establish a strictly inert atmosphere[6].
Step 2: Inhibitor Removal (Just-in-Time)
If your synthetic pathway requires the removal of the MEHQ/TBC inhibitor, do not use thermal distillation, as the applied heat will trigger runaway polymerization[8]. Instead, pass the required volume of 4-Vinylquinoline through a short plug of activated basic alumina (Al₂O₃) packed in a glass pipette directly into the reaction flask.
Step 3: Air-Free Dispensing
Utilize standard Schlenk line techniques. Draw the purified monomer using a gas-tight syringe equipped with a stainless-steel needle. Inject the monomer dropwise into the reaction mixture to carefully manage any resulting exotherms.
Step 4: Reaction Monitoring
Continuously monitor the reaction temperature using an internal thermocouple. Have a cooling bath (dry ice/acetone) immediately available. If the temperature spikes unexpectedly, submerge the flask to quench the runaway chain propagation[7].
Operational workflow for the safe handling of 4-Vinylquinoline.
Emergency Response and Disposal Plans
Spill Response:
In the event of a spill, immediately extinguish all nearby ignition sources. Do not use combustible absorbents like sawdust, as the reactive monomer can ignite[7]. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Collect the saturated absorbent using non-sparking tools and place it into a sealed, clearly labeled hazardous waste container[7][11].
Disposal Plan:
Because 4-Vinylquinoline is highly toxic to aquatic life with long-lasting effects (H411), it must never be poured down the drain[3].
Quench any remaining unreacted monomer by adding a small amount of hydroquinone or MEHQ to prevent polymerization in the waste stream.
Dispose of the material in a designated Halogen-Free Organic Waste container (unless utilizing a fluorinated derivative like 2,8-Bis(trifluoromethyl)-4-vinylquinoline, which requires halogenated waste segregation)[12].
Final destruction must be carried out via high-temperature industrial incineration by a certified hazardous waste contractor[3][7].
References
BLD Pharm. 4945-29-3 | 4-Vinylquinoline. Retrieved from 1
Sigma-Aldrich. 2,8-Bis(trifluoromethyl)-4-vinylquinoline | 1031928-53-6. Retrieved from 12
Benchchem. 2-Methoxyquinoline-4-carbaldehyde | 893760-88-8. Retrieved from 10
Benchchem. 4-Ethylquinoline | 19020-26-9. Retrieved from 2
BLD Pharm. 1031928-53-6 | 2,8-Bis(trifluoromethyl)-4-vinylquinoline. Retrieved from 9
Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. Retrieved from 3
CPAchem. Quinoline Solution (BP288) - Safety data sheet. Retrieved from 4
Sigma-Aldrich. SAFETY DATA SHEET - Quinoline. Retrieved from
Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from 5